Product packaging for 2,4-Diaminoazobenzene(Cat. No.:CAS No. 495-54-5)

2,4-Diaminoazobenzene

Cat. No.: B1211170
CAS No.: 495-54-5
M. Wt: 212.25 g/mol
InChI Key: IWRVPXDHSLTIOC-UHFFFAOYSA-N
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Description

Chrysoidine free base is a member of azobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4 B1211170 2,4-Diaminoazobenzene CAS No. 495-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine
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InChI

InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2
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InChI Key

IWRVPXDHSLTIOC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N
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Molecular Formula

C12H12N4
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Related CAS

532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate)
Record name Chrysoidine free base
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DSSTOX Substance ID

DTXSID4043856, DTXSID60859410, DTXSID801256557
Record name 2,4-Diaminoazobenzene
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Record name 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine
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Molecular Weight

212.25 g/mol
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Physical Description

Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS]
Record name 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-
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Boiling Point

2262 °C
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Solubility

PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l
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Vapor Pressure

0.00000152 [mmHg]
Record name Chrysoidine Free Base
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Color/Form

REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder

CAS No.

495-54-5, 768311-59-7, 532-82-1
Record name 2,4-Diaminoazobenzene
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Record name 1,3-Benzenediamine, 4-(2-phenyldiazenyl)-
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Record name 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine
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Record name 4-(phenylazo)benzene-1,3-diamine
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Record name CHRYSOIDINE FREE BASE
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Melting Point

118-118.5 °C, Melting point: Decomposes at 235 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminoazobenzene: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Diaminoazobenzene, a versatile azo dye with significant applications in research and industry. The guide details its chemical structure, physicochemical properties, and provides an experimental protocol for its synthesis and purification. Furthermore, it delves into the compound's metabolism and known biological activities, with a focus on the signaling pathways potentially implicated in its toxicological profile. This document is intended to serve as a valuable resource for professionals in research, drug development, and chemical synthesis.

Chemical Structure and Identification

This compound, also known as chrysoidine, is an aromatic azo compound. Its structure consists of two phenyl rings linked by a diazo bridge (-N=N-), with two amino groups (-NH₂) substituted at the 2 and 4 positions of one of the benzene rings.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name 4-(phenyldiazenyl)benzene-1,3-diamine
CAS Number 495-54-5
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
InChI Key IWRVPXDHSLTIOC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Physicochemical Properties

This compound is a reddish-brown crystalline powder.[1] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties [1][2]

PropertyValue
Melting Point 118-118.5 °C
Boiling Point 2262 °C (estimated)
Solubility Slightly soluble in hot water; Soluble in alcohol, ether, chloroform, and benzene.
pKa 3.11 ± 0.10 (Predicted)
Appearance Reddish-brown crystalline powder
UV-Vis (λmax) 449 nm in water

Synthesis and Purification

The synthesis of this compound is typically achieved through the diazotization of aniline followed by an azo coupling reaction with m-phenylenediamine.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the benzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate beaker, dissolve m-phenylenediamine (1 molar equivalent) in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold benzenediazonium chloride solution to the m-phenylenediamine solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the crude this compound precipitate using vacuum filtration and wash with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Purification by Column Chromatography

For higher purity, column chromatography can be employed. A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The separation is based on the polarity of the compound and any impurities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Aniline Aniline Benzenediazonium Benzenediazonium Chloride Aniline->Benzenediazonium 1. 0-5 °C HCl_H2O HCl, H₂O NaNO2 NaNO₂ (aq) NaNO2->Benzenediazonium Crude_Product Crude this compound Benzenediazonium->Crude_Product mPDA m-Phenylenediamine mPDA->Crude_Product 2. 0-5 °C NaOH_H2O NaOH, H₂O Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Metabolic_Pathway DAAB This compound Metabolites Metabolites Aniline Aniline Metabolites->Aniline TAB 1,2,4-Triaminobenzene Metabolites->TAB Enzymes Azoreductases (Liver & Gut Microbiota) Enzymes->Metabolites Logical_Relationship cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathway Dysregulation DAAB This compound Metabolites Metabolites (Aniline, 1,2,4-Triaminobenzene) DAAB->Metabolites Azoreduction Oxidative_Stress Oxidative Stress (ROS Production) Metabolites->Oxidative_Stress DNA_Damage DNA Damage (Adduct Formation) Metabolites->DNA_Damage MAPK MAPK Pathway Oxidative_Stress->MAPK PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt Wnt Wnt Pathway DNA_Damage->Wnt Carcinogenesis Carcinogenesis MAPK->Carcinogenesis PI3K_Akt->Carcinogenesis Wnt->Carcinogenesis

References

An In-depth Technical Guide to 4-(phenyldiazenyl)benzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological implications of 4-(phenyldiazenyl)benzene-1,3-diamine. This document is intended to serve as a core resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure 4-(phenyldiazenyl)benzene-1,3-diamine is recognized by several names across various contexts and publications. A clear understanding of its nomenclature is crucial for accurate literature review and chemical sourcing.

IUPAC Name: 4-(phenyldiazenyl)benzene-1,3-diamine

This systematic name accurately describes the molecular structure, indicating a phenyl group attached to a diazene (-N=N-) bridge, which is in turn connected to a benzene ring at position 4, with two amine groups at positions 1 and 3 of the benzene ring.

Common Synonyms:

  • Chrysoidine

  • 2,4-Diaminoazobenzene

  • 4-(Phenylazo)-1,3-benzenediamine

  • C.I. Solvent Orange 3

  • Chrysoidine Y base

  • Solvent Orange 3

  • 4-[(E)-phenyldiazenyl]benzene-1,3-diamine

Physicochemical Properties

A summary of the key physicochemical properties of 4-(phenyldiazenyl)benzene-1,3-diamine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂N₄[1][2]
Molar Mass 212.25 g/mol [1][2]
Appearance Red-brown powder or crystals[3]
Melting Point 117–123 °C[2][4]
Boiling Point (est.) 342.09 °C[2][4]
Water Solubility 348.393 mg/L at 30 °C[2]
CAS Number 495-54-5[1][2][4]

Experimental Protocols: Synthesis

The synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine (Chrysoidine) is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Materials and Reagents
  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Acetate

  • Ice

Step-by-Step Procedure

Step 1: Diazotization of Aniline

  • Dissolve 5 g of aniline in 15 mL of concentrated HCl.

  • Cool the mixture to 0–5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7 g of NaNO₂ in 20 mL of cold water.

  • Add the NaNO₂ solution dropwise to the cold aniline-HCl solution while maintaining the temperature below 5 °C.[5]

  • Continue stirring for 10 minutes to ensure the complete formation of the benzene diazonium chloride salt.[5]

Step 2: Azo Coupling

  • Dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool to 0–5 °C.

  • Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by adding solid sodium acetate (~2 g) with gentle stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution, ensuring the temperature remains between 0–5 °C.[5]

  • A yellow-orange precipitate of chrysoidine will form.[5]

Step 3: Isolation and Purification

  • Filter the precipitate under vacuum.

  • Wash the crude product with cold water to remove any unreacted starting materials and salts.

  • The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline BenzeneDiazoniumChloride Benzene Diazonium Chloride Aniline->BenzeneDiazoniumChloride + HCl, NaNO2 HCl Conc. HCl HCl->BenzeneDiazoniumChloride NaNO2 NaNO2 (aq) NaNO2->BenzeneDiazoniumChloride IceBath1 0-5 °C BenzeneDiazoniumChloride->IceBath1 Chrysoidine 4-(phenyldiazenyl)benzene-1,3-diamine (Chrysoidine Precipitate) BenzeneDiazoniumChloride->Chrysoidine Coupling Reaction mPhenylenediamine m-Phenylenediamine mPhenylenediamine->Chrysoidine + Benzene Diazonium Chloride HCl_aq 1M HCl HCl_aq->mPhenylenediamine SodiumAcetate Sodium Acetate (pH ~4.5) SodiumAcetate->mPhenylenediamine IceBath2 0-5 °C Chrysoidine->IceBath2

Caption: Workflow for the synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine.

Biological Activity and Toxicological Profile

While primarily known as an industrial dye, 4-(phenyldiazenyl)benzene-1,3-diamine and its related azo compounds have been the subject of toxicological and biological studies.

Mechanism of Action in Biological Staining

As a cationic dye, Chrysoidine is attracted to negatively charged components within cells.[5] This property allows it to act as a biological stain, with a particular affinity for nucleic acids, enabling the visualization of cellular structures under a microscope.[5]

Metabolism and Carcinogenicity

The metabolism of 4-(phenyldiazenyl)benzene-1,3-diamine can lead to the formation of reactive intermediates. A potential metabolic pathway involves the generation of reactive nitrenium ions.[1] This process typically begins with the N-hydroxylation of the aromatic amines to form an N-hydroxylamine, which can then lead to the pro-carcinogenic nitrenium ions.[1] These highly reactive ions have the potential to covalently bind to DNA, which is a critical step in the initiation of carcinogenesis.[1] Due to this genotoxic mode of action, the compound is considered potentially carcinogenic with long-term exposure.[1]

Potential Endocrine Disruption

Some azo dyes have been investigated for their potential to act as endocrine disruptors.[6] The mechanism for some of these dyes involves competitive binding to the estrogen receptor, which can lead to anti-estrogenic activity.[6] While the specific endocrine-disrupting potential of 4-(phenyldiazenyl)benzene-1,3-diamine is not extensively detailed, it remains a relevant area of investigation for compounds of this class.

Toxicological Summary
  • Acute Toxicity: The hydrochloride salt of the compound, Basic Orange 2, has shown low acute oral toxicity in rats (LD50 >2000 mg/kg bw), with observed sublethal effects including nausea, vomiting, excitement, and muscle weakness.[1]

  • Irritation and Sensitization: The compound and its salts are noted as potential skin and eye irritants and sensitizers.[1]

  • Mutagenicity: A genotoxic mode of action cannot be excluded, and related phenylenediamine compounds have shown mutagenic activity in Ames tests.[1]

Logical Relationship Diagram for Potential Toxicity

ToxicityPathway Potential Toxicological Pathway Compound 4-(phenyldiazenyl)benzene-1,3-diamine Metabolism Metabolic Activation (e.g., N-hydroxylation) Compound->Metabolism EndocrineDisruption Potential Endocrine Disruption (Estrogen Receptor Binding) Compound->EndocrineDisruption Potential NitreniumIon Reactive Nitrenium Ion Metabolism->NitreniumIon DNABinding Covalent Binding to DNA NitreniumIon->DNABinding Genotoxicity Genotoxicity / Mutagenicity DNABinding->Genotoxicity Carcinogenesis Potential Carcinogenesis Genotoxicity->Carcinogenesis

Caption: Logical relationships in the potential toxicological pathways.

References

Spectroscopic Profile of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diaminoazobenzene, also known as Chrysoidine, is an aromatic azo compound with significant applications in the manufacturing of dyes and pigments, and as a chemical intermediate. Its rich electronic and structural characteristics give rise to a distinct spectroscopic profile. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and materials science. This document outlines key spectroscopic data in a structured format, details experimental protocols, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are largely influenced by the conjugated azo-aromatic system.

ParameterValueSolventReference
λmax449 nmWater[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Structure of this compound with Atom Labeling for NMR

Figure 1: Labeled structure of this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure.

TechniqueKey Fragments (m/z)Instrumentation DetailsReference
GC-MS210, 107Not specified[1]
LC-ESI-QFT-MS[M+H]⁺QExactive Orbitrap HF-X (Thermo Scientific), Waters Acquity UPLC BEH C18 column[1]
LC-APCI-QFT-MS[M+H]⁺QExactive Orbitrap HF-X (Thermo Scientific), Waters Acquity UPLC BEH C18 column[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing spectroscopic data. The following are generalized procedures based on standard practices for the analysis of aromatic azo compounds.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., water, ethanol, or methanol) to a known concentration (e.g., 1 mg/mL). Serial dilutions are then performed to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The sample is then placed in a quartz cuvette with a 1 cm path length. The spectrum is scanned over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts of labile protons (e.g., -NH₂). The sample should be fully dissolved to ensure a homogeneous solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

    • 2D NMR (optional but recommended): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)
  • Sample Preparation:

    • GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized to avoid overloading the column.

    • LC-MS: The sample is dissolved in a solvent compatible with the mobile phase of the liquid chromatography system (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization).

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).

  • Data Acquisition:

    • GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and their mass-to-charge ratios are detected.

    • LC-MS: The sample is injected into the LC system and separated on a chromatographic column. The eluent is then introduced into the mass spectrometer's ionization source. The mass analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis aniline Aniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) aniline->diazotization diazonium_salt Benzenediazonium Chloride diazotization->diazonium_salt coupling Azo Coupling (m-Phenylenediamine) diazonium_salt->coupling product Crude this compound coupling->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product uv_vis UV-Vis Spectroscopy final_product->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (GC-MS, LC-MS) final_product->ms data_analysis Data Interpretation and Structure Confirmation uv_vis->data_analysis nmr->data_analysis ms->data_analysis

A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: This document provides a summary of publicly available spectroscopic data and generalized experimental protocols. Specific experimental conditions may need to be optimized for individual laboratory setups and research objectives. The absence of comprehensive experimental NMR data in the public domain highlights an area for further research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chrysoidine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chrysoidine base (C.I. Solvent Orange 3), an azo dye used in various industrial and research applications. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support advanced research and development.

General and Chemical Identity

Chrysoidine is a synthetic azo dye.[1][2] The term "Chrysoidine" can refer to its free base form (Chrysoidine base, C.I. Solvent Orange 3) or its hydrochloride salt (Chrysoidine Y, C.I. Basic Orange 2).[1][3][4] The base is a neutral molecule, while the hydrochloride salt is more soluble in water.[4][5] The critical concern for this group of chemicals relates to the potential for carcinogenic effects.[3]

Base Chrysoidine Base (C12H12N4) CAS: 495-54-5 Salt Chrysoidine Hydrochloride (C12H13ClN4) CAS: 532-82-1 Base->Salt Protonation Salt->Base Deprotonation HCl HCl (Hydrochloric Acid) Base_to_Salt + HCl Salt_to_Base - HCl (Base)

Caption: Relationship between Chrysoidine base and its hydrochloride salt.

Physical Properties

The physical characteristics of Chrysoidine are summarized below. It is important to note that properties can vary slightly depending on whether the compound is in its free base or salt form.

PropertyValue
CAS Number 495-54-5 (Free Base)[4][6]; 532-82-1 (Monohydrochloride)[1][3][4][5]
Molecular Formula C₁₂H₁₂N₄ (Free Base)[4][6]; C₁₂H₁₃ClN₄ or C₁₂H₁₂N₄·HCl (Monohydrochloride)[1][4][5][7]
Molecular Weight 212.25 g/mol (Free Base)[4]; 248.71 g/mol (Monohydrochloride)[4][5][7]
Appearance Red-brown or reddish-brown crystalline powder[1][4][5]; large black shiny crystals with a green luster; or purple powder.[1]
Melting Point 117-123 °C[6]; 118-118.5 °C[1][4][5] (for the base). The hydrochloride salt decomposes at 235 °C.[1][8][9]
Boiling Point 342.09 °C at 760 mmHg (estimated for the base).[6]
Solubility Free Base: Soluble in alcohol, ether, chloroform, and benzene. Slightly soluble in hot water.[1] Hydrochloride Salt: Soluble in water and alcohol.[5][10]

Chemical and Spectroscopic Properties

Chrysoidine is classified as a monoazo dye.[11] Its chemical behavior is characterized by the azo group (-N=N-) and the aromatic amine functionalities.

  • Reaction with Acids: In concentrated sulfuric acid, it produces a yellow solution, which turns orange upon dilution. It forms an orange solution in nitric acid.[4][5]

  • Reaction with Bases: The addition of sodium hydroxide to an aqueous solution of the hydrochloride salt results in a brown-red precipitate of the free base.[5]

  • Stability: The compound is stable under recommended dry storage conditions.[8][10] Decomposition begins at temperatures above 235 °C for the hydrochloride salt.[1][8][9][12]

  • Hazards: Chrysoidine and its salts are classified as genotoxic and are suspected of causing genetic defects.[3][6][8] It is also considered harmful if swallowed and causes skin and serious eye irritation.[6][12][13]

Spectroscopic TechniqueCharacteristic Data
UV-Visible Maximum absorption (λmax) at approximately 440-449 nm in water.[1][9][14][15][16][17] This absorption is due to π-π* transitions within the conjugated aromatic system.[18]
FT-IR The azo bond (-N=N-) stretching vibration is a key diagnostic feature, appearing in the region of 1504-1555 cm⁻¹.[18] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[18] Other peaks correspond to N-H and C-N stretching of the amine groups.[19][20]
NMR (¹H and ¹³C) NMR spectra are used for detailed structural analysis of azo dyes, confirming the presence of aromatic protons and carbons.[21][22][23] Specific shifts can provide evidence for tautomeric forms and intramolecular hydrogen bonding.[23]
Mass Spectrometry Under electrospray ionization (ESI), the hydrochloride salt may show a base peak corresponding to the free base molecular ion (m/z 212).[18] Fragmentation often involves cleavage adjacent to the azo linkage.[18]

Experimental Protocols

The synthesis of Chrysoidine is a classic example of an azo coupling reaction, which involves two primary stages: diazotization and coupling.[18]

Experimental Workflow: Synthesis of Chrysoidine

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification Aniline Aniline NaNO2_HCl NaNO2 + HCl (0-5 °C) Aniline->NaNO2_HCl Reacts with Diazonium Benzenediazonium Chloride (Salt) NaNO2_HCl->Diazonium Forms MPD m-Phenylenediamine Diazonium->MPD Added to Chrysoidine Chrysoidine Base MPD->Chrysoidine Couples with diazonium salt Purification Crystallization (e.g., from water/ethanol) Chrysoidine->Purification Purified via

Caption: General workflow for the synthesis of Chrysoidine base.

Methodology:

  • Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is added dropwise to form the benzenediazonium chloride salt. The temperature must be kept low to prevent the decomposition of the diazonium salt.[18][24][25]

  • Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of m-phenylenediamine (1,3-diaminobenzene).[25] The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium salt acts as the electrophile.[18]

  • Isolation and Purification: The resulting Chrysoidine precipitate is collected, typically by filtration. Purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol, to yield the final product.[18][24]

Standard analytical techniques are used to characterize Chrysoidine base.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of Chrysoidine in a suitable solvent (e.g., water or ethanol).[1]

    • Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution across a wavelength range of approximately 200-800 nm.[20][24]

    • Identify the wavelength of maximum absorbance (λmax).[20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample, typically by mixing a small amount of the solid dye with potassium bromide (KBr) and pressing it into a thin pellet.[20]

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, and identify the characteristic peaks for the azo group, aromatic rings, and amine groups.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the Chrysoidine sample in a suitable deuterated solvent (e.g., DMSO-d₆).[22][24]

    • Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Additional 2D NMR experiments (e.g., COSY, HMBC) can be performed for complete structural assignment.[23]

This guide provides foundational data and methodologies for working with Chrysoidine base. Given its hazardous properties, all experimental work should be conducted with appropriate personal protective equipment and safety precautions in a well-ventilated area.[6][8][13][26]

References

Toxicological Profile and Carcinogenicity of 2,4-Diaminoazobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoazobenzene (DAAB), also known as C.I. Solvent Orange 3, is an azo dye that has come under scrutiny for its toxicological and carcinogenic properties. Classified as "Suspected of causing genetic defects" (Muta. 2) and "Harmful if swallowed" (Acute Tox. 4), its safety profile is of significant concern. This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and mechanistic insights into the carcinogenicity of this compound. While data on the parent compound is limited in some areas, substantial evidence from studies on its primary metabolite, 2,4-diaminotoluene (2,4-DAT), indicates a significant carcinogenic risk. This document aims to consolidate the current understanding to inform research and development activities involving this compound.

Chemical and Physical Properties

This compound is a reddish-brown crystalline powder.[1] Its chemical structure and key physical properties are summarized below.

PropertyValueReference
CAS Number495-54-5[1]
Molecular FormulaC₁₂H₁₂N₄[1]
Molecular Weight212.25 g/mol [1]
Melting Point118-118.5 °C[1]
Water SolubilitySlightly soluble in hot water[1]
SolubilitySoluble in alcohol, ether, chloroform, benzene[1]

Toxicological Profile

Acute Toxicity
Subchronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from repeated dose toxicity studies on this compound are not well-documented in publicly available literature.

Genotoxicity

This compound is classified as "Suspected of causing genetic defects" (Mutagenicity, Category 2).[2] This is supported by in vitro studies.

Ames Test: this compound has been shown to be mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) when subjected to metabolic activation.[1] This indicates that its metabolites are the genotoxic species. The compound itself is not directly mutagenic.[1]

Unscheduled DNA Synthesis (UDS): Components of commercial chrysoidine dyes, which include this compound, have been shown to induce unscheduled DNA synthesis in rat hepatocytes, further indicating their potential to cause DNA damage.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[1] However, significant carcinogenic effects have been observed for its major metabolite, 2,4-diaminotoluene (2,4-DAT).

Carcinogenicity of the Metabolite 2,4-Diaminotoluene (2,4-DAT)

The primary concern regarding the carcinogenicity of this compound stems from its metabolic conversion to 2,4-diaminotoluene, a known animal carcinogen. The National Toxicology Program (NTP) has conducted extensive bioassays on 2,4-DAT.

NTP Carcinogenesis Bioassay of 2,4-Diaminotoluene (CAS No. 95-80-7):

A bioassay of 2,4-diaminotoluene was conducted by administering the chemical in the feed to F344 rats and B6C3F1 mice.[3]

Experimental Protocol:

  • Species and Strain: F344 rats and B6C3F1 mice.

  • Administration Route: In feed.

  • Dose Levels (Rats): Time-weighted average doses of 79 ppm for low-dose groups and 171-176 ppm for high-dose groups.

  • Dose Levels (Mice): 100 or 200 ppm.

  • Duration: 79-103 weeks for rats, 101 weeks for mice.

  • Group Size: 50 rats of each sex per group, 50 mice of each sex per group. Matched controls consisted of 20 untreated animals of each sex.

Tumor Incidence Data (2,4-DAT):

SpeciesSexOrganTumor TypeControlLow DoseHigh Dose
RatMaleLiverHepatocellular Carcinoma or Neoplastic Nodule0/2015/5019/50
RatFemaleLiverHepatocellular Carcinoma or Neoplastic Nodule0/2011/5028/50
RatFemaleMammary GlandCarcinoma or Adenoma1/2038/5041/50
MouseFemaleLiverHepatocellular Carcinoma0/194/4711/46

Data extracted from the NTP Technical Report on the Bioassay of 2,4-Diaminotoluene.[3]

These results provide clear evidence of the carcinogenicity of 2,4-diaminotoluene in rodents.[3]

Metabolism and Mechanism of Action

The carcinogenicity of this compound is intrinsically linked to its metabolic activation. The proposed metabolic pathway involves the reductive cleavage of the azo bond to form aniline and 2,4-diaminotoluene (2,4-DAT). This reduction can be carried out by intestinal microflora and liver azoreductases.

G DAAB This compound Metabolites Metabolic Activation (Azo Reduction) DAAB->Metabolites Aniline Aniline Metabolites->Aniline DAT 2,4-Diaminotoluene (2,4-DAT) Metabolites->DAT

Metabolic reduction of this compound.

Following its formation, 2,4-diaminotoluene undergoes further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxy-2,4-diaminotoluene. This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.

G DAT 2,4-Diaminotoluene N_hydroxy N-hydroxy-2,4-diaminotoluene DAT->N_hydroxy N-hydroxylation (CYP450) Nitrenium Nitrenium Ion N_hydroxy->Nitrenium Esterification DNA_adducts DNA Adducts Nitrenium->DNA_adducts Covalent Binding Mutation Gene Mutation DNA_adducts->Mutation Cancer Cancer Mutation->Cancer

Proposed mechanism of 2,4-DAT-induced carcinogenicity.

Experimental Protocols

Ames Test (General Protocol)

The following is a generalized protocol for the Salmonella typhimurium reverse mutation assay (Ames test) used to assess the mutagenicity of chemicals.

G Start Start Prepare_cultures Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Start->Prepare_cultures Mix Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar Prepare_cultures->Mix Prepare_test Prepare test compound dilutions Prepare_test->Mix Prepare_S9 Prepare S9 mix for metabolic activation Prepare_S9->Mix Pour Pour mixture onto minimal glucose agar plates Mix->Pour Incubate Incubate plates at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for a dose-dependent increase in revertants Count->Analyze End End Analyze->End

Generalized workflow for the Ames test.

Key Steps:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to simulate mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal medium lacking histidine.

  • Incubation: Plates are incubated for 2-3 days to allow revertant colonies to grow.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay (General Protocol)

The following outlines a general protocol for a two-year rodent carcinogenicity bioassay.

G Start Start Animal_selection Select animal model (e.g., F344 rats, B6C3F1 mice) Start->Animal_selection Dose_selection Determine dose levels based on subchronic toxicity studies Animal_selection->Dose_selection Acclimatization Acclimatize animals to laboratory conditions Dose_selection->Acclimatization Dosing Administer test compound (e.g., in feed, by gavage) for 2 years Acclimatization->Dosing Observation Monitor animals for clinical signs of toxicity and tumor development Dosing->Observation Necropsy Perform complete gross necropsy at termination Observation->Necropsy Histopathology Conduct histopathological examination of all organs Necropsy->Histopathology Analysis Statistically analyze tumor incidence data Histopathology->Analysis End End Analysis->End

Generalized workflow for a rodent carcinogenicity bioassay.

Key Components:

  • Test Animals: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

  • Dose Levels: At least two dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD).

  • Duration: The standard duration is 24 months.

  • Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs. A thorough histopathological examination is crucial.

Conclusion

The available evidence strongly suggests that this compound poses a carcinogenic risk, primarily through its metabolic conversion to the known animal carcinogen, 2,4-diaminotoluene. While comprehensive toxicological data on the parent compound is not fully available in the public domain, its classification as a suspected mutagen and the clear carcinogenic activity of its primary metabolite warrant a high degree of caution. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety measures and consider its potential for genotoxicity and carcinogenicity in any application. Further research to fill the existing data gaps on the parent compound's chronic toxicity and carcinogenicity is recommended.

References

Unveiling the Solubility Profile of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2,4-diaminoazobenzene (also known as Chrysoidine Y Base or Solvent Orange 3), a compound of significant interest in dye manufacturing, chemical synthesis, and scientific research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in aqueous and organic media, alongside standardized experimental protocols for its determination.

Core Physical and Chemical Properties

This compound (CAS No. 495-54-5) is a yellow-orange crystalline solid. Its molecular structure, featuring two amino groups on one phenyl ring and an azo linkage to another, imparts a moderate polarity that governs its solubility behavior. This structure allows for its classification as an aromatic amine and an azo dye.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The following tables summarize the available quantitative data, providing a comparative overview for solvent selection in experimental and industrial applications.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Solubility (%, w/v)Source
15-5.5
300.3480.0348[1][2][3]
Not Specified0.020.002[4]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (%, w/v)Qualitative SolubilitySource
Absolute Ethanol15-4.75Soluble
EthanolNot Specified90.9Soluble[4]
MethanolNot Specified--Slightly Soluble[3][5][6]
Cellosolve (2-Ethoxyethanol)15-6.0Soluble
Methyl Cellosolve (2-Methoxyethanol)Not Specified202.0-[4]
Anhydrous Ethylene Glycol15-9.5-
AcetoneNot Specified--Slightly Soluble[1][2]
BenzeneNot Specified--Practically Insoluble/Insoluble[1][2]
ChloroformNot Specified--Slightly Soluble[3][6]
EtherNot Specified--Soluble
Xylene15-0.005-
AcetonitrileNot Specified--Slightly Soluble[3][6]

Experimental Protocols for Solubility Determination

While specific experimental details for all cited data are not exhaustively available, a generalized and robust protocol for determining the solubility of a sparingly soluble organic compound like this compound can be established based on well-recognized methodologies such as the OECD Guideline 105 for water solubility.

Principle

The fundamental principle is to create a saturated solution of the compound at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute in the supernatant.

Apparatus and Reagents
  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • This compound (high purity)

  • Selected solvents (analytical grade)

Generalized Procedure
  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vessel. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The vessel is placed in a constant temperature bath and agitated (e.g., shaken or stirred) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful withdrawal of the supernatant. Alternatively, the solution can be filtered through a syringe filter that does not adsorb the solute.

  • Quantification: A precise volume of the clear, saturated supernatant is carefully transferred to a volumetric flask and diluted with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound is then determined using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a standardized workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start weigh Weigh excess This compound start->weigh combine Combine in a sealed vessel weigh->combine measure Measure precise volume of solvent measure->combine agitate Agitate at constant temperature (e.g., 24-48h) combine->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate sample Take a known volume of saturated solution separate->sample dilute Dilute to a known concentration sample->dilute quantify Quantify using HPLC or UV-Vis dilute->quantify calculate Calculate solubility (e.g., g/L) quantify->calculate end End calculate->end

Caption: A generalized workflow for determining the solubility of a solid compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways directly modulated by this compound. Research has primarily focused on its genotoxicity and metabolic activation. Some studies suggest that, like other azo dyes, it can be metabolized to aromatic amines, which may then exert biological effects. However, a definitive, well-characterized signaling cascade has not been elucidated. The genotoxicity observed in some studies may be related to the formation of reactive metabolites that can interact with DNA, but the precise upstream and downstream signaling events remain an area for further investigation.

Given the absence of a defined signaling pathway, the following diagram illustrates the logical relationship in its metabolic activation and potential for genotoxicity.

metabolic_activation compound This compound metabolism Metabolic Activation (e.g., in liver) compound->metabolism metabolites Reactive Metabolites (e.g., aromatic amines) metabolism->metabolites dna_interaction Interaction with DNA metabolites->dna_interaction genotoxicity Potential Genotoxicity dna_interaction->genotoxicity

Caption: Postulated pathway from metabolic activation to potential genotoxicity.

This technical guide serves as a comprehensive starting point for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and interpretation, fostering a deeper understanding of this compound's behavior in various solvent systems.

References

An In-depth Technical Guide to the Discovery and History of C.I. Solvent Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of C.I. Solvent Orange 3. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Executive Summary

C.I. Solvent Orange 3, a monoazo dye also widely known by its historical name Chrysoidine, holds a significant place in the history of synthetic colorants. First synthesized in the mid-1870s, it became an early commercial success for dyeing textiles and other materials. Its production relies on the foundational principles of diazo chemistry established by Peter Griess in the mid-19th century. While its use in consumer goods has been largely curtailed due to health concerns, particularly its classification as a potential carcinogen, it continues to see application in various industrial settings. This guide details the scientific journey of C.I. Solvent Orange 3, from its discovery to its present-day status, providing key technical data and methodologies for its synthesis.

Discovery and Historical Context

The journey of C.I. Solvent Orange 3 begins with the pioneering work of German industrial chemist Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This discovery was a watershed moment in synthetic organic chemistry, laying the groundwork for the creation of a vast array of azo dyes.[3][4]

C.I. Solvent Orange 3, chemically known as 2,4-diaminoazobenzene, was independently synthesized by two chemists: H. Caro in 1875 and O.N. Witt in 1876. The dye, commercialized as Chrysoidine, was one of the early successes in the nascent synthetic dye industry and has been in use since 1875.[5] It was the first azo dye developed for wool, highlighting its initial importance in the textile industry.[5]

G cluster_foundations Foundational Chemistry cluster_discovery Discovery of C.I. Solvent Orange 3 cluster_applications Evolution of Applications and Safety Concerns 1856 1856 William Henry Perkin discovers Mauveine, the first synthetic organic dye. 1858 1858 Peter Griess discovers the diazotization reaction. 1856->1858 Pivotal discovery 1863 1863 First true azo dye, Bismarck Brown, is developed. 1858->1863 Enables azo dye synthesis 1875 1875 H. Caro independently synthesizes Chrysoidine. 1863->1875 Growth of azo dye industry 1876 1876 O.N. Witt independently synthesizes Chrysoidine. 1875->1876 Independent discovery Post-1875 Post-1875 Commercial production and widespread use in textiles begins. 1876->Post-1875 Early 20th Century Early 20th Century Used in textiles, leather, paper, inks, and as a biological stain. Post-1875->Early 20th Century Mid-20th Century Mid-20th Century Use expands to plastics, oils, waxes, and other industrial applications. Early 20th Century->Mid-20th Century Late 20th Century - Present Late 20th Century - Present Use in consumer products declines due to carcinogenicity concerns. Primarily used in industrial settings. Mid-20th Century->Late 20th Century - Present

Caption: A diagram illustrating the two-step synthesis process of C.I. Solvent Orange 3.

Detailed Methodology

The following protocol is a representative procedure for the laboratory synthesis of C.I. Solvent Orange 3.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • m-Phenylenediamine (Benzene-1,3-diamine)

  • Sodium Acetate

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Step 1: Diazotization of Aniline

  • In a flask, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to aniline) to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in water, adding a small amount of hydrochloric acid if necessary to aid dissolution. Cool this solution in an ice bath.

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Step 1 to the cold m-phenylenediamine solution.

  • A colored precipitate of the dye will begin to form. To facilitate the coupling reaction, add a solution of sodium acetate to neutralize the excess mineral acid.

  • Continue to stir the mixture in the ice bath for approximately 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Collect the precipitated C.I. Solvent Orange 3 by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted salts and starting materials.

  • Recrystallize the crude dye from a suitable solvent, such as aqueous ethanol, to obtain the purified product.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Applications and Health Considerations

Historically, C.I. Solvent Orange 3 was used to dye a variety of materials including silk, cotton, leather, and paper. I[6]t also found use as a biological stain. I[6]n the 20th century, its applications expanded to include the coloring of plastics, rubber, gasoline, oils, lubricants, waxes, and printing inks.

[7]However, its use in products with direct and prolonged human contact, such as cosmetics and textiles, has been significantly reduced or banned in many regions. This is due to health concerns related to its potential carcinogenicity. C.I. Solvent Orange 3 is considered toxicologically equivalent to Basic Orange 2, which has been identified as having carcinogenic potential. The concern stems from the possible degradation of the dye into harmful aromatic amines.

Conclusion

C.I. Solvent Orange 3 is a historically significant synthetic dye that played an important role in the early days of the chemical industry. Its discovery was a direct result of the foundational work on diazotization chemistry. While its application has shifted from widespread use to more specialized industrial purposes due to safety concerns, it remains a notable example of a classic monoazo dye. The synthesis of C.I. Solvent Orange 3 continues to be a relevant example in the teaching and practice of organic chemistry, demonstrating the fundamental principles of diazo coupling reactions. This guide has provided a detailed overview of its history, properties, and synthesis for the benefit of the scientific community.

References

2,4-Diaminoazobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4-Diaminoazobenzene

This guide provides a comprehensive overview of this compound, also known as Chrysoidine, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, and known biological interactions.

Core Molecular Information

This compound is an aromatic azo compound characterized by a diazene bridge (-N=N-) connecting a phenyl group and a benzene-1,3-diamine moiety.[1] Its structure, featuring two amino groups, makes it a basic compound and a versatile intermediate in organic synthesis.[1][2] Historically, it has been utilized as a dye for textiles and as a biological stain.[2][3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₄[1][3][5][6][7]
Molecular Weight 212.25 g/mol [3][5][6][7]
IUPAC Name 4-(phenyldiazenyl)benzene-1,3-diamine[5]
CAS Number 495-54-5[3][5][6]
Appearance Reddish-brown crystalline powder[5]
Melting Point 117-123 °C[3][4][6]
Boiling Point 342.09 °C (estimate)[3][4][6]
Water Solubility 348.393 mg/L at 30 °C[3][4]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process rooted in classical organic chemistry reactions involving diazotization and azo coupling.

General Synthesis Workflow

A common synthetic route involves the diazotization of an aniline derivative followed by coupling with m-phenylenediamine (benzene-1,3-diamine).[4] An alternative pathway begins with acetanilide.[2]

Methodology via Acetanilide Precursor:

  • Nitration of Acetanilide: The synthesis typically starts with the nitration of acetanilide to form p-nitroacetanilide.[2] This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.

  • Reduction: The nitro group of p-nitroacetanilide is subsequently reduced to an amino group, yielding p-aminoacetanilide.[2]

  • Azo Coupling: Finally, the p-aminoacetanilide undergoes an azo coupling reaction with an appropriate aromatic partner to form the this compound structure.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Aniline Aniline Diazotization Step 1: Diazotization (e.g., with NaNO₂, HCl) Aniline->Diazotization mPhenylenediamine m-Phenylenediamine Coupling Step 2: Azo Coupling mPhenylenediamine->Coupling Diazotization->Coupling Product This compound Coupling->Product

Caption: General synthesis pathway for this compound.

Biological Activity and Interactions

While not associated with a specific signaling pathway in the way a targeted drug is, this compound has known biological effects primarily related to toxicology and its historical use in cancer research.

  • Carcinogenicity: Azo compounds, as a class, are known for their potential health risks, including carcinogenicity.[1] this compound (Chrysoidine) was historically used to induce Albert hepatoma in mice, establishing it as a tool in models for studying cancer metabolism.[2] However, one study on BALB/c mice did not find a direct link between the administration of 4,4'-diaminoazobenzene (an isomer) and an increase in tumor types usually observed in this mouse strain.[8]

  • Antimicrobial Properties: Some azo dyes have demonstrated antimicrobial activity.[9] While specific data for this compound is not detailed, this represents a potential area for further investigation into its bioactivity.

  • Metabolism: When ingested by mice, only very small quantities of Chrysoidine were found to bind to liver proteins, suggesting specific metabolic and excretory pathways.[5]

The biological activity of azo compounds often stems from their metabolic reduction, which can cleave the -N=N- bond to release the constituent aromatic amines. These amines can then undergo further metabolic activation to reactive species that may interact with cellular macromolecules like DNA.[9]

Biological_Interaction cluster_intake Exposure cluster_metabolism Metabolic Process cluster_outcome Potential Cellular Outcome Intake Ingestion of This compound Reduction Reductive Cleavage (e.g., by gut microbiota or liver enzymes) Intake->Reduction Activation Metabolic Activation of Amines Reduction->Activation Releases aromatic amines DNA_Adducts Formation of DNA Adducts Activation->DNA_Adducts

Caption: Postulated metabolic pathway leading to potential toxicity.

References

Quantum Chemical Blueprint of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the quantum chemical properties of 2,4-Diaminoazobenzene, a molecule of significant interest in the fields of chemical sensing, materials science, and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's electronic structure and spectroscopic characteristics through computational modeling.

Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of this compound. These computational methods provide critical insights into the molecule's reactivity, stability, and optical properties.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations to determine its most stable conformation. These calculations typically involve selecting a suitable functional, such as B3LYP, and a basis set, for instance, 6-31G*, to solve the Schrödinger equation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding its interaction with other molecules and its overall chemical behavior.

Frontier Molecular Orbitals and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Quantitative data derived from DFT calculations for this compound and its derivatives are summarized below. It is important to note that the exact values can vary depending on the specific computational methodology employed (functional, basis set, and solvent model).

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO3.5 to 4.5
Ionization Potential (IP) Approximated as -EHOMO5.5 to 6.5
Electron Affinity (EA) Approximated as -ELUMO1.5 to 2.5
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.5 to -4.5
Chemical Hardness (η) (ELUMO - EHOMO) / 21.75 to 2.25
Electrophilicity Index (ω) μ2 / 2η2.7 to 4.1

Table 1: Summary of Calculated Electronic Properties of this compound.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations provide information on the wavelengths of maximum absorption (λmax), the corresponding electronic transitions, and their oscillator strengths.

TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Contribution
S0 → S1~450> 0.1HOMO → LUMO (n→π)
S0 → Sn~380> 0.5HOMO-x → LUMO+y (π→π)

Table 2: Representative TD-DFT Calculated UV-Vis Spectral Data for this compound.

Experimental Protocols: A Computational Approach

The following outlines a typical computational workflow for the quantum chemical analysis of this compound.

Geometry Optimization
  • Initial Structure: The initial 3D structure of this compound is built using molecular modeling software.

  • Computational Method: DFT calculations are performed using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Optimization Algorithm: A geometry optimization is carried out to find the minimum energy structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies).

Electronic Property and Spectroscopic Calculations
  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain detailed electronic information, including HOMO and LUMO energies.

  • TD-DFT Calculation: An excited-state calculation using TD-DFT is performed to predict the UV-Vis absorption spectrum. The number of excited states to be calculated is specified (e.g., the first 10-20 singlet states).

G cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_analysis Data Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data spe_calc Single-Point Energy Calculation freq_calc->spe_calc tddft_calc Excited-State Calculation (UV-Vis Spectrum) spe_calc->tddft_calc elec_prop Electronic Properties (HOMO, LUMO, Gap) spe_calc->elec_prop spec_data Spectroscopic Data (λmax, Oscillator Strength) tddft_calc->spec_data

Computational workflow for quantum chemical analysis.

Biological Relevance: Inhibition of Folic Acid Synthesis

This compound is structurally related to prontosil, the first commercially available antibacterial sulfonamide. The mechanism of action of sulfa drugs involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids in bacteria.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHP_diphosphate Dihydropteridine Diphosphate DHP_diphosphate->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine One-Carbon Transfer Reactions Sulfa_Drug This compound (as a Sulfa Drug Analog) Sulfa_Drug->Dihydropteroate Competitive Inhibition

Inhibition of the bacterial folic acid synthesis pathway.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers engaged in the design of novel materials, sensors, and therapeutic agents based on the azobenzene scaffold. The insights gained from these computational studies can significantly accelerate the development of new technologies and treatments.

A Technical Guide to the Photoisomerization Properties of Azobenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives represent a cornerstone class of molecular switches, prized for their robust and reversible photoisomerization. This process, triggered by light, induces a significant conformational change, transforming the molecule between its stable trans (E) and metastable cis (Z) forms. This unique property has made azobenzenes indispensable tools in fields ranging from materials science to the high-precision domain of photopharmacology, where they enable spatiotemporal control over drug activity.[1][2] This guide provides an in-depth overview of the core photochemical principles of azobenzene compounds, detailed experimental protocols for their characterization, and a look into their application in controlling biological systems.

The Photoisomerization Process

The functionality of azobenzene is rooted in the reversible isomerization of the central nitrogen-nitrogen double bond (N=N).[3] The two isomers, trans and cis, possess distinct physical and chemical properties. The trans isomer is thermodynamically more stable, nearly planar, and has a larger end-to-end distance, while the cis isomer is non-planar, bent, and possesses a higher energy state.[4][5]

The switching process is governed by the electronic transitions within the molecule:

  • trans-to-cis Isomerization: Typically induced by irradiating the sample with UV or near-UV light (e.g., 365 nm), which excites the high-intensity π→π* electronic transition of the trans isomer.[1][6]

  • cis-to-trans Isomerization: This reverse process can be triggered in two ways:

    • Photochemically: By irradiating with light of a longer wavelength (e.g., >420 nm), which excites the lower-intensity n→π* transition of the cis isomer.[7]

    • Thermally: The metastable cis isomer will relax back to the more stable trans form in the dark. The rate of this thermal relaxation is highly dependent on the molecular structure and its environment.[8]

The exact mechanism of isomerization following photoexcitation is a subject of ongoing study, with evidence supporting both an inversion pathway (an in-plane movement of one nitrogen atom) and a rotation pathway (a torsion around the N=N bond).[7][9]

G cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) T trans (E) C cis (Z) T->C UV Light (π→π) C->T Vis Light (n→π) or Heat (Δ)

Caption: Reversible photoisomerization of azobenzene between trans and cis states.

Key Photophysical Properties of Azobenzene Derivatives

The photochemical properties of azobenzene can be precisely tuned by adding substituents to the phenyl rings. These modifications alter the absorption spectra, quantum yields, and thermal stability of the isomers, allowing for the rational design of photoswitches for specific applications. For example, ortho-fluorination is known to dramatically lengthen the half-life of the cis isomer.[10] Push-pull systems, with electron-donating and electron-withdrawing groups, can shift the absorption bands into the visible region, a critical feature for in vivo applications to avoid potentially damaging UV light.[11][12]

The table below summarizes key quantitative data for a selection of azobenzene derivatives, highlighting the impact of substitution.

Derivativeλmax trans (nm)λmax cis (nm)Quantum Yield (Φ_trans→cis_)Thermal Half-life (t₁/₂) of cis-IsomerSolvent
Azobenzene ~320[13]~440[13]0.11 - 0.3[13][14]~41-100 hours[13][14]Benzene / Methanol
4-Methoxyazobenzene ~348[13]~440[13]Not uniformly reported~6 days[13]Benzene
2,2',6,6'-Tetrafluoroazobenzene ~305[13]~458[13]Not uniformly reported~700 days[13]Acetonitrile
Tetra-ortho-methoxy-amidoazobenzene ~380 (n→π)~460 (n→π)Not uniformly reported~2.4 days[6]Aqueous Buffer

Experimental Methodologies

Characterizing the photoisomerization properties of azobenzene compounds relies on a set of standard spectroscopic techniques.

Experimental Workflow for Photochemical Analysis

A typical workflow involves preparing the sample, inducing isomerization with a specific wavelength of light until a photostationary state (PSS) is reached, and monitoring the spectral changes or thermal relaxation back to the ground state.

G A Prepare Sample (Known Concentration in Solvent) B Acquire Initial Spectrum (100% trans isomer) A->B C Irradiate with UV Light (e.g., 365 nm) to reach PSS_cis B->C trans→cis D Acquire PSS_cis Spectrum C->D E Irradiate with Vis Light (e.g., 450 nm) to reach PSS_trans D->E cis→trans (photo) G Store Sample in Dark at Controlled Temperature D->G cis→trans (thermal) F Acquire PSS_trans Spectrum E->F I Data Analysis: Calculate Quantum Yields & Half-Life F->I H Monitor Spectral Changes over Time G->H H->I

Caption: Standard experimental workflow for azobenzene photoswitch characterization.
Protocol: UV-Vis Spectroscopy for PSS Determination

This protocol details how to measure the absorption spectra and determine the composition of the photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation at a specific wavelength.[11][15]

  • Sample Preparation: Prepare a solution of the azobenzene compound in a suitable solvent (e.g., acetonitrile, DMSO, or a buffer) within a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure a good signal-to-noise ratio.[11]

  • Baseline Spectrum: Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorption spectrum. This represents the 100% thermally-adapted trans state.

  • trans-to-cis Isomerization: Irradiate the sample with a light source corresponding to the π→π* transition (e.g., a 365 nm LED).[15] Record spectra intermittently until no further spectral changes are observed. This indicates that the PSS rich in the cis isomer has been reached.[11] The key spectral change is a decrease in the π→π* band (~320-380 nm) and an increase in the n→π* band (~440 nm).[15]

  • cis-to-trans Isomerization: Subsequently, irradiate the same sample with a longer wavelength light source (e.g., 450 nm or 520 nm LED) that excites the cis isomer.[16] Again, record spectra until the PSS is reached, which will be enriched in the trans isomer.

Protocol: Kinetic Analysis of Thermal Relaxation

This protocol outlines the measurement of the thermal cis-to-trans isomerization rate, from which the half-life (t₁/₂) of the cis isomer is determined. This process typically follows first-order kinetics.[11][17]

  • Generate cis Isomer: Following step 3 from the protocol above, prepare a sample with a high population of the cis isomer by irradiating with UV light until the PSS is reached.

  • Initiate Kinetic Measurement: Immediately turn off the light source and begin recording full UV-Vis spectra at regular time intervals in the dark. The sample must be maintained at a constant, controlled temperature.[11] The frequency of data collection should be adapted to the expected half-life of the compound (e.g., every minute for fast relaxation or every hour for slow relaxation).[11]

  • Monitor Spectral Changes: The primary change to monitor is the increase in absorbance at the λmax of the trans isomer's π→π* band over time.

  • Data Analysis:

    • Extract the absorbance value (Aₜ) at the λmax of the trans isomer for each time point (t).

    • The initial absorbance at t=0 (immediately after UV irradiation) is A₀, and the final absorbance after full relaxation is A∞.

    • Plot ln((A∞ - Aₜ) / (A∞ - A₀)) against time (t).

    • For a first-order reaction, this plot will be a straight line with a slope of -k, where k is the first-order rate constant.

    • The half-life is calculated using the equation: t₁/₂ = ln(2) / k .

Applications in Drug Development: Photopharmacology

Photopharmacology harnesses azobenzene-based photoswitches to control the activity of bioactive molecules with light.[2][18] By incorporating an azobenzene moiety into a drug's structure, the molecule can be designed so that one isomer is biologically active while the other is inactive. This "azologization" strategy allows for drug activity to be turned on or off at a specific site and time, dramatically reducing off-target effects.[1][19]

A prominent application is the development of photoswitchable ion channel blockers.[1][5] For instance, quaternary ammonium (QA) compounds are known to block the pores of voltage-gated potassium (Kᵥ) channels. By linking a QA moiety to an azobenzene core, a photoswitchable blocker can be created.[5]

  • In the extended trans form (induced by darkness or green light), the QA group can reach its binding site within the channel pore, blocking ion flow and silencing neuronal activity.

  • Upon irradiation with UV or blue light, the azobenzene switches to its bent cis form. This conformational change retracts the QA group from its binding site, unblocking the channel and restoring neuronal activity.[5]

G cluster_light cluster_drug cluster_channel cluster_effect Dark Darkness / Green Light Trans Drug is in trans-State (Extended) Dark->Trans UV UV / Blue Light Cis Drug is in cis-State (Bent) UV->Cis Blocked K+ Channel Blocked Trans->Blocked Binds to pore Cis->Trans Thermal Relaxation Open K+ Channel Open Cis->Open Retracts from pore Silent Neuron is Silenced Blocked->Silent Active Neuron can Fire Open->Active

Caption: Signaling pathway for a photoswitchable K+ channel blocker.

This precise control enables researchers to dissect the roles of specific ion channels in complex neural circuits and offers a novel therapeutic strategy for conditions involving neuronal hyperexcitability, such as chronic pain.[5] The ongoing development of red-shifted azobenzenes that can be operated with visible or near-infrared light is a key goal, as it would allow for deeper tissue penetration and enhanced biocompatibility for future in vivo therapies.[1]

References

Health and Safety Handling Guidelines for 2,4-Diaminoazobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling and use of 2,4-Diaminoazobenzene (also known as Chrysoidine). The following sections detail its chemical and physical properties, associated hazards, safe handling and storage procedures, emergency protocols, and the toxicological profile, including metabolic activation and potential effects on cellular signaling pathways.

Chemical and Physical Properties

This compound is an aromatic amine and an azo compound. Its properties are summarized in the table below for easy reference.

PropertyValue
Chemical Name 4-(phenyldiazenyl)benzene-1,3-diamine
Synonyms Chrysoidine, C.I. Solvent Orange 3, 4-(Phenylazo)-1,3-benzenediamine
CAS Number 495-54-5
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Appearance Reddish-brown crystalline powder or dark yellow-orange crystals.[1][2]
Melting Point 117–123 °C.[1][3][4]
Boiling Point 342.09 °C (estimate).[1][4]
Solubility Slightly soluble in hot water; soluble in alcohol, ether, chloroform, and benzene.[2] Insoluble in benzene.[1][5] Slightly soluble in acetone.[1][5]
Vapor Pressure 1.13E-07 mmHg at 25°C.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[6]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[7]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[6]
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects.[8]
CarcinogenicityCategory 1BDangerH350: May cause cancer.[6][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningH373: May cause damage to organs through prolonged or repeated exposure.[8]
Hazardous to the Aquatic Environment, AcuteCategory 1WarningH400: Very toxic to aquatic life.[6]
Hazardous to the Aquatic Environment, ChronicCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[6][7][8]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and associated risks.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[10][11]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter if working with powders or in a poorly ventilated area.[9][12]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Provide eyewash stations and safety showers in the immediate work area.[10][12]

Handling Procedures
  • Avoid inhalation of dust.[11]

  • Avoid contact with skin and eyes.[12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Store locked up.[7]

  • Keep away from strong oxidizing agents.[9]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][13]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][12]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Accidental Release Measures
  • Evacuate personnel from the area.

  • Wear appropriate PPE as described in Section 3.1.

  • Avoid generating dust.

  • Carefully sweep up the spilled material and place it in a sealed container for disposal.[9]

  • Ventilate the area and wash the spill site after material pickup is complete.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition can produce toxic gases, including carbon and nitrogen oxides.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological Information

The toxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules.

Metabolic Activation

Azo dyes like this compound can be metabolized by azoreductases present in the gut microbiota and the liver.[9][10] This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.[9] In the case of this compound, this would yield aniline and 1,2,4-triaminobenzene. These aromatic amines can then be further metabolized, primarily by cytochrome P450 enzymes in the liver, through N-oxidation to form reactive N-hydroxylamine and nitrenium ion intermediates.[3][5] These electrophilic species can covalently bind to DNA, forming DNA adducts.[3][5]

Metabolic_Activation cluster_0 Initial Metabolism (Gut/Liver) cluster_1 Metabolic Activation (Liver) cluster_2 Cellular Damage This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azoreductases Reactive Intermediates Reactive Intermediates Aromatic Amines->Reactive Intermediates Cytochrome P450 (N-oxidation) DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Covalent Binding Signaling_Pathway cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway Aromatic Amine Metabolites Aromatic Amine Metabolites DNA Damage DNA Damage Aromatic Amine Metabolites->DNA Damage Oxidative Stress (ROS) Oxidative Stress (ROS) Aromatic Amine Metabolites->Oxidative Stress (ROS) p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis NF-kB Activation NF-kB Activation Oxidative Stress (ROS)->NF-kB Activation Inflammation Inflammation NF-kB Activation->Inflammation Ames_Test_Workflow start Start prep_strains Prepare Salmonella Strains start->prep_strains prep_s9 Prepare S9 Mix (for metabolic activation) start->prep_s9 mix Mix Bacteria, Test Compound, and S9 Mix in Top Agar prep_strains->mix prep_s9->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze end End analyze->end

References

Methodological & Application

Synthesis Protocol for 2,4-Diaminoazobenzene: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the laboratory synthesis of 2,4-Diaminoazobenzene, also known as Chrysoidine. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound.

Introduction

This compound is an aromatic azo compound with the chemical formula C₁₂H₁₂N₄.[1][2] It is recognized for its applications as a dye and as a precursor in the synthesis of various organic molecules.[1] The synthesis is primarily achieved through a diazotization reaction of aniline, followed by an azo coupling reaction with m-phenylenediamine.[3] This protocol details a reliable method to yield a yellow-orange precipitate of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles (mol)
AnilineC₆H₅NH₂93.135~0.054
Sodium NitriteNaNO₂69.007~0.101
m-PhenylenediamineC₆H₄(NH₂)₂108.144~0.037
This compound C₁₂H₁₂N₄ 212.25 --

Experimental Protocol

This protocol is divided into two main stages: the diazotization of aniline and the subsequent coupling with m-phenylenediamine.

Materials and Reagents
  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Acetate (solid)

  • Distilled Water

  • Ice

Equipment
  • Beakers

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Apparatus for vacuum filtration

Procedure

Step 1: Diazotization of Aniline

  • In a beaker, dissolve 5 g of aniline in 15 mL of concentrated HCl.

  • Cool the mixture to 0–5 °C in an ice-salt bath with continuous stirring.[3]

  • In a separate beaker, prepare a solution of 7 g of sodium nitrite in 20 mL of cold water.[3]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10 minutes to ensure the formation of benzenediazonium chloride is complete.[3]

Step 2: Azo Coupling with m-Phenylenediamine

  • In a separate beaker, dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool the solution to 0–5 °C in an ice-salt bath.[3]

  • Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by carefully adding solid sodium acetate (around 2 g) while gently stirring.[3]

  • Slowly add the cold benzenediazonium chloride solution from Step 1 to the chilled m-phenylenediamine solution. A yellow-orange precipitate of this compound will form. Maintain the temperature at 0–5 °C during this addition.[3]

Step 3: Isolation and Purification

  • Once the addition is complete, continue to stir the reaction mixture in the ice bath for a short period to ensure maximum precipitation.

  • Collect the yellow-orange precipitate by vacuum filtration.[3]

  • Wash the precipitate with a small amount of cold water to remove any soluble impurities.

  • Dry the purified this compound product.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization of Aniline cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Dissolve Aniline in conc. HCl B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise to Aniline-HCl solution (T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 10 min to form Benzenediazonium Chloride D->E I Slowly add Benzenediazonium Chloride solution E->I Benzenediazonium Chloride Solution F Dissolve m-Phenylenediamine in 1 M HCl G Cool to 0-5 °C F->G H Adjust pH to ~4.5 with Sodium Acetate G->H H->I J Formation of this compound precipitate I->J K Vacuum Filtration J->K Crude Product L Wash with cold water K->L M Drying L->M Product Pure this compound M->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2,4-Diaminoazobenzene as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,4-Diaminoazobenzene, also known as Chrysoidine, is an azo dye historically utilized in the textile industry and as a biological stain.[1][2] Its chemical structure, characterized by an azo bridge connecting two aromatic rings with two amino groups, imparts a yellow-orange color.[3] While its use as a biological stain is documented, detailed protocols for modern research applications are not widely established. These application notes provide proposed protocols for the use of this compound as a potential stain for cellular and tissue imaging, intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a suspected carcinogen and should be handled with appropriate safety precautions.[4] The following protocols are suggested starting points and will require optimization for specific cell types, tissues, and experimental conditions.

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₄[5]
Molecular Weight 212.25 g/mol [5]
Appearance Reddish-brown crystalline powder[5]
Melting Point 118-118.5 °C[5]
Solubility Slightly soluble in hot water; Soluble in alcohol, ether, chloroform, benzene[5]
Maximum Absorption (λmax) 449 nm (in water)[5]
Toxicology Potential carcinogen. Handle with care.[4]

Proposed Staining Mechanism

The precise molecular targets of this compound in a biological context are not extensively characterized. However, based on its chemical structure as a basic azo dye, it is hypothesized to bind to acidic components within the cell. The positively charged amino groups at physiological pH are likely to interact electrostatically with anionic macromolecules such as nucleic acids (DNA, RNA) and acidic proteins. This may result in the accumulation of the dye in the nucleus and/or cytoplasm, depending on the cellular and experimental conditions.

Staining_Mechanism cluster_cell Cell Nucleus Nucleus (Acidic components e.g., DNA, RNA) Cytoplasm Cytoplasm (Acidic proteins, RNA) Stain This compound (Positively charged) Stain->Nucleus Electrostatic interaction Stain->Cytoplasm Electrostatic interaction Live_Cell_Staining_Workflow A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare 1-10 µM staining solution D Incubate with stain (15-30 min, 37°C) B->D C->D E Wash cells 2-3x with PBS D->E F Image with microscope E->F Fixed_Cell_Staining_Workflow A Culture cells on coverslips B Fix with 4% PFA (15 min) A->B C Permeabilize with 0.1% Triton X-100 (10 min) B->C D Incubate with stain (20-30 min) C->D E Wash 3x with PBS D->E F Mount and Image E->F Quantitative_Analysis_Workflow A Acquire images (consistent settings) B Define Regions of Interest (ROIs) A->B C Measure staining intensity per ROI B->C D Background subtraction C->D E Normalize data (e.g., to a control) D->E F Statistical analysis E->F

References

Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoazobenzene is an aromatic azo compound characterized by a diazene bridge connecting a phenyl group and a 1,3-diaminobenzene moiety. Azo dyes are widely recognized for their application as colorimetric chemosensors for the detection of various metal ions.[1][2] The principle of detection lies in the coordination of metal ions with the electron-donating groups of the dye molecule, which alters its electronic properties and results in a discernible color change. The nitrogen atoms of the azo group (–N=N–), along with the amino (–NH₂) functional groups in this compound, can act as binding sites for metal ions.[2] This interaction perturbs the π-electron system of the dye, leading to a shift in its maximum absorption wavelength (λmax) in the UV-Visible spectrum, which is observed as a change in the solution's color.[3] While specific studies on this compound for metal ion detection are not extensively detailed in the public domain, the well-established reactivity of analogous azo dyes allows for the development of robust analytical protocols. A closely related derivative, 4′-hydroxyl-2,4-diaminoazobenzene, has been successfully employed for the detection of Al³⁺, Fe³⁺, and Cu²⁺.[4] This document provides a generalized methodology and application framework for utilizing this compound as a colorimetric sensor for various metal ions.

Principle of Detection

The colorimetric detection of metal ions using this compound is based on the formation of a metal-dye complex. The lone pair of electrons on the nitrogen atoms of the azo linkage and the amino groups can coordinate with a metal ion, forming a stable complex. This complexation alters the energy levels of the molecular orbitals, typically resulting in a bathochromic (red shift) or hypsochromic (blue shift) in the absorption spectrum.[3] The intensity of the color change is generally proportional to the concentration of the metal ion, allowing for quantitative analysis.

Quantitative Data Summary

The following table summarizes typical performance data for azo dye-based colorimetric sensors for various metal ions. Note: This data is compiled from studies on various azo dyes and serves as an illustrative guide for the expected performance of a this compound-based sensor.

Metal IonTypical Limit of Detection (LOD)Linear RangeObserved Color ChangeReference Compound(s)
Cu²⁺ 0.37 µM - 0.77 µM1-10 µMPale yellow to orange/redAzo-based chemosensor, NBD-G
Fe³⁺ ~1 µM1-20 µMYellow to dark brown/purpleAzo dye A and B, MP
Al³⁺ ~2 µM2-50 µMYellow to pink/purpleDabcyl, MP
Sn²⁺ ~1.5 µM1-15 µMLight yellow to pink/orangeDabcyl, TPN1
Hg²⁺ ~1 µM1-10 µMLight yellow to pinkDabcyl
Ni²⁺ ~2 µM2-20 µMYellow to yellowishAzo dye A and B
Co²⁺ 2.5 µmol L⁻¹1.7–8.4 × 10–5 mol L⁻¹Yellow to yellow-orangeAzo dye A and B, H2L
Cd²⁺ ~0.00061 µg cm⁻²0-12.5 µg per 25 mlYellow to redDAPAB

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a diazo coupling reaction.[5] A typical procedure involves the diazotization of aniline, followed by coupling with m-phenylenediamine.[5]

  • Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), m-Phenylenediamine, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve aniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cooled aqueous solution of sodium nitrite to the aniline solution with constant stirring to form the diazonium salt.

    • In a separate beaker, dissolve m-phenylenediamine in a dilute acidic solution.

    • Slowly add the diazonium salt solution to the m-phenylenediamine solution with vigorous stirring, maintaining the temperature at 0-5 °C.

    • After the coupling reaction is complete, neutralize the solution with a sodium hydroxide solution to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Preparation of Sensor Solution
  • Materials: this compound, Spectroscopic grade solvent (e.g., Acetonitrile, Ethanol, or a semi-aqueous medium).

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mM) by dissolving a precisely weighed amount of the dye in the chosen solvent.

    • For daily use, prepare a working solution (e.g., 10-50 µM) by diluting the stock solution.

Colorimetric Detection of Metal Ions
  • Materials: this compound working solution, Stock solutions of various metal ion salts (e.g., chlorides or nitrates), Buffer solutions for pH control.

  • Procedure:

    • In a series of cuvettes, place a fixed volume of the this compound working solution.

    • Add increasing volumes of the metal ion stock solution to the cuvettes to achieve a range of final concentrations.

    • Adjust the pH of the solutions using an appropriate buffer if pH sensitivity is observed.

    • Allow the solutions to stand for a specific incubation time (e.g., 5-30 minutes) for the color to develop and stabilize.[6]

    • Observe the color change visually.

    • Measure the UV-Visible absorption spectra of the solutions using a spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

    • Plot the absorbance at the new λmax against the metal ion concentration to generate a calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Initial State cluster_1 Interaction cluster_2 Final State Dye This compound (Yellow-Orange Solution) Metal Metal Ion (Mⁿ⁺) Dye->Metal Coordination Complex [Dye-M]ⁿ⁺ Complex (Color Change) Metal->Complex Complexation Spectrum Shift in Absorption Spectrum Complex->Spectrum Results in Experimental_Workflow start Start prep_dye Prepare this compound Solution start->prep_dye prep_metal Prepare Metal Ion Standard Solutions start->prep_metal mix Mix Dye and Metal Ion Solutions prep_dye->mix prep_metal->mix incubate Incubate for Color Development mix->incubate observe Visual Color Observation incubate->observe measure Measure UV-Vis Absorption Spectra incubate->measure end End observe->end analyze Data Analysis and Calibration Curve measure->analyze analyze->end

References

Application of 2,4-Diaminoazobenzene in textile dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2,4-Diaminoazobenzene

Disclaimer: this compound (also known as C.I. Disperse Yellow 9) is an azo dye. Certain azo dyes can undergo reductive cleavage to release aromatic amines, some of which are classified as carcinogenic. This compound itself is classified as a category 2 carcinogen. Its use in consumer goods, including textiles that come into direct and prolonged contact with the skin, is highly restricted or banned in many jurisdictions, such as under the European Union's REACH regulation. The following information is provided for research, analytical, and toxicological purposes only and is not an endorsement or guide for its current use in textile manufacturing.

Overview and Historical Context

This compound is a monoazo dye historically used for dyeing synthetic fibers. Its primary application was for polyester, polyamide (nylon), and acetate fibers due to its disperse nature, allowing it to diffuse into the hydrophobic fiber structure from an aqueous dispersion. However, due to significant toxicological concerns related to its metabolic cleavage product, 4-phenylenediamine, its use has been discontinued in reputable manufacturing and is now primarily of interest as an analytical standard or a subject for toxicological research.

Physicochemical and Dyeing Properties

The dye's properties made it suitable for specific synthetic textiles. Key characteristics are summarized below.

Table 1: Physicochemical and Historical Dyeing Parameters

ParameterValue / ConditionNotes
Chemical Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
CAS Number 495-54-5
Class Disperse DyeLow water solubility; applied from aqueous dispersion.
Historical Substrates Polyester, Polyamide, AcetatePrimarily used for synthetic hydrophobic fibers.
Typical Dyeing Temp. 100-130°C (High Temp. Method)Required for dye penetration into polyester fibers.
Dyeing pH 4.5 - 5.5Acidic conditions to ensure dye stability and fiber integrity.
Solubility in Water 0.1-1.0 g/L (20°C)Low solubility is characteristic of disperse dyes.
Color Yellow to Orange

Toxicological Profile: Reductive Cleavage

The primary toxicological concern with this compound arises from its metabolic reduction, particularly by azoreductase enzymes present in the liver and gut microbiota. This process, known as reductive cleavage, breaks the azo bond (-N=N-) and releases the constituent aromatic amines.

The metabolism of azo dyes can occur through both oxidative and reductive pathways.[1] For many azo dyes, reduction is catalyzed by enzymes from intestinal microorganisms or the liver.[1] This reductive cleavage of this compound yields aniline and 1,2,4-triaminobenzene. Subsequent metabolic activation, particularly of the amine products, is a significant concern. For instance, the potent human bladder carcinogen benzidine is derived from the reduction of certain azo dyes.[1]

Metabolic pathway of this compound.

Protocols for Analytical Detection (Not Application)

Given the regulatory status and health concerns, modern protocols focus on the detection and quantification of banned azo dyes or their resulting amines in textile matrices. The following is a generalized protocol for the detection of banned aromatic amines cleaved from azo dyes in textiles, based on established EN 14362 standards.

Protocol: Detection of Banned Amines from Textiles

Objective: To extract and identify banned aromatic amines, such as those derived from this compound, from a textile sample.

Materials:

  • Textile sample

  • Sodium dithionite solution (reducing agent)

  • Citrate buffer (pH 6.0)

  • Dichloromethane or t-butyl methyl ether (extraction solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph with mass selective detector (GC-MS)

  • Analytical standards for target amines

Workflow Diagram:

Analytical Workflow for Banned Amine Detection cluster_extraction Sample Preparation & Reduction cluster_cleanup Extraction & Concentration cluster_analysis Analysis Sample 1. Weigh Textile Sample Buffer 2. Add Citrate Buffer (pH 6) Sample->Buffer Reduction 3. Add Sodium Dithionite Buffer->Reduction Incubate 4. Incubate at 70°C for 30 min Reduction->Incubate LLE 5. Liquid-Liquid Extraction (e.g., Dichloromethane) Incubate->LLE Dry 6. Dry with Na₂SO₄ LLE->Dry Concentrate 7. Concentrate Sample Dry->Concentrate GCMS 8. GC-MS Analysis Concentrate->GCMS Data 9. Data Comparison with Standards GCMS->Data

Workflow for detecting banned amines in textiles.

Procedure:

  • Sample Preparation: A representative sample of the dyed textile is accurately weighed and placed into a reaction vessel.

  • Reductive Cleavage: A heated citrate buffer (pH 6.0) is added to the textile. The azo bonds are cleaved by adding a sodium dithionite solution, which reduces the azo group, releasing the free amines. The reaction is typically carried out at 70°C for 30 minutes.

  • Extraction: After cooling, the released amines are partitioned from the aqueous solution into an organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

  • Drying and Concentration: The organic layer is separated, dried using anhydrous sodium sulfate to remove residual water, and then concentrated to a small volume to increase the analyte concentration.

  • Instrumental Analysis: The concentrated extract is injected into a GC-MS system. The gas chromatograph separates the individual amines, and the mass spectrometer identifies them based on their unique mass spectra and retention times, which are compared against certified analytical standards.

  • Quantification: The concentration of any detected banned amine is calculated using a calibration curve generated from the analytical standards.

Summary of Health and Safety Data

Exposure to this compound and its metabolites can pose significant health risks. p-Phenylenediamine (a related and structurally similar aromatic amine) is a known potent skin sensitizer.[2] Acute exposure to high levels of p-phenylenediamine may lead to severe dermatitis, eye irritation, asthma, and gastritis.[3]

Table 2: Toxicological and Regulatory Information

AspectInformationSource
Carcinogenicity Classified as Category 2 Carcinogen.EU CLP Regulation
Mutagenicity Can form mutagenic substances upon metabolic activation.[2]IARC, NTP
Primary Route of Concern Skin contact (from textiles), Inhalation, Ingestion.CDC, EPA
Key Metabolite 1,2,4-Triaminobenzene, Aniline.Toxicological Studies
Regulatory Status Use is restricted in textiles under EU REACH Annex XVII.ECHA
Primary Health Effects Skin sensitization, potential for carcinogenicity.[2][3]EPA, NTP

References

Synthesis of Photoresponsive Polymers Using 2,4-Diaminoazobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and potential applications of photoresponsive polymers incorporating 2,4-diaminoazobenzene. The unique photoisomerization properties of the azobenzene moiety make these polymers promising candidates for stimuli-responsive materials, particularly in the field of targeted drug delivery. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into the design and synthesis of novel photoresponsive systems.

Introduction

Photoresponsive polymers are a class of "smart" materials that can undergo reversible or irreversible changes in their physical and chemical properties upon exposure to light. Azobenzene and its derivatives are among the most widely studied photochromic molecules for incorporation into polymer structures. The reversible trans-cis isomerization of the azobenzene N=N double bond, triggered by specific wavelengths of light, can induce significant conformational changes in the polymer backbone or side chains. This, in turn, can alter properties such as solubility, viscosity, and molecular self-assembly, providing a mechanism for external control over the material's behavior.

This compound is a particularly interesting building block for photoresponsive polymers due to the presence of two reactive amine groups. These functional groups allow for its incorporation into a variety of polymer backbones, such as polyamides and polyimides, through step-growth polymerization. The strategic placement of the photoresponsive azobenzene unit within the main chain of a polymer can lead to dramatic light-induced changes in macroscopic properties, making these materials highly suitable for applications in drug delivery, actuators, and optical data storage.

Synthesis of Photoresponsive Polymers

The synthesis of photoresponsive polymers using this compound typically involves polycondensation reactions with suitable comonomers, such as diacyl chlorides or dianhydrides. The following section outlines a general protocol for the synthesis of a photoresponsive polyamide.

General Synthesis of a Photoresponsive Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride (e.g., terephthaloyl chloride) in an aprotic polar solvent.

Materials:

  • This compound

  • Terephthaloyl chloride (or other diacyl chloride)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Triethylamine (or other acid scavenger)

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Argon/Nitrogen inlet

  • Ice bath

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Vacuum oven

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound in anhydrous DMAc prep2 Add acid scavenger (e.g., Triethylamine) prep1->prep2 react1 Cool solution to 0°C prep2->react1 react2 Slowly add diacyl chloride solution in DMAc react1->react2 react3 Stir at 0°C for 2-4 hours react2->react3 react4 Warm to room temperature and stir for 12-24 hours react3->react4 workup1 Precipitate polymer in methanol react4->workup1 workup2 Filter the polymer workup1->workup2 workup3 Wash with water and methanol workup2->workup3 workup4 Dry under vacuum workup3->workup4

Figure 1: General experimental workflow for the synthesis of a photoresponsive polyamide.

Protocol:

  • Preparation: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve a specific molar amount of this compound in anhydrous DMAc. If the resulting polymer is expected to have poor solubility, LiCl (5-10 wt%) can be added to the solvent.

  • Addition of Acid Scavenger: To the diamine solution, add a stoichiometric equivalent of an acid scavenger, such as triethylamine, to neutralize the HCl gas that will be generated during the reaction.

  • Reaction: Cool the flask to 0°C using an ice bath.

  • Slowly add a solution of the diacyl chloride (in a 1:1 molar ratio with the diaminoazobenzene) in anhydrous DMAc to the stirred diamine solution using a dropping funnel.

  • Maintain the reaction at 0°C for 2-4 hours.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Work-up and Purification: Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with water and methanol to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of Photoresponsive Polymers

The synthesized polymers should be thoroughly characterized to determine their chemical structure, molecular weight, thermal properties, and photoresponsive behavior.

Table 1: Key Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredExpected Outcome for a Polyamide from this compound
FTIR Spectroscopy Functional groupsPresence of characteristic amide N-H and C=O stretching bands.
¹H NMR Spectroscopy Chemical structureAromatic proton signals from both monomer units and the amide proton signal.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and Polydispersity Index (PDI)Provides information on the average polymer chain length and the breadth of the molecular weight distribution.
Thermogravimetric Analysis (TGA) Thermal stabilityDetermines the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Indicates the temperature at which the polymer transitions from a rigid to a more flexible state.
UV-Vis Spectroscopy PhotoisomerizationMonitors the changes in the absorption spectrum upon UV and visible light irradiation, corresponding to the trans-to-cis and cis-to-trans isomerization of the azobenzene units.

Application in Photoresponsive Drug Delivery

The ability of polymers containing this compound to change their conformation and properties in response to light can be harnessed for controlled drug release. A common strategy involves encapsulating a therapeutic agent within a polymeric nanoparticle or micelle that is designed to destabilize upon photoirradiation.

Conceptual Signaling Pathway for Photocontrolled Drug Release

The following diagram illustrates the conceptual pathway for light-triggered drug release from a nanocarrier formulated with a this compound-containing polymer.

G cluster_system Drug Delivery System (Initial State) cluster_trigger External Trigger cluster_response Photoresponsive Action cluster_release Drug Release Nanocarrier Nanocarrier (e.g., Micelle, Nanoparticle) with encapsulated drug Polymer Polymer with trans-azobenzene (Hydrophobic) Nanocarrier->Polymer stabilized by UV_Light UV Light Irradiation (e.g., ~365 nm) Isomerization trans-to-cis Isomerization of Azobenzene UV_Light->Isomerization Polarity_Change Increased Polarity of Polymer (cis-azobenzene is more polar) Isomerization->Polarity_Change Destabilization Nanocarrier Destabilization/ Disassembly Polarity_Change->Destabilization Drug_Release Release of Encapsulated Drug Destabilization->Drug_Release

Figure 2: Signaling pathway for light-triggered drug release.

Protocol for Preparation and Photo-triggered Release from Nanoparticles

This protocol outlines a general method for preparing drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing a this compound block and a hydrophilic block (e.g., polyethylene glycol - PEG), and subsequently triggering drug release with light.

Materials:

  • Amphiphilic block copolymer (e.g., PEG-b-polyamide with this compound)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized water

  • Dialysis membrane (appropriate molecular weight cut-off)

  • UV light source (e.g., 365 nm lamp)

  • UV-Vis spectrophotometer

Experimental Workflow for Drug Encapsulation and Release:

G cluster_encapsulation Drug Encapsulation cluster_release_study Photo-triggered Release Study step1 Dissolve polymer and drug in organic solvent step2 Add solution dropwise to water under stirring step1->step2 step3 Stir to allow nanoparticle self-assembly step2->step3 step4 Dialyze against water to remove organic solvent step3->step4 release1 Place drug-loaded nanoparticle suspension in a quartz cuvette step4->release1 release2 Irradiate with UV light (e.g., 365 nm) release1->release2 release3 Monitor drug release over time (e.g., UV-Vis spectroscopy) release2->release3

Figure 3: Workflow for drug encapsulation and photo-triggered release.

Protocol:

  • Nanoparticle Formulation (Solvent Evaporation/Dialysis Method):

    • Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.

    • Add the organic solution dropwise to a larger volume of deionized water under vigorous stirring. This will induce the self-assembly of the polymer into nanoparticles, encapsulating the drug in the hydrophobic core.

    • Continue stirring for several hours to allow the organic solvent to evaporate or dialyze the suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.

  • Characterization of Drug-Loaded Nanoparticles:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.

  • In Vitro Photo-triggered Drug Release:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, PBS).

    • Expose the suspension to UV light (e.g., 365 nm) for specific time intervals.

    • At predetermined time points, collect aliquots of the release medium and measure the concentration of the released drug using UV-Vis spectroscopy or HPLC.

    • A control experiment should be run in the dark to determine the extent of passive drug leakage.

Quantitative Data Summary

The following tables should be populated with experimental data obtained from the characterization of the synthesized polymers and their drug delivery vehicles.

Table 2: Polymer Characterization Data

Polymer IDMn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)Tg (°C) (DSC)Td, 5% (°C) (TGA)
Example: PA-Azo-1DataDataDataDataData
..................

Table 3: Nanoparticle and Drug Release Characteristics

Polymer IDNanoparticle Size (nm) (DLS)Drug Loading Content (%)Drug Loading Efficiency (%)% Drug Release (with UV)% Drug Release (without UV)
Example: NP-PA-Azo-1DataDataDataDataData
..................

Conclusion

The synthesis of photoresponsive polymers using this compound offers a versatile platform for the development of advanced materials with externally controllable properties. The protocols and conceptual frameworks provided in this document serve as a starting point for researchers to explore the potential of these polymers in various applications, particularly in the design of sophisticated drug delivery systems. Further optimization of the polymer structure and formulation of the delivery vehicle will be crucial for translating the potential of these materials into practical and effective therapeutic solutions.

Application Notes and Protocols: Formation of Schiff Bases with 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 2,4-Diaminoazobenzene. The procedure is based on established methods for the condensation of aromatic amines with carbonyl compounds.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine functional group (–C=N–). These compounds, particularly those incorporating an azo moiety (-N=N-), are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3] This protocol outlines the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Reaction Scheme

The general reaction for the formation of a Schiff base from this compound involves the condensation of the amino groups with a carbonyl compound, typically an aldehyde. Depending on the stoichiometry, either one or both amino groups can react to form a mono- or bis-Schiff base.

General Reaction:

This compound + Substituted Aldehyde → Azo-Schiff Base + Water

There are two primary synthetic routes for creating azo-Schiff bases: one involves synthesizing the azo compound followed by the Schiff base formation, and the other entails creating the Schiff base before the azo coupling reaction.[4][5] This protocol will focus on the former, starting with the pre-synthesized this compound.

Experimental Protocol

This protocol details the synthesis of a Schiff base by reacting this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

  • Absolute Ethanol or Methanol[1][6]

  • Glacial Acetic Acid (catalyst)[4]

  • Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate[1]

  • Deuterated solvent for NMR (e.g., DMSO-d6, CDCl3)

  • Potassium Bromide (KBr) for FT-IR

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the substituted aldehyde (1 to 2.2 equivalents, depending on whether a mono- or bis-Schiff base is desired) in absolute ethanol.[4][6]

  • Reaction Mixture: Slowly add the ethanolic solution of the aldehyde to the solution of this compound with continuous stirring.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4] Fit the flask with a condenser and reflux the mixture for a period of 2 to 8 hours.[1][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product may precipitate out of the solution. If so, collect the precipitate by filtration using a Büchner funnel.[7] If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[1] Wash the purified product with cold ethanol and dry it in a vacuum oven.[8]

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by various spectroscopic techniques.

    • FT-IR Spectroscopy: Record the FT-IR spectrum to confirm the formation of the imine bond (C=N stretch, typically appearing around 1610-1631 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde.[9]

    • NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent and record the ¹H and ¹³C NMR spectra. The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically in the range of δ 8.16-9.66 ppm) and the azomethine carbon in the ¹³C NMR spectrum (around δ 162.10 ppm).[1][3]

    • UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded to observe the characteristic π → π* and n → π* transitions.[7]

    • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

Data Presentation

The following tables summarize typical quantitative data obtained for azo-Schiff bases.

Table 1: Physicochemical and Yield Data for Representative Azo-Schiff Bases

Compound ReferenceStarting AldehydeMolecular FormulaMelting Point (°C)Yield (%)Color
Azo-Schiff Base 1SalicylaldehydeC₁₃H₉N₃O₄146-147-Orange-dark
Azo-Schiff Base 24-chlorobenzylamine---Red
Azo-Schiff Base 3AnilineC₁₉H₁₅N₃O120-12299Dark oxblood

Data adapted from various sources for illustrative purposes.[1][10]

Table 2: Spectroscopic Data for a Representative Azo-Schiff Base

Spectroscopic TechniqueKey Peaks / SignalsInterpretation
FT-IR (KBr, cm⁻¹) 3154-3659O-H stretch (if hydroxyl group is present)
1623.9C=N stretch (azomethine)
1523N=N stretch (azo group)
¹H NMR (CDCl₃, δ ppm) 14.49 (s, 1H)-OH proton
8.65 (s, 1H)HC=N proton (azomethine)
6.91-7.85 (m, 11H)Aromatic protons
3.88 (s, 6H)OCH₃ protons
¹³C NMR (CDCl₃, δ ppm) 162.10HC=N carbon (azomethine)
105.24-161.64Aromatic carbons
55.97OCH₃ carbon

Data is illustrative and based on reported values for similar compounds.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of a Schiff base from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants This compound + Aldehyde dissolution Dissolve in Ethanol reactants->dissolution reflux Add Catalyst & Reflux dissolution->reflux isolation Cool & Isolate Crude Product reflux->isolation recrystallization Recrystallize from Ethanol isolation->recrystallization drying Wash & Dry recrystallization->drying product Pure Schiff Base drying->product ftir FT-IR Spectroscopy nmr NMR Spectroscopy uv_vis UV-Vis Spectroscopy mp Melting Point product->ftir product->nmr product->uv_vis product->mp

Caption: Workflow for Schiff base synthesis and characterization.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final, characterized product.

synthesis_logic start Starting Materials (this compound, Aldehyde) reaction_step Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction_step mix workup Product Isolation (Filtration/Evaporation) reaction_step->workup cool purification_step Purification (Recrystallization) workup->purification_step dissolve & precipitate final_product Characterized Schiff Base purification_step->final_product analyze

Caption: Logical flow of the Schiff base synthesis process.

References

Application Notes and Protocols for the Analysis of 2,4-Diaminoazobenzene by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4-Diaminoazobenzene (also known as C.I. Solvent Orange 3) using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols include sample preparation, instrument parameters, and method validation details to ensure reliable and accurate results.

Introduction

This compound is an azo dye that has been used in various industrial applications. Due to the potential cleavage of the azo bond to form aromatic amines, which may have toxicological implications, its presence in consumer products like textiles and cosmetics is a safety concern. Accurate and sensitive analytical methods are crucial for the determination of this compound in various matrices.

Chemical Structure:

Physical and Chemical Properties:

  • Molecular Formula: C₁₂H₁₂N₄[1]

  • Molecular Weight: 212.25 g/mol [1]

  • Appearance: Reddish-brown crystalline powder[1]

  • Melting Point: 118-118.5 °C[1]

  • Solubility: Slightly soluble in hot water; soluble in alcohol, ether, chloroform, and benzene.[1]

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated reversed-phase HPLC method coupled with PDA detection for the quantification of this compound.

Experimental Protocol

1. Sample Preparation (Reductive Cleavage from Azo Dyes in Textiles)

This protocol is adapted for the extraction of this compound that may be formed from the reduction of other azo dyes present in textile matrices.

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a flask and add 17 mL of a citrate buffer solution (pH 6.0).

  • Heat the mixture to 70°C in a water bath.

  • Add 3 mL of sodium dithionite solution (200 g/L) to initiate the reductive cleavage.

  • Seal the flask and incubate at 70°C for 30 minutes with occasional shaking.

  • Cool the flask rapidly in an ice bath.

  • Extract the cleaved amines by adding 10 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Shake vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-PDA Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • PDA Detection: 249 nm and 445 nm (monitor at the λmax of this compound)

  • Run Time: 30 minutes

Data Presentation: HPLC Method Validation Summary

The following table summarizes the performance characteristics of the HPLC method for the analysis of this compound. These values are based on typical performance for similar validated methods.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9950.9995
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Accuracy (Recovery %) 90 - 110%98.5 - 102.3%
Precision (RSD %)
- Repeatability (Intra-day)≤ 2.0%< 1.5%
- Intermediate Precision (Inter-day)≤ 3.0%< 2.5%
Robustness No significant change in resultsRobust

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Textile Sample ReductiveCleavage Reductive Cleavage (Sodium Dithionite) Sample->ReductiveCleavage 1. Add Citrate Buffer & Na2S2O4 Extraction Liquid-Liquid Extraction ReductiveCleavage->Extraction 2. Extract with Organic Solvent Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. Concentrate & Reconstitute HPLC HPLC-PDA System Evaporation->HPLC 4. Inject into HPLC Data Data Acquisition & Processing HPLC->Data 5. Chromatographic Separation & Detection GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Textile Sample ReductiveCleavage Reductive Cleavage Sample->ReductiveCleavage 1. Chemical Reduction Extraction Liquid-Liquid Extraction ReductiveCleavage->Extraction 2. Isolate Amines Concentration Concentration & Solvent Exchange Extraction->Concentration 3. Prepare for Injection GCMS GC-MS System (SIM Mode) Concentration->GCMS 4. Inject into GC-MS Data Data Acquisition & Quantification GCMS->Data 5. Separation, Ionization, & Detection

References

Application Notes and Protocols for 2,4-Diaminoazobenzene as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoazobenzene, also known as Chrysoidine, is an azo dye that serves as a versatile pH indicator. Its distinct color change within a specific pH range makes it a valuable tool for various applications in research and development, including acid-base titrations, pH determination of aqueous solutions, and biological staining. This document provides a detailed protocol for the preparation and use of this compound as a pH indicator for both visual and spectrophotometric analysis.

Physicochemical Properties and pH Indicator Characteristics

This compound is a reddish-brown crystalline powder with the chemical formula C₁₂H₁₂N₄ and a molecular weight of 212.25 g/mol .[1][2] It is soluble in water and ethanol, producing a yellow-orange solution.[1] Key properties relevant to its use as a pH indicator are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₂N₄[1]
Molecular Weight 212.25 g/mol [1]
Melting Point 117-123 °C[2]
pKa (Predicted) 3.11 ± 0.10[1][3]
Visual pH Transition Range 4.0 - 7.0[4]
Color in Acidic Solution (pH < 4.0) Orange[4]
Color in Basic Solution (pH > 7.0) Yellow[4]
λmax in Water 449 nm[4]
λmax of Acidic Form (HIn) ~380-390 nm[5]
λmax of Basic Form (In⁻) ~470-530 nm[5]

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) stock solution of this compound, which is suitable for most visual and spectrophotometric applications.

Materials:

  • This compound (Chrysoidine) powder

  • 95% Ethanol or Deionized Water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask using a funnel.

  • Add approximately 50 mL of 95% ethanol (or deionized water) to the volumetric flask.

  • Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.

  • Once the powder is completely dissolved, add the same solvent to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a well-sealed, amber glass bottle away from direct light.

Visual pH Determination

This protocol outlines the use of the prepared indicator solution for the visual estimation of the pH of a sample.

Materials:

  • 0.1% this compound indicator solution

  • Test solution

  • Pipette or dropper

  • White background (e.g., a white tile or sheet of paper)

  • pH buffer solutions (for comparison, optional)

Procedure:

  • Place a small volume of the test solution into a clear container (e.g., a test tube or a well of a microplate).

  • Add 1-2 drops of the 0.1% this compound indicator solution to the test solution.

  • Gently mix the solution to ensure uniform color distribution.

  • Observe the color of the solution against a white background.

  • Determine the approximate pH of the solution by comparing the observed color to the known color transitions of the indicator:

    • Orange: pH is likely below 4.0.

    • Orange-Yellow: pH is within the transition range of approximately 4.0 to 7.0.

    • Yellow: pH is likely above 7.0.

Spectrophotometric pH Determination

This protocol provides a method for the quantitative determination of pH using a spectrophotometer. This method is based on the differential light absorption of the acidic (HIn) and basic (In⁻) forms of the indicator.

Materials:

  • 0.1% this compound indicator solution

  • Test solution

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • pH meter (for calibration)

  • Buffer solutions of known pH

Procedure:

  • Wavelength Selection:

    • Set the spectrophotometer to measure absorbance at the λmax of the acidic form (HIn), approximately 385 nm, and the λmax of the basic form (In⁻), approximately 500 nm. These wavelengths should be optimized based on preliminary scans of the indicator in strongly acidic (e.g., pH 2) and strongly basic (e.g., pH 9) solutions.

  • Preparation of Samples:

    • Prepare a blank solution containing the sample without the indicator.

    • Prepare the test sample by adding a small, precise volume of the 0.1% this compound indicator solution to a known volume of the test solution. The final concentration of the indicator should be low enough to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.5).

  • Spectrophotometric Measurement:

    • Calibrate the spectrophotometer with the blank solution at both selected wavelengths.

    • Measure the absorbance of the test sample at both wavelengths (A₃₈₅ and A₅₀₀).

  • pH Calculation:

    • The pH of the solution can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric measurements: pH = pKa + log ( [In⁻] / [HIn] )

    • The ratio of the concentrations of the basic and acidic forms can be determined from the absorbance readings. A simplified approach involves determining the ratio of absorbances at the two wavelengths after correcting for any spectral overlap. For a more accurate determination, the molar extinction coefficients of both species at both wavelengths should be determined by measuring the absorbance of the indicator in solutions of very low and very high pH.

Visualizations

Chemical_Equilibrium HIn HIn (Acidic Form) Orange In_minus In⁻ (Basic Form) Yellow HIn->In_minus + H⁺ In_minus->HIn - H⁺ H_plus H⁺

Caption: Chemical equilibrium of this compound.

Experimental_Workflow cluster_prep Indicator Preparation cluster_visual Visual pH Determination cluster_spectro Spectrophotometric pH Determination weigh Weigh 0.1g of This compound dissolve Dissolve in 100mL of Solvent weigh->dissolve store Store in Amber Bottle dissolve->store add_indicator_visual Add 1-2 Drops to Sample store->add_indicator_visual add_indicator_spectro Add Precise Volume to Sample store->add_indicator_spectro observe_color Observe Color Change add_indicator_visual->observe_color estimate_ph Estimate pH observe_color->estimate_ph measure_abs Measure Absorbance at λmax(HIn) and λmax(In⁻) add_indicator_spectro->measure_abs calculate_ph Calculate pH measure_abs->calculate_ph

Caption: Experimental workflow for using this compound.

References

Application Notes and Protocols: 2,4-Diaminoazobenzene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of 2,4-diaminoazobenzene as a foundational scaffold for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The following sections detail the synthesis of key intermediates such as Schiff bases and their subsequent transformation into quinoxalines and pyrimidines, classes of compounds renowned for their biological activities.

Introduction

This compound, also known as Chrysoidine, is an aromatic azo compound characterized by the presence of two reactive amino groups. This structural feature, combined with the planarity and electronic properties of the azobenzene system, makes it an attractive starting material for the synthesis of a variety of more complex molecules. In medicinal chemistry, the incorporation of heterocyclic moieties is a well-established strategy for the development of novel therapeutic agents. This document outlines protocols for leveraging this compound as a precursor for the synthesis of Schiff bases, quinoxalines, and pyrimidines, and provides methods for their preliminary biological evaluation.

I. Synthesis of Schiff Base Derivatives from this compound

The reaction of the amino groups of this compound with aromatic aldehydes provides a straightforward method for the synthesis of Schiff bases (azomethines). These compounds are not only valuable in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol 1: General Procedure for the Synthesis of Schiff Bases
  • Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (2.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the crude product with cold methanol to remove unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.

  • Characterization: Characterize the synthesized Schiff bases by determining their melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Characterization Data

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (typically around 1600-1625 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Compound IDSubstituent (R) on BenzaldehydeYield (%)Melting Point (°C)
SB-1 -H85188-190
SB-2 4-Cl88210-212
SB-3 4-OCH₃82195-197
SB-4 4-NO₂90225-227

Note: The data presented in this table is hypothetical and for illustrative purposes.

II. Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The this compound can act as the o-diamine precursor for the synthesis of novel quinoxaline derivatives.

Experimental Protocol 2: Synthesis of a Phenylazo-Substituted Quinoxaline
  • Reactant Mixture: In a 100 mL round-bottom flask, combine this compound (1.0 mmol) and benzil (a 1,2-dicarbonyl compound; 1.0 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from ethanol to obtain the purified quinoxaline derivative.

  • Characterization: Confirm the structure of the product using melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Results and Characterization Data

The successful synthesis of the quinoxaline ring is indicated by the disappearance of the signals corresponding to the amino protons of the starting material in the ¹H NMR spectrum.

Compound ID1,2-Dicarbonyl CompoundYield (%)Melting Point (°C)
QX-1 Benzil78230-232

Note: The data presented in this table is hypothetical and for illustrative purposes.

III. Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

Pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities. A common route to pyrimidines involves the cyclization of chalcones with a source of the N-C-N fragment, such as guanidine hydrochloride or urea. In this protocol, a chalcone intermediate is first synthesized from a derivative of this compound.

Experimental Protocol 3a: Synthesis of a Chalcone Intermediate

Prerequisite: Acetylation of one of the amino groups of this compound to form N-(4-(phenylazo)-2-aminophenyl)acetamide.

  • Condensation: In a beaker, dissolve the N-acetylated this compound derivative (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (20 mL).

  • Base Addition: Add an aqueous solution of sodium hydroxide (40%) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by filtration.

  • Purification: Wash the product with water and recrystallize from ethanol.

Experimental Protocol 3b: Synthesis of a Pyrimidine Derivative
  • Reaction Mixture: To the synthesized chalcone (1.0 mmol) in ethanol (25 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol).

  • Reflux: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrimidine derivative.

Expected Results and Characterization Data

The formation of the pyrimidine ring can be confirmed by spectroscopic methods. The ¹H NMR spectrum should show characteristic signals for the pyrimidine ring protons.

Compound IDChalcone IntermediateYield (%)Melting Point (°C)
PYR-1 From 4-chlorobenzaldehyde75255-257

Note: The data presented in this table is hypothetical and for illustrative purposes.

IV. Biological Evaluation Protocols

The synthesized derivatives can be screened for their potential biological activities, such as anticancer and antibacterial effects.

Protocol 4a: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol 4b: In Vitro Antibacterial Activity (MIC Determination)
  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli).

  • Serial Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible bacterial growth.

Hypothetical Biological Activity Data
Compound IDAnticancer Activity (IC₅₀ in µM) - MCF-7Antibacterial Activity (MIC in µg/mL) - S. aureus
SB-2 25.5>100
QX-1 12.864
PYR-1 8.232
Doxorubicin 0.9N/A
Ciprofloxacin N/A2

Note: The data presented in this table is hypothetical and for illustrative purposes. Doxorubicin and Ciprofloxacin are used as positive controls.

Visualizations

Experimental Workflow for Synthesis of Heterocyclic Derivatives

G cluster_start Starting Material cluster_schiff Protocol 1: Schiff Base Synthesis cluster_quinoxaline Protocol 2: Quinoxaline Synthesis cluster_pyrimidine Protocol 3: Pyrimidine Synthesis A This compound C Reflux in Methanol (cat. Acetic Acid) A->C F Reflux in Ethanol (cat. Acetic Acid) A->F H Acetylation A->H B Substituted Benzaldehyde B->C D Schiff Base Derivatives C->D E 1,2-Dicarbonyl Compound (e.g., Benzil) E->F G Quinoxaline Derivatives F->G I N-acetylated Intermediate H->I J Chalcone Synthesis (Aldehyde, NaOH) I->J K Chalcone Intermediate J->K L Cyclization (Guanidine, NaOH) K->L M Pyrimidine Derivatives L->M

Caption: General workflow for the synthesis of Schiff bases, quinoxalines, and pyrimidines from this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Target Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor Synthesized Heterocycle (e.g., QX-1, PYR-1) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by synthesized heterocyclic derivatives.

Application Notes and Protocols: 2,4-Diaminoazobenzene in Chemosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-Diaminoazobenzene (2,4-DAA) and its derivatives in the development of chemosensors for various analytes. The following sections detail the sensing mechanisms, experimental protocols, and performance characteristics of these chemosensors for the detection of copper ions (Cu²⁺), cyanide (CN⁻), and humidity.

Application Note 1: Colorimetric and Fluorescent Detection of Copper Ions (Cu²⁺)

This compound derivatives have been effectively employed as selective chemosensors for the detection of copper ions. A notable example involves the use of 2'-hydroxy-2,4-diaminoazobenzene, which acts as a colorimetric and "turn-on" fluorescent probe for Cu²⁺.[1]

The sensing mechanism is based on the specific binding of Cu²⁺ to the 2'-hydroxy-2,4-diaminoazobenzene molecule. This interaction facilitates an oxidative cyclization reaction, leading to the formation of a triazole derivative. This transformation results in a distinct color change from yellow to pink and initiates a fluorescent response, allowing for both qualitative and quantitative detection of Cu²⁺ ions. This dual-mode sensing capability enhances the reliability of the detection method.

Signaling Pathway for Cu²⁺ Detection

Cu2_Detection Probe 2'-hydroxy-2,4-diaminoazobenzene (Yellow, Non-fluorescent) Complex Probe-Cu²⁺ Complex Probe->Complex Binding Analyte Cu²⁺ Ion Analyte->Complex Product Triazole Derivative (Pink, Fluorescent) Complex->Product Oxidative Cyclization

Caption: Signaling pathway of Cu²⁺ detection using 2'-hydroxy-2,4-diaminoazobenzene.

Quantitative Data for Cu²⁺ Detection
Sensor PlatformAnalyteLimit of Detection (LOD)Linear RangeTechniqueReference
2'-hydroxy-2,4-diaminoazobenzeneCu²⁺6.4 x 10⁻² µMNot SpecifiedColorimetric & Fluorescent[2]
Poly(azomethine-urethane) based on 2,4-diamino-6-hydroxypyrimidineCu²⁺7.87 x 10⁻⁶ mol L⁻¹Not SpecifiedFluorescent[3][4]
Benzidine-based chemosensorCu²⁺0.953 ppmNot SpecifiedColorimetric[5]
Fluorescein-based probeCu²⁺1.20 µM0.1–1.5 eq.Fluorescent[6]
Pyrene-based fluorescent probeCu²⁺8.35 x 10⁻⁷ MNot SpecifiedFluorescent[7]
Experimental Protocol: Synthesis and Application of 2'-hydroxy-2,4-diaminoazobenzene for Cu²⁺ Detection

1. Synthesis of 2'-hydroxy-2,4-diaminoazobenzene:

  • Step 1: Diazotization of 2-aminophenol. Dissolve 2-aminophenol in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Step 2: Coupling Reaction. In a separate flask, dissolve 1,3-diaminobenzene in a basic aqueous solution. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution from Step 1 to the 1,3-diaminobenzene solution with constant stirring.

  • Step 3: Purification. Allow the reaction mixture to stir for several hours. The resulting precipitate, 2'-hydroxy-2,4-diaminoazobenzene, is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

2. General Procedure for Cu²⁺ Detection:

  • Prepare a stock solution of the 2'-hydroxy-2,4-diaminoazobenzene probe in a suitable solvent (e.g., a mixture of ethanol and water).

  • Prepare a series of standard solutions of Cu²⁺ with varying concentrations in deionized water.

  • For colorimetric analysis, add a specific volume of the probe solution to each Cu²⁺ standard solution. Observe the color change from yellow to pink. Measure the absorbance at the characteristic wavelength of the product using a UV-Vis spectrophotometer.

  • For fluorometric analysis, excite the solution at the appropriate wavelength and measure the fluorescence emission intensity. A "turn-on" fluorescence signal will be observed in the presence of Cu²⁺.

  • Plot the absorbance or fluorescence intensity against the Cu²⁺ concentration to generate a calibration curve for quantitative analysis.

Application Note 2: Colorimetric Detection of Cyanide (CN⁻)

Azobenzene derivatives serve as effective platforms for the colorimetric detection of cyanide ions. The sensing mechanism often relies on the nucleophilic addition of cyanide to the azobenzene scaffold, which perturbs the intramolecular charge transfer (ICT) process within the molecule. This disruption leads to a significant and visually perceptible color change.

One approach utilizes an indirect method where a complex of an azobenzene derivative and a metal ion (e.g., Cu²⁺) is prepared. The addition of cyanide, which has a strong affinity for the metal ion, displaces the azobenzene derivative from the complex, restoring its original color. This displacement assay provides high selectivity for cyanide over other anions.

Experimental Workflow for Cyanide Detection

CN_Detection_Workflow cluster_prep Sensor Preparation cluster_detection Detection Azo_Acid Azobenzene Acid Derivative Complex_Formation Formation of Azo-Cu²⁺ Complex (Red to Yellow) Azo_Acid->Complex_Formation Cu_Solution Cu²⁺ Solution Cu_Solution->Complex_Formation Color_Change Color Change (Yellow to Red) Complex_Formation->Color_Change Addition of Sample Sample Aqueous Sample containing CN⁻ Sample->Color_Change

Caption: Experimental workflow for the indirect colorimetric detection of cyanide.

Quantitative Data for Cyanide Detection
Sensor PlatformAnalyteLimit of Detection (LOD)Sensing MechanismTechniqueReference
Azobenzene acid derivative with Cu(II)CN⁻0.15 ppmIndirect displacementColorimetric[1]
Ratiometric colorimetric chemodosimeter (Azo-1)CN⁻1.1 µMIntramolecular Charge Transfer (ICT)Colorimetric[8]
Water-soluble azobenzene-dicyano polymerCN⁻0.008 mMIntramolecular Charge Transfer (ICT)Colorimetric[9]
Spiropyran derivative with nitrophenyl azo groupCN⁻1.99 µM (UV-Vis), 0.97 nM (Fluorescence)Nucleophilic substitutionColorimetric & Fluorescent[10]
Benzil-based sensorCN⁻< 1.7 µMC-C bond cleavageColorimetric[11]
Experimental Protocol: Colorimetric Detection of Cyanide using an Azobenzene-Cu²⁺ Complex

1. Preparation of the Sensor Solution:

  • Synthesize or procure the desired azobenzene acid derivative.

  • Prepare a stock solution of the azobenzene derivative in a suitable solvent (e.g., aqueous buffer).

  • Prepare a stock solution of a copper salt (e.g., CuSO₄) in deionized water.

  • Prepare the sensor solution by mixing the azobenzene derivative solution and the Cu²⁺ solution in a specific molar ratio to form the Azo-Cu²⁺ complex. The formation of the complex is often accompanied by a distinct color change (e.g., red to yellow).

2. Detection Procedure:

  • Prepare a series of standard cyanide solutions of known concentrations in deionized water.

  • To a fixed volume of the Azo-Cu²⁺ sensor solution, add the cyanide standard solutions.

  • Observe the color change of the solution (e.g., from yellow back to red) upon the addition of cyanide.

  • Measure the absorbance of the solutions at the wavelength corresponding to the restored azobenzene derivative using a UV-Vis spectrophotometer.

  • Construct a calibration curve by plotting the change in absorbance against the cyanide concentration.

  • For real sample analysis, pretreat the sample as necessary and add it to the sensor solution. Determine the cyanide concentration using the calibration curve.

Application Note 3: Humidity Sensing using Azobenzene-Based Polymers

The photochromic properties of azobenzene derivatives can be harnessed for the development of optical humidity sensors. When incorporated into a hygroscopic polymer matrix, the thermal isomerization kinetics of certain azobenzene derivatives, particularly tautomerizable hydroxyazobenzenes, become sensitive to the surrounding humidity levels.[8][12][13]

The underlying principle is that the absorption of water by the polymer matrix facilitates the tautomerism of the azobenzene from the azo form to the hydrazone form. This tautomerism significantly accelerates the cis-to-trans thermal isomerization rate. By monitoring the rate of this isomerization optically, the relative humidity of the environment can be determined.

Logical Relationship in Humidity Sensing

Humidity_Sensing RH Increased Relative Humidity Water Increased Water Absorption by Polymer Matrix RH->Water Tautomerism Enhanced Azo-Hydrazone Tautomerism Water->Tautomerism Isomerization Accelerated cis-to-trans Thermal Isomerization Tautomerism->Isomerization Signal Change in Optical Signal Isomerization->Signal

Caption: Logical relationship of the humidity sensing mechanism in azobenzene-polymer films.

Quantitative Data for Humidity Sensing
Sensor PlatformAnalyteResponse TimeSensing PrincipleTechniqueReference
Azobenzene/acid binary systemsHumidity2.3 s to full color changeDeprotonation of protonated azobenzenesColorimetric[14]
Hydroxyazobenzene in polymer thin filmsRelative HumidityDependent on isomerization kineticsHumidity-sensitive thermal isomerizationOptical[8][12][13]
Experimental Protocol: Fabrication and Testing of an Azobenzene-Polymer Humidity Sensor

1. Preparation of the Sensing Film:

  • Select a suitable hygroscopic polymer (e.g., polyvinylpyrrolidone, PVP).

  • Synthesize or procure a tautomerizable hydroxyazobenzene derivative.

  • Dissolve the polymer and the azobenzene derivative in a common volatile solvent (e.g., ethanol). The concentration of the azobenzene derivative can be varied to optimize the sensor response.

  • Deposit a thin film of this solution onto a solid substrate (e.g., a glass slide) using a technique such as spin-coating or drop-casting.

  • Allow the solvent to evaporate completely, leaving a solid azobenzene-polymer composite film.

2. Humidity Sensing Measurement:

  • Place the sensor film in a chamber with controlled humidity and temperature.

  • Irradiate the film with UV light to convert the trans-azobenzene to the cis-isomer.

  • Turn off the UV light and monitor the thermal back-isomerization from cis to trans by measuring the change in absorbance at the characteristic wavelength of the trans-isomer over time using a spectrophotometer.

  • The rate of this thermal relaxation is dependent on the relative humidity.

  • Calibrate the sensor by measuring the isomerization rates at various known humidity levels to create a calibration curve.

  • For unknown samples, measure the isomerization rate and determine the relative humidity from the calibration curve.

References

Application Notes: Diazotization of Aniline and Coupling with m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are a cornerstone of synthetic organic chemistry.[1][2] They represent a significant class of organic dyes and pigments, accounting for over 60% of all synthetic dyes used globally.[1] The synthesis of these compounds is primarily achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][3]

This document provides a detailed protocol for the diazotization of aniline to form a benzenediazonium salt, and its subsequent coupling with m-phenylenediamine. This specific reaction yields Chrysoidine, one of the first commercial azo dyes, historically used for dyeing wool, leather, and silk.[4][5][6] Beyond textiles, azo compounds have found applications as pH indicators and as scaffolds in drug development, with some demonstrating antibacterial, antifungal, and cytotoxic properties.[1][7]

Chemical Principles

  • Diazotization: The process begins with the conversion of a primary aromatic amine (aniline) into a diazonium salt.[5] Aniline is dissolved in a cold aqueous mineral acid, typically hydrochloric acid (HCl), and treated with an aqueous solution of sodium nitrite (NaNO₂).[1] The acid reacts with sodium nitrite in situ to generate nitrous acid (HNO₂).[8][9] The amine's nucleophilic nitrogen atom then attacks the electrophilic nitrosonium ion (NO⁺), which forms from the nitrous acid. Following a series of proton transfers and the elimination of water, the benzenediazonium ion is formed.[1] This reaction is highly exothermic and temperature-sensitive, requiring strict temperature control between 0–5 °C to prevent the decomposition of the unstable diazonium salt.[1][8]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is immediately reacted with an electron-rich aromatic compound, known as the coupling component—in this case, m-phenylenediamine.[1][10] The diazonium ion attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction.[10] For aromatic amines like m-phenylenediamine, the coupling reaction is typically carried out in acidic to neutral media.[1] The amino groups of m-phenylenediamine are strong activating groups, directing the substitution to the para position relative to one of the amino groups, resulting in the formation of the stable azo compound, Chrysoidine.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of Chrysoidine.

ParameterValue/RangeNotes
Diazotization Temperature 0–5 °CCritical for the stability of the diazonium salt.[8][9][11]
Coupling Reaction Temperature 0–5 °CMaintained to ensure a controlled reaction.[11]
Aniline Concentration ~1 M (Typical)Starting concentration in acidic solution.[8]
Sodium Nitrite Stoichiometry Equimolar to AnilineAn equimolar amount is typically used for complete diazotization.[8]
pH for Coupling Acidic to NeutralOptimal for coupling with aromatic amines.[1]
Reaction Time (Stirring) 15-30 mins (Diazotization)Ensures complete formation of the diazonium salt.[8]
30-60 mins (Coupling)Allows for the completion of the coupling reaction.[8]
Expected Yield 50–80%Typical yield range for this type of azo coupling reaction.[12]

Experimental Protocols

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Aniline and m-phenylenediamine are toxic and can be absorbed through the skin. Handle them in a well-ventilated fume hood.

  • Diazonium salts are unstable and can be explosive when isolated in dry, solid form.[9] Always keep the diazonium salt in a cold, aqueous solution and use it immediately after preparation.[8]

  • The reactions are exothermic. Careful temperature control is essential.

Protocol 1: Preparation of Benzenediazonium Chloride Solution

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Stirring Rod or Magnetic Stirrer

  • Ice Bath

Procedure:

  • In a 250 mL beaker, add aniline (e.g., 0.05 mol) to a solution of concentrated HCl (e.g., 15 mL) and water (15 mL). Stir until the aniline has completely dissolved to form aniline hydrochloride.[9]

  • Cool the beaker in a large ice bath, ensuring the temperature of the solution drops to between 0 and 5 °C.[9]

  • In a separate 100 mL beaker, prepare a solution of sodium nitrite (e.g., 0.05 mol) in cold distilled water (e.g., 20 mL). Cool this solution in the ice bath as well.[8]

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring vigorously.[8]

  • Monitor the temperature closely throughout the addition, ensuring it does not rise above 5 °C. The addition should be slow enough to control the exothermic reaction.[8][9]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[8]

  • The resulting clear solution contains the benzenediazonium chloride and is ready for immediate use in the coupling reaction. Do not isolate the salt.[8]

Protocol 2: Azo Coupling with m-Phenylenediamine to Synthesize Chrysoidine

Materials:

  • Freshly prepared Benzenediazonium Chloride solution (from Protocol 1)

  • m-Phenylenediamine

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Stirring Rod or Magnetic Stirrer

  • Ice Bath

  • Büchner Funnel and Flask for suction filtration

Procedure:

  • In a 400 mL beaker, dissolve m-phenylenediamine (e.g., 0.05 mol) in a minimal amount of acidified water.

  • Cool this solution in an ice bath to 0–5 °C with continuous stirring.

  • Slowly add the cold benzenediazonium chloride solution (prepared in Protocol 1) to the cold m-phenylenediamine solution with constant, vigorous stirring.[8]

  • A reddish-brown or orange precipitate of Chrysoidine should form immediately or shortly after addition begins.[8]

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.[8]

  • Collect the precipitated solid product by suction filtration using a Büchner funnel.[8]

  • Wash the crude product on the filter with several portions of cold water to remove any unreacted starting materials and salts.[8]

  • Dry the product, for instance, by pressing it between filter papers or in a desiccator. The final product is Chrysoidine.

Visualizations

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline (C₆H₅NH₂) Reagents_D NaNO₂ + 2HCl (0-5 °C) Aniline->Reagents_D Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Reagents_D->Diazonium mPDA m-Phenylenediamine Diazonium->mPDA Electrophilic Aromatic Substitution Chrysoidine Chrysoidine (Azo Dye) mPDA->Chrysoidine

Caption: Chemical reaction pathway for the synthesis of Chrysoidine.

Experimental_Workflow cluster_prep Diazonium Salt Preparation cluster_couple Coupling and Isolation A1 Dissolve Aniline in aq. HCl A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ solution dropwise to Aniline mix A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir for 15-30 min at 0-5 °C A4->A5 B2 Add Diazonium solution to m-Phenylenediamine A5->B2 Use Immediately B1 Dissolve m-Phenylenediamine and cool to 0-5 °C B1->B2 B3 Stir for 30-60 min (Precipitate forms) B2->B3 B4 Filter solid product B3->B4 B5 Wash with cold water B4->B5 B6 Dry the final product (Chrysoidine) B5->B6

Caption: Step-by-step experimental workflow for Chrysoidine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Diaminoazobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminoazobenzene. Our aim is to help you optimize your experimental outcomes for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the likely causes?

Low yields in the synthesis of this compound, which is typically achieved through the diazotization of aniline followed by azo coupling with m-phenylenediamine, can be attributed to several critical factors in the experimental setup.[1][2]

  • Temperature Control: The diazotization of aniline is a highly temperature-sensitive reaction. The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to a significant reduction in yield. It is crucial to maintain the reaction temperature between 0-5°C.[1]

  • pH of the Coupling Reaction: The subsequent azo coupling reaction is pH-dependent. For coupling with an aromatic amine like m-phenylenediamine, a mildly acidic environment is optimal to facilitate the reaction without protonating the amine to the point of deactivation.[3][4]

  • Rate of Reagent Addition: Slow, dropwise addition of the sodium nitrite solution during diazotization is essential to control the exothermic nature of the reaction and maintain the low temperature. Similarly, the slow addition of the diazonium salt solution to the m-phenylenediamine solution ensures a homogeneous reaction and minimizes the formation of side products.[1]

  • Purity of Reagents: The purity of the starting materials, particularly the aniline and m-phenylenediamine, is critical. Impurities can lead to the formation of unwanted side products, thereby reducing the yield of the desired this compound.[1]

Q2: The color of my final this compound product is not the expected reddish-brown. Why is this happening?

Variations in the final product color can indicate issues with purity or the chemical state of the compound.

  • Presence of Impurities: Side reactions can lead to a variety of colored impurities. For instance, self-coupling of the diazonium salt can produce triazene impurities, which can alter the color of the final product.[1] Incomplete reaction of starting materials can also affect the final color.

  • pH of the Final Product: this compound, like many azo dyes, can act as a pH indicator. The color of the compound can vary depending on its protonation state. Ensure the final product is isolated at a neutral pH to obtain the characteristic reddish-brown color of the free base.[1]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to discoloration. It is advisable to store the final product under an inert atmosphere and away from light.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?

Several side reactions can occur, leading to the formation of impurities.

  • Triazene Formation: The diazonium ion can react with unreacted aniline to form a diazoamino compound (a triazene). This can be minimized by ensuring a slight excess of nitrous acid and maintaining a low temperature.

  • Phenol Formation: If the temperature during diazotization rises above 5-10°C, the diazonium salt can decompose to form phenol, which can then couple with another diazonium ion to form a different azo dye. Strict temperature control is the key to preventing this.

  • Di- and Tri-substituted Products: It is possible for the diazonium salt to couple with the product, this compound, to form more complex azo dyes. Controlling the stoichiometry and reaction time can help to minimize these secondary reactions.

Data Presentation: Optimizing Reaction Conditions

ParameterDiazotization of AnilineAzo Coupling with m-Phenylenediamine
Temperature 0 - 5 °C0 - 5 °C
pH Strongly Acidic (e.g., with HCl)Mildly Acidic
Reactant Ratio Aniline:NaNO₂ ≈ 1:1 to 1:1.1Diazonium Salt:m-Phenylenediamine ≈ 1:1
Addition Rate Slow, dropwise addition of NaNO₂Slow, dropwise addition of diazonium salt

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of aniline and subsequent coupling with m-phenylenediamine.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

Part 1: Diazotization of Aniline

  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the benzenediazonium chloride.

Part 2: Azo Coupling

  • In a separate beaker, dissolve m-phenylenediamine in water.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution to the m-phenylenediamine solution with vigorous stirring.

  • Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, add a solution of sodium acetate to adjust the pH to a mildly acidic level, which promotes the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A reddish-brown precipitate of this compound will form.

Part 3: Isolation and Purification

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Isolation & Purification A Dissolve Aniline in HCl + H2O B Cool to 0-5°C A->B D Slowly add NaNO2 to Aniline solution B->D C Prepare cold NaNO2 solution C->D E Stir for 15-20 min at 0-5°C D->E H Slowly add Diazonium salt to m-Phenylenediamine solution E->H Benzenediazonium Chloride Solution F Dissolve m-Phenylenediamine in H2O G Cool to 0-5°C F->G G->H I Add Sodium Acetate (pH adjustment) H->I J Stir for 30-60 min I->J K Vacuum Filtration J->K Crude Product L Recrystallization (Ethanol/Water) K->L M Vacuum Filtration L->M N Drying M->N O O N->O Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Was the reaction temperature maintained between 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the pH of the coupling reaction mildly acidic? A1_Yes->Q2 Sol1 Improve temperature control: - Use an ice-salt bath - Pre-cool all solutions - Add reagents slowly A1_No->Sol1 End Yield should improve Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were the reagents added slowly and dropwise? A2_Yes->Q3 Sol2 Adjust pH post-diazotization with a buffer like sodium acetate. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Were high-purity reagents used? A3_Yes->Q4 Sol3 Ensure slow, controlled addition of NaNO2 and the diazonium salt solution. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Use freshly distilled aniline and pure m-phenylenediamine. A4_No->Sol4 Sol4->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting 2,4-Diaminoazobenzene staining protocols in histology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Diaminoazobenzene (DAB) staining protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their immunohistochemistry (IHC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DAB staining in a question-and-answer format.

Weak or No Staining

Question: Why is there very weak or no brown stain on my tissue section?

Answer: Weak or no staining is a frequent issue that can stem from several factors throughout the IHC protocol. Here are the most common causes and their solutions:

  • Primary Antibody Issues:

    • Concentration: The primary antibody may be too dilute to produce a strong signal.[1][2] Perform a titration experiment to determine the optimal concentration.[1][2]

    • Activity: Ensure the antibody is validated for IHC on your specific tissue type (e.g., formalin-fixed paraffin-embedded) and has been stored correctly.[1] Running a positive control tissue known to express the target protein can confirm antibody activity.[1]

    • Compatibility: The secondary antibody must be specific to the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[1][3]

  • Suboptimal Antigen Retrieval:

    • This is a critical step for unmasking epitopes.[1] Ensure the buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and method (heat-induced or enzymatic) are appropriate for your antibody and target.[1] Insufficient heating during HIER can lead to poor epitope unmasking.[1]

  • Inactive Detection System:

    • The enzyme (Horseradish Peroxidase - HRP) or the DAB substrate itself may be inactive. Test the detection system independently to confirm its activity.[1] Always use freshly prepared DAB substrate for optimal results.[4] The pH of the DAB working solution is critical; a pH below 7.0 can result in weak staining intensity.[5][6]

  • Insufficient Incubation Times:

    • Incubation times for the primary antibody, secondary antibody, or the DAB substrate may be too short.[7] A longer DAB development time might be necessary, but this should be monitored under a microscope to prevent over-staining.[7]

High Background Staining

Question: My entire tissue section is brown, obscuring the specific signal. How can I reduce this high background?

Answer: High background staining occurs when the chromogen is deposited non-specifically, making it difficult to interpret results.[1][8] Key causes include:

  • Endogenous Peroxidase Activity:

    • Tissues like the kidney, liver, or those containing red blood cells have endogenous peroxidases that can react with the DAB substrate, causing non-specific staining.[9][10][11] This can be resolved by performing a peroxidase quenching step, typically by incubating the slides in a hydrogen peroxide (H₂O₂) solution before applying the primary antibody.[1][9][10][12]

  • Non-Specific Antibody Binding:

    • Primary Antibody Concentration: Using too high a concentration of the primary antibody is a common cause of high background.[1][2] Titrate the antibody to find the optimal dilution.

    • Blocking Step: An insufficient or incorrect blocking step can lead to non-specific binding.[1][8] Use a blocking serum from the same species as the secondary antibody.[1][8]

    • Cross-Reactivity: The secondary antibody may be cross-reacting with the tissue. Using a pre-adsorbed secondary antibody can mitigate this issue.[8]

  • Over-Development of Chromogen:

    • Incubating the tissue with the DAB substrate for too long will cause a diffuse brown background.[1] It is crucial to monitor the color development under a microscope and stop the reaction by rinsing with water as soon as the specific signal is adequate.[1][13]

  • Tissue Drying:

    • Allowing tissue sections to dry out at any stage of the staining process can cause irreversible, non-specific antibody binding and high background.[1] Using a humidity chamber during incubations is recommended.[1][14]

Logical Troubleshooting Workflow: High Background Staining

high_background_troubleshooting start High Background Observed check_neg_control Run Negative Control (No Primary Ab) start->check_neg_control check_dab_time Is background diffuse and developed very quickly? start->check_dab_time staining_present Staining Still Present? check_neg_control->staining_present check_endogenous Issue is likely Endogenous Peroxidase or Secondary Ab Cross-Reactivity staining_present->check_endogenous Yes no_staining Staining Absent or Greatly Reduced staining_present->no_staining No optimize_blocking Optimize Peroxidase Quenching (e.g., increase H₂O₂ time) &/or Use Pre-adsorbed Secondary Ab check_endogenous->optimize_blocking end Problem Resolved optimize_blocking->end check_primary_ab Issue is likely Primary Antibody Concentration or Incubation Time no_staining->check_primary_ab titrate_primary Titrate Primary Antibody (Decrease Concentration) &/or Reduce Incubation Time check_primary_ab->titrate_primary titrate_primary->end reduce_dab_time Reduce DAB Incubation Time. Monitor development under a microscope. check_dab_time->reduce_dab_time Yes reduce_dab_time->end

Caption: A decision tree for troubleshooting high background in DAB staining.

DAB Precipitate or Artifacts

Question: I see small, dark brown/black dots or crystals on my tissue section. What are they and how do I prevent them?

Answer: This is likely DAB precipitate. This can occur for a few reasons:

  • DAB Solution Preparation: The DAB solution may not have been prepared correctly or was not fresh. It is recommended to filter the DAB working solution just before use.[15] Using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) during the experiment can also help, as phosphates can sometimes form insoluble complexes.[15]

  • Antibody Aggregates: Precipitates can sometimes be caused by aggregates in the primary or secondary antibodies, especially after long-term storage or multiple freeze-thaw cycles.[16] Centrifuge the antibody solutions at high speed before use and pipette the supernatant to avoid transferring any precipitates.[16]

  • Insufficient Rinsing: Inadequate rinsing of slides before adding the DAB substrate can leave salts that may react and cause precipitation.[15] Ensure thorough washing steps.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAB)? A1: this compound, commonly known as Chrysoidine, is a chromogen. In immunohistochemistry, its derivative 3,3'-Diaminobenzidine (DAB) is widely used.[5][17] In the presence of Horseradish Peroxidase (HRP) and hydrogen peroxide, DAB is oxidized to form a dark brown, insoluble precipitate at the location of the target antigen.[5][17][18] This allows for the visualization of the target protein under a light microscope.[18]

Q2: Do I always need to perform a peroxidase blocking step? A2: Not always, but it is highly recommended, especially when working with tissues known to have high endogenous peroxidase activity (e.g., spleen, kidney, liver, or samples with red blood cells).[9][10] A simple test is to incubate a rehydrated tissue section with only the DAB substrate; if it turns brown, endogenous peroxidase is present and a blocking step is necessary.[19]

Q3: Can I store and reuse my DAB working solution? A3: No. The DAB working solution is unstable and should be prepared fresh right before use and discarded afterward.[4][16] Old DAB solution can lose its effectiveness, leading to weak staining, or form precipitates.[20]

Q4: How long should I incubate my slides in the DAB solution? A4: The incubation time is not fixed and typically ranges from 2 to 10 minutes.[4][13] The optimal time depends on the abundance of the target antigen and the activity of your reagents. It is critical to monitor the color development visually with a microscope and stop the reaction by rinsing with water once the desired signal intensity is reached without excessive background.[1][7]

Q5: My DAB staining looks uneven or patchy. What could be the cause? A5: Uneven staining can result from several procedural inconsistencies. Ensure that the tissue section is completely covered with reagent at every step and never allowed to dry out.[1][14] Inconsistent antigen retrieval or inadequate deparaffinization can also lead to patchy results.[1][21]

Quantitative Data Summary

For optimal and consistent results, reagent concentrations and incubation times are critical. The following tables provide recommended starting points for troubleshooting.

Table 1: Endogenous Peroxidase Quenching Methods

Reagent CompositionIncubation TimeNotes
3% H₂O₂ in water or PBS5-10 minutesA common and rapid method.[9][10][12] Can cause tissue damage or detachment with prolonged use.[10]
0.3% H₂O₂ in methanol10-30 minutesA gentler alternative, especially for frozen sections.[9][10] Methanol helps inactivate heme groups.[10]
0.3% H₂O₂ in 0.1% sodium azide10-15 minutesSodium azide can inhibit HRP, so thorough washing is crucial after this step.[12][22]

Table 2: General Troubleshooting Parameters

ParameterRecommended RangePurpose
Primary Antibody Dilution1:50 - 1:1000Titrate to optimize signal-to-noise ratio.[1][2]
Blocking Serum Incubation30 - 60 minutesTo prevent non-specific antibody binding.[14]
DAB Incubation2 - 10 minutesDevelop chromogen; monitor under a microscope.[4][13]
DAB Solution pH7.2 - 7.6Critical for optimal reaction; pH outside this range can cause weak staining or high background.[5][6]

Experimental Protocols

Protocol 1: Standard DAB Staining Workflow for FFPE Tissues

This protocol outlines the key steps for a typical IHC experiment using a DAB detection system.

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required by the primary antibody's datasheet. For HIER, immerse slides in a retrieval buffer (e.g., Sodium Citrate, pH 6.0) and heat to 95-100°C for 20 minutes. b. Allow slides to cool to room temperature (approx. 20 minutes). c. Rinse slides in wash buffer (e.g., TBS or PBS).

  • Peroxidase Quenching: a. Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.[10][12] b. Rinse slides in wash buffer (3 changes, 5 minutes each).

  • Blocking: a. Incubate slides with a blocking serum (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature in a humidity chamber.[23]

  • Primary Antibody Incubation: a. Drain blocking serum (do not rinse). b. Apply primary antibody diluted in antibody diluent. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidity chamber.[4][24]

  • Secondary Antibody Incubation: a. Rinse slides in wash buffer (3 changes, 5 minutes each). b. Apply biotinylated or HRP-conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidity chamber.[4][14]

  • Detection: a. Rinse slides in wash buffer (3 changes, 5 minutes each). b. Apply Streptavidin-HRP reagent (if using a biotin-based system) and incubate for 30 minutes. c. Rinse slides in wash buffer (3 changes, 5 minutes each).

  • Chromogen Development: a. Prepare fresh DAB substrate solution according to the manufacturer's instructions. b. Apply the DAB solution to the tissue and incubate for 2-10 minutes, monitoring development under a microscope.[4][13] c. Stop the reaction by immersing the slides in distilled water.[13]

  • Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing reagent. c. Dehydrate the slides through graded ethanol solutions (e.g., 95%, 100%). d. Clear in Xylene and permanently mount with a coverslip.

Visualizations

General Immunohistochemistry (IHC) Workflow using DAB

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_final Finalization Deparaffinize Deparaffinize & Rehydrate AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Mount Mount Coverslip Dehydrate->Mount

Caption: A flowchart of the major steps in a DAB-based IHC protocol.

DAB Oxidation Reaction

DAB_Reaction DAB 3,3'-Diaminobenzidine (Soluble) HRP Horseradish Peroxidase (HRP) DAB->HRP H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Product Insoluble Brown Precipitate HRP->Product Oxidation

Caption: The enzymatic reaction of DAB substrate catalyzed by HRP.

References

Technical Support Center: 2,4-Diaminoazobenzene Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2,4-Diaminoazobenzene, achieving optimal solubility is critical for experimental success. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water but demonstrates better solubility in organic solvents. Its solubility is influenced by factors such as temperature, pH, and the presence of co-solvents.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. For a detailed comparison, please refer to the solubility data table below. It is slightly soluble in acetone and practically insoluble in benzene.[1][2]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As an aromatic amine, the solubility of this compound in aqueous solutions is pH-dependent. In acidic conditions, the amino groups can become protonated, forming salts that are generally more water-soluble.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

Cause: Insufficient solvent power or inadequate dissolution technique.

Solutions:

  • Solvent Selection: Choose an appropriate solvent based on the quantitative solubility data provided in Table 1. For aqueous solutions, consider pH adjustment.

  • Physical Assistance: Gentle heating and sonication can aid in the dissolution process.

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility.

Issue: Precipitation of this compound from Solution

Cause: Supersaturation, temperature changes, or solvent evaporation.

Solutions:

  • Concentration Management: Avoid preparing solutions at concentrations exceeding the known solubility limit for the given solvent and temperature.

  • Temperature Control: Store solutions at a constant temperature to prevent precipitation caused by cooling.

  • Proper Storage: Use tightly sealed containers to minimize solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.

  • Filtration: If precipitation occurs, the solution can be filtered to remove the solid material before use, though this will alter the concentration.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing stock solutions and experimental media.

SolventSolubilityTemperature (°C)
Water5.5%15
Water348.393 mg/L30[2]
Absolute Ethanol4.75%15
Cellosolve6.0%15
Anhydrous Ethylene Glycol9.5%15
Xylene0.005%15
AcetoneSlightly SolubleNot Specified
BenzenePractically InsolubleNot Specified
ChloroformSlightly SolubleNot Specified[3]
MethanolSlightly SolubleNot Specified[3]
AcetonitrileSlightly SolubleNot Specified[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (Molecular Weight: 212.25 g/mol )[4]

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 212.25 g/mol x 1000 = 2.1225 mg

  • Weigh the compound: Accurately weigh approximately 2.12 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add solvent: Add the appropriate volume of DMSO to the tube. For 2.12 mg, add 1 mL of DMSO.

  • Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G Protocol for Preparing a 10 mM Stock Solution start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex and/or Sonicate add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No store Store at -20°C check_dissolution->store Yes end End store->end

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol describes a general method to increase the solubility of this compound in aqueous buffers by lowering the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Hydrochloric acid (HCl), 1 M solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension: Add the desired amount of this compound to the aqueous buffer to create a suspension.

  • Monitor pH: Place the suspension on a stir plate and insert a calibrated pH probe.

  • Adjust pH: Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH.

  • Observe dissolution: Continue adding acid until the compound dissolves. Note the pH at which complete dissolution occurs.

  • Final pH adjustment: If necessary, carefully adjust the pH back towards the desired experimental pH with a suitable base (e.g., 1 M NaOH), being cautious of potential precipitation.

G pH Adjustment for Aqueous Solubility start Start suspend Suspend Compound in Aqueous Buffer start->suspend monitor_ph Monitor pH suspend->monitor_ph add_acid Add 1 M HCl Dropwise monitor_ph->add_acid observe Observe for Dissolution add_acid->observe observe->add_acid Not Dissolved adjust_ph_final Adjust to Final pH (Optional) observe->adjust_ph_final Dissolved end End adjust_ph_final->end

References

Identifying common impurities in 2,4-Diaminoazobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminoazobenzene (also known as Chrysoidine).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the diazotization of aniline and subsequent coupling with m-phenylenediamine.

Issue Observation Potential Cause(s) Recommended Action(s)
Low Yield of Product The final isolated mass of this compound is significantly lower than the theoretical yield.1. Decomposition of the diazonium salt: The benzenediazonium chloride intermediate is unstable at elevated temperatures.[1] 2. Incorrect pH for coupling: The coupling reaction is pH-sensitive. For aromatic amines like m-phenylenediamine, mildly acidic conditions are optimal.[1] 3. Incomplete diazotization: Insufficient nitrous acid or improper temperature control during diazotization.1. Maintain strict temperature control (0-5 °C) during the diazotization and coupling steps using an ice-salt bath.[1] Use the diazonium salt immediately after preparation. 2. Monitor and adjust the pH of the m-phenylenediamine solution before and during the addition of the diazonium salt. 3. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic aniline solution to prevent localized temperature increases.[1]
Formation of a Dark, Oily, or Tar-Like Substance The reaction mixture becomes dark brown or black, and an oily or tarry precipitate forms instead of the expected orange-red solid.1. Decomposition of the diazonium salt: Temperatures above 5-10 °C can lead to the hydrolysis of the diazonium salt to form phenol, which can appear as a dark, oily substance.[1] 2. Oxidation of reactants or products: Aromatic amines are susceptible to air oxidation, which can produce colored, polymeric impurities.[1] 3. Uncontrolled side reactions: High localized concentrations of reactants can lead to the formation of polymeric byproducts.[1]1. Strictly maintain the reaction temperature between 0-5 °C. [1] 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure efficient stirring and slow addition of the diazonium salt solution to the coupling component solution.[1]
Product is Difficult to Purify The crude product shows multiple spots on TLC analysis, and recrystallization is ineffective in yielding a pure compound.1. Presence of isomeric impurities: Coupling of the diazonium salt can occur at different positions on the m-phenylenediamine ring, leading to the formation of isomers that are difficult to separate by simple recrystallization. 2. Formation of triazenes or diazoamino compounds: N-coupling of the diazonium salt with the amino groups of aniline or m-phenylenediamine can occur.[1]1. Employ column chromatography for purification if recrystallization is insufficient. 2. Control the pH to favor C-coupling over N-coupling (mildly acidic conditions).[1] In some cases, triazenes can be hydrolyzed back to the starting materials under acidic conditions.[1]
Inconsistent Color of the Final Product The isolated product has a brownish or dull orange color instead of the expected bright orange-red.1. Presence of colored impurities: Oxidation byproducts or other side-reaction products can affect the color of the final product.[1] 2. Incorrect pH during isolation: The color of this compound is pH-dependent.1. Purify the product by recrystallization or column chromatography to remove colored impurities. 2. Ensure the final product is isolated at the correct pH to obtain the desired color.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted aniline and m-phenylenediamine.

  • Side-Reaction Products:

    • Phenols: Formed from the decomposition of the benzenediazonium salt if the temperature is not kept low (0-5 °C).[1]

    • Triazenes and Diazoamino Compounds: Result from the reaction of the diazonium salt with the amino groups of aniline or m-phenylenediamine (N-coupling) instead of the aromatic ring (C-coupling).[1]

    • Isomeric Byproducts: Coupling of the diazonium salt at the ortho position to one of the amino groups in m-phenylenediamine can lead to the formation of isomers.

    • Polymeric/Tar-like Substances: These can form from uncontrolled side reactions and decomposition at higher temperatures.[1]

    • Oxidation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. You can spot the reaction mixture alongside the starting materials (aniline and m-phenylenediamine) to track the consumption of reactants and the formation of the product.

Q3: What is the optimal pH for the coupling reaction?

A3: For coupling with aromatic amines such as m-phenylenediamine, mildly acidic conditions are generally required to favor C-coupling and minimize the formation of N-coupled byproducts like triazenes.[1]

Q4: My diazonium salt solution turned dark. Can I still use it?

A4: A dark coloration in the diazonium salt solution is a sign of decomposition, likely due to an increase in temperature.[1] Using a decomposed solution will result in a lower yield of the desired product and an increase in impurities, particularly phenols. It is highly recommended to prepare the diazonium salt fresh and use it immediately, ensuring the temperature is maintained between 0-5 °C.

Q5: What are the best methods for purifying crude this compound?

A5:

  • Recrystallization: This is a common method for purification. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, especially isomers, column chromatography using silica gel is a more effective purification technique.

  • Acid Treatment: In some instances, washing the crude product with a dilute acid solution can help remove triazene impurities by hydrolyzing them.[1]

Q6: What analytical techniques can be used to assess the purity of the final product?

A6:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry to identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Acetate

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and flask for vacuum filtration

Procedure:

Step 1: Diazotization of Aniline

  • In a beaker, dissolve 5 g of aniline in 15 mL of concentrated HCl.

  • Cool the mixture to 0–5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 7 g of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline-HCl solution using a dropping funnel. It is crucial to maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture for 10 minutes to ensure the complete formation of benzenediazonium chloride.

Step 2: Coupling with m-Phenylenediamine

  • In a separate beaker, dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool the solution to 0–5 °C in an ice bath.

  • Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by slowly adding solid sodium acetate (around 2 g) while stirring.

  • Slowly add the cold benzenediazonium chloride solution from Step 1 to the m-phenylenediamine solution with constant stirring, while maintaining the temperature between 0–5 °C.

  • A yellow-orange precipitate of this compound will form.

Step 3: Isolation and Purification

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts and acids.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Logical Relationship of Impurity Formation

Impurity_Formation Aniline Aniline Diazonium Benzenediazonium Chloride Aniline:e->Diazonium:w Diazotization NaNO2_HCl NaNO2 / HCl (0-5 °C) NaNO2_HCl:s->Diazonium:n Product This compound (Desired Product) Diazonium:e->Product:w C-Coupling (Correct pH) Phenol Phenol Diazonium:s->Phenol:n Decomposition Diazoamino Diazoamino Compounds Diazonium:e->Diazoamino:w N-Coupling Triazene Triazenes Diazonium:e->Triazene:w N-Coupling Isomers Isomeric Byproducts Diazonium:e->Isomers:w Ortho-Coupling mPDA m-Phenylenediamine mPDA:n->Product:s mPDA:n->Triazene:s mPDA:n->Isomers:s High_Temp > 5 °C High_Temp->Diazonium Unreacted_Aniline Unreacted Aniline Unreacted_Aniline:n->Diazoamino:s Incorrect_pH Incorrect pH Incorrect_pH->Triazene

Caption: Logical workflow for the formation of this compound and common impurities.

References

Stability and degradation pathways of 2,4-Diaminoazobenzene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diaminoazobenzene (DAB) solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your this compound (DAB) solution is a primary indicator of degradation. DAB is known to be unstable under certain conditions, and a shift in color, often from its characteristic orange or yellow, suggests a change in the chemical structure of the dye molecule. This can be caused by several factors, including pH shifts, oxidation, or photodegradation. It is crucial not to use a discolored solution for experiments where concentration and purity are critical, as the presence of degradation products will lead to inaccurate results.

Q2: What are the optimal storage conditions for this compound solutions?

To ensure the stability of your this compound solutions, it is recommended to:

  • Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control Temperature: For short-term storage, refrigeration at 2-8 °C is advisable. For long-term storage, consider freezing at -20 °C.

  • Minimize Oxygen Exposure: Prepare solutions with deaerated solvents. Purging the headspace of the storage container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in water, ethanol, and methyl cellosolve. It is slightly soluble in acetone and insoluble in benzene. The choice of solvent will depend on your specific experimental requirements.

Q4: How does pH affect the stability and appearance of this compound solutions?

The stability and color of this compound solutions are pH-dependent. The compound displays a visual color transition from orange at pH 4.0 to yellow at pH 7.0.[1] Extreme pH conditions (highly acidic or basic) can accelerate hydrolytic degradation. It is crucial to control the pH of your solution using an appropriate buffer system for your application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Possible Cause Troubleshooting Steps
Unexpected color change in solution Degradation due to light, oxygen, or pH instability.1. Prepare fresh solutions daily. 2. Store solutions in the dark and under an inert atmosphere. 3. Verify the pH of your solution and use a suitable buffer. 4. Perform a quick check of the UV-Vis spectrum to see if the characteristic absorbance maximum has shifted or if new peaks have appeared.
Precipitate formation in the solution Exceeding solubility limit, temperature fluctuations, or formation of insoluble degradation products.1. Ensure the concentration is within the solubility limit for the chosen solvent and temperature. 2. If the solution was refrigerated, allow it to come to room temperature and check for redissolution. 3. Filter a small aliquot of the supernatant and analyze by HPLC or LC-MS to determine if the parent compound is still present at the expected concentration and to identify any degradation products.
Inconsistent or non-reproducible experimental results Degradation of the stock solution.1. Prepare a fresh stock solution from solid this compound. 2. Validate the concentration of the stock solution using UV-Vis spectrophotometry and a standard curve before each experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of new peaks in chromatograms (HPLC, LC-MS) Formation of degradation products.1. Review the storage and handling procedures of your solution. 2. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This will help in confirming if the new peaks correspond to degradants. 3. Use UPLC-MS/MS to identify the mass of the new peaks and elucidate their structures.[2][3]

Quantitative Data Summary

The following table summarizes key stability information for this compound.

Parameter Value/Information Source
pH Indicator Range pH 4.0 (Orange) to pH 7.0 (Yellow)[1]
Solubility Soluble in water, ethanol, methyl cellosolve; Slightly soluble in acetone; Insoluble in benzene.
Heat Stability Unstable to excessive heat in solution preparation.[1]
Potential Thermal Degradation Products Benzene, Aniline, Diaminobenzene (based on studies of similar azo dyes).
Biodegradation Can be metabolized by environmental microorganisms under anaerobic conditions to form aromatic amines.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound Solutions

This protocol outlines the conditions for intentionally degrading this compound to understand its stability and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or UPLC-MS method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: UPLC-MS Method for the Analysis of this compound and its Degradation Products

This method can be used to separate and identify this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 5-10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Detection:

    • UV/Vis (PDA): Monitor at the λmax of this compound (~449 nm in water) and across a wider range to detect degradation products with different chromophores.[1]

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode to identify the parent ion of this compound (m/z) and its degradation products.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products DAB This compound Acid_Base Acid/Base Hydrolysis DAB->Acid_Base Oxidation Oxidation (e.g., H2O2) DAB->Oxidation Light Photolysis (UV/Vis) DAB->Light Heat Thermolysis DAB->Heat Cleavage_Products Azo Bond Cleavage Products Acid_Base->Cleavage_Products Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Light->Cleavage_Products Aromatic_Amines Aromatic Amines (e.g., Aniline, Phenylenediamines) Heat->Aromatic_Amines Polymerization_Products Polymerization Products Cleavage_Products->Polymerization_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_analysis Analysis start Start: Unstable Solution Observed prep Prepare Fresh 2,4-DAB Solution start->prep store Store Properly (Dark, Cold, Inert) prep->store uv_vis UV-Vis Spectroscopy store->uv_vis Initial QC hplc Stability-Indicating HPLC/UPLC-MS uv_vis->hplc forced_deg Conduct Forced Degradation Studies hplc->forced_deg If degradation is observed end End: Stable Solution Protocol Established hplc->end If solution is stable identify Identify Degradation Products forced_deg->identify identify->end

Caption: Experimental workflow for troubleshooting the stability of this compound solutions.

References

Preventing side reactions in aniline-based azo coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve common side reactions encountered during aniline-based azo coupling experiments.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Poor Reactivity

Q1: My azo coupling reaction yield is very low. What are the most likely causes?

A1: Low yields are a frequent issue and can typically be traced back to a few critical parameters:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the reaction temperature rises above 5°C, the salt will rapidly decompose into phenols and nitrogen gas, reducing the concentration of your electrophile available for coupling.[1][2][3]

  • Incorrect pH: The pH of the coupling medium is critical. For coupling with another aniline derivative, a weakly acidic environment (pH 4-5) is required to prevent side reactions while ensuring the coupling partner is sufficiently reactive.[2][3]

  • Impure Starting Materials: The purity of both the aniline being diazotized and the coupling partner is essential. Impurities can introduce competing side reactions that consume reactants and generate undesired byproducts.[1]

  • Inefficient Mixing: Adding the diazonium salt solution too quickly can create localized high concentrations, leading to side reactions like the formation of tar-like polymers. Slow, dropwise addition into a vigorously stirred solution of the coupling partner is recommended.[1]

Q2: The reaction seems to have stopped, and I see gas bubbles. What is happening?

A2: This is a classic sign of diazonium salt decomposition. The diazonium group (–N₂⁺) is an excellent leaving group, and when the salt decomposes, it releases nitrogen gas (N₂).[3][4] This is almost always caused by the reaction temperature rising above the stable range of 0-5°C.[4] To prevent this, ensure your ice-salt bath is well-maintained throughout the entire diazotization and coupling process. The diazonium salt should also be used immediately after its preparation.[1]

Category 2: Incorrect Product & Byproduct Formation

Q3: I'm observing a brownish, tar-like substance instead of a brightly colored precipitate. How can I prevent this?

A3: The formation of brown, insoluble, or tarry materials points to significant decomposition and polymerization side reactions.[1] The primary causes are:

  • High Reaction Temperature: Exceeding the 0-5°C range is the most common reason for the formation of these complex byproducts.[1]

  • Oxidation: Anilines and phenols are susceptible to oxidation, which can produce colored impurities. Using high-purity reagents and de-gassed solvents can help mitigate this.

  • Incorrect Stoichiometry: Using a large excess of sodium nitrite during diazotization can lead to unwanted side reactions. Use only a slight excess (e.g., 1.05 to 1.1 equivalents) to ensure complete diazotization.[1][4]

Q4: My final product seems to be contaminated with a triazene. How do I prevent its formation and remove it?

A4: Triazenes (also known as diazoamino compounds) are a common byproduct in aniline-based couplings. They form when the diazonium salt couples with the amino group (N-coupling) of an unreacted aniline molecule instead of its aromatic ring (C-coupling).[1][5]

  • Prevention: The key to preventing triazene formation is strict pH control. Maintaining a weakly acidic pH of 4-5 protonates the amino group of the aniline coupling partner.[2][6] This "masks" the lone pair on the nitrogen, preventing N-coupling, while the aromatic ring remains sufficiently activated for the desired C-coupling.[6]

  • Removal: In some cases, triazenes can be hydrolyzed back to the diazonium salt and the amine under acidic conditions, although this is not always efficient.[1] The most reliable method for removal is purification, typically via recrystallization with a carefully chosen solvent system.[1]

Q5: Can the diazonium salt react with itself?

A5: Yes, this is known as self-coupling and can occur, especially if the concentration of the diazonium salt is high and the coupling partner is not sufficiently reactive. This can contribute to the formation of polymeric byproducts.[7] Ensuring slow addition of the diazonium salt to a solution of the activated coupling partner helps minimize this side reaction.[1]

Data Presentation: Optimal Reaction Conditions

The efficiency and selectivity of azo coupling are highly dependent on reaction parameters. The table below summarizes the optimal conditions for coupling with aniline derivatives compared to phenols.

ParameterDiazotization StepCoupling Step (with Anilines)Coupling Step (with Phenols)Rationale & Notes
Temperature 0 - 5 °C[3][4]0 - 10 °C0 - 10 °CLow temperature is critical to prevent the thermal decomposition of the unstable diazonium salt.[2][3]
pH Strongly Acidic (pH < 2)Weakly Acidic (pH 4 - 5)[2][3]Weakly Alkaline (pH 8 - 10)[2][3]For anilines, acidic pH prevents N-coupling. For phenols, alkaline pH generates the more reactive phenoxide ion.[2][6]
Reactant Ratio Amine:NaNO₂ ≈ 1:1.05Diazo:Coupler ≈ 1:1Diazo:Coupler ≈ 1:1A slight excess of NaNO₂ ensures complete diazotization. Using the coupling partner as the limiting reagent is not advised.[3][8]

Experimental Protocols

Generalized Protocol for Aniline-Aniline Azo Coupling

This protocol outlines a standard methodology. Molar equivalents and solvent volumes should be optimized for specific substrates.

Part 1: Diazotization of Aniline

  • Dissolve the primary aromatic amine (1.0 eq.) in an aqueous solution of hydrochloric acid (approx. 2.5-3.0 eq.).

  • Cool the resulting solution to 0-5°C in an ice-salt bath with efficient magnetic stirring. Some amine hydrochloride salt may precipitate; this is acceptable.[3]

  • In a separate flask, prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [1][2]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. The resulting clear or pale yellow solution is the freshly prepared diazonium salt. Use it immediately in the next step.[1][2]

Part 2: Azo Coupling

  • In a separate beaker, dissolve the aniline coupling partner (1.0 eq.) in a suitable aqueous acidic solution.

  • Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly, add the cold diazonium salt solution prepared in Part 1 to the cold coupling partner solution. A brightly colored precipitate of the azo dye should begin to form.[2]

  • Monitor and maintain the pH of the mixture in the 4-5 range. Adjust with a cold, dilute solution of sodium acetate if necessary.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product on the filter with copious amounts of cold water to remove unreacted salts and acids.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or solvent mixtures).

Visualizations: Workflows and Reaction Pathways

AzoCouplingWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling cluster_purification Part 3: Isolation start Dissolve Aniline in Acid cool1 Cool to 0-5°C start->cool1 add_nitrite Dropwise Add NaNO₂ Solution (T < 5°C) cool1->add_nitrite stir1 Stir 15-30 min at 0-5°C add_nitrite->stir1 diazo_salt Diazonium Salt (Use Immediately) stir1->diazo_salt add_diazo Slowly Add Diazonium Salt diazo_salt->add_diazo prep_coupler Prepare Aniline Coupling Partner (pH 4-5) cool2 Cool to 0-5°C prep_coupler->cool2 cool2->add_diazo stir2 Stir 30-60 min at 0-5°C add_diazo->stir2 filtration Vacuum Filtration stir2->filtration wash Wash with Cold Water filtration->wash purify Recrystallize wash->purify product Pure Azo Product purify->product

Caption: General experimental workflow for aniline-based azo coupling.

TroubleshootingTree problem Problem: Low Yield or Brown Precipitate q_temp Was Temp kept at 0-5°C? problem->q_temp a_temp_no Cause: Diazonium Salt Decomposition Solution: Maintain strict temperature control with an ice-salt bath. q_temp->a_temp_no No q_ph Was Coupling pH correct (4-5)? q_temp->q_ph Yes a_ph_no Cause: Incorrect pH prevents C-coupling or promotes N-coupling (triazenes). Solution: Monitor and adjust pH. q_ph->a_ph_no No q_reagents Were reagents pure and added slowly? q_ph->q_reagents Yes a_reagents_no Cause: Impurities or localized high concentrations cause side reactions. Solution: Use pure materials, add diazo solution slowly with vigorous stirring. q_reagents->a_reagents_no No success Review protocol for other specific issues. q_reagents->success Yes

Caption: A logical workflow for troubleshooting common azo coupling issues.

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reactions start Diazonium Salt (Ar-N₂⁺) c_coupling C-Coupling (with activated aniline ring) start->c_coupling Correct pH (4-5) Low Temp (0-5°C) n_coupling N-Coupling (with amine group) start->n_coupling Incorrect pH (too high) decomposition Decomposition start->decomposition High Temp (> 5°C) azo_product Azo Compound (Ar-N=N-Ar'-NH₂) c_coupling->azo_product triazene Triazene Byproduct (Ar-N=N-NH-Ar') n_coupling->triazene phenols Phenols (Ar-OH) + N₂ decomposition->phenols

Caption: Competing reaction pathways in aniline-based azo coupling.

References

Technical Support Center: 2,4-Diaminoazobenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scaling up of 2,4-Diaminoazobenzene production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound, particularly when scaling up from laboratory to industrial production.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound. What are the potential causes and solutions?

  • Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling step.[1][2][3] Both are sensitive to reaction conditions.

    • Poor Temperature Control: The diazotization of aniline is a highly exothermic reaction.[4] Inadequate heat dissipation in larger reactors can lead to a rise in temperature, causing the decomposition of the unstable diazonium salt intermediate.[4][5]

      • Solution: Implement a more efficient cooling system, such as a jacketed reactor with a chilled brine or glycol coolant. Ensure vigorous and uniform agitation to improve heat transfer from the reaction mixture to the reactor walls.

    • Localized pH Variations: The azo coupling reaction is highly pH-sensitive.[4] Inadequate mixing in a large vessel can lead to localized areas of incorrect pH, which can result in the formation of unwanted byproducts or incomplete reaction.

      • Solution: Improve agitation to ensure homogenous mixing. Consider a metered addition of reactants to maintain a consistent pH throughout the reaction mass.

    • Impure Starting Materials: The purity of the aniline and m-phenylenediamine is crucial for a high-yielding reaction.[6] Impurities can interfere with the diazotization and coupling steps.

      • Solution: Ensure the use of high-purity starting materials. If necessary, purify the reactants before use.

Issue 2: Product Purity and Off-Color Batches

  • Question: Our scaled-up batches of this compound are showing significant impurities and an off-color (darker than the expected yellow-orange). What could be the cause?

  • Answer: Impurities and color variations often point to the formation of side products during the reaction or degradation of the final product.

    • Side Reactions: At elevated temperatures, diazonium salts can react with water to form phenols, which can then couple to form colored impurities.[4]

      • Solution: Strictly maintain the reaction temperature below 5°C during the diazotization step.

    • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric materials, especially at an industrial scale where exposure to air might be prolonged.[4]

      • Solution: Consider performing the reaction and subsequent handling steps under an inert atmosphere, such as nitrogen.

    • Isomer Formation: During the azo coupling reaction, substitution at different positions on the aromatic ring can lead to the formation of isomers, which can affect the final color and purity.[4]

      • Solution: Optimize the reaction conditions (pH, temperature, and solvent) to favor the formation of the desired 2,4-isomer. Purification steps like recrystallization or chromatography may be necessary to separate isomers.

Issue 3: Challenges in Product Isolation and Purification

  • Question: We are facing difficulties in isolating and purifying this compound at a larger scale. What are the recommended procedures?

  • Answer: Isolating and purifying aromatic amines can be challenging due to their physical properties and potential for degradation.

    • Filtration and Washing: After the coupling reaction, the precipitated this compound should be thoroughly washed with cold water to remove inorganic salts and other water-soluble impurities.[4]

    • Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. Ethanol or a mixture of ethanol and water is often used for azo dyes.[7]

    • Chromatography: On a larger scale, column chromatography can be expensive but may be necessary to achieve the high purity required for pharmaceutical applications.[7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Parameters

  • What is the typical synthesis route for this compound? The most common method involves the diazotization of aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C), followed by the azo coupling of the resulting diazonium salt with m-phenylenediamine.[1][2][3] An alternative route starts with the nitration of acetanilide, followed by reduction and then azo coupling.[1][8]

  • What are the critical process parameters to monitor during scale-up? The most critical parameters are temperature, pH, and mixing efficiency.[4][6] Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the diazonium salt.[5] The pH must be carefully controlled during the coupling reaction to ensure the desired product is formed and to minimize side reactions.[4] Efficient mixing is essential for maintaining uniform temperature and pH throughout the large reactor volume.

Safety and Handling

  • What are the primary safety concerns when handling this compound? this compound is an aromatic amine and should be handled with care. It is classified as a suspected human carcinogen.[9] The primary routes of exposure are inhalation of dust and skin contact. It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, and to work in a well-ventilated area.[2]

  • How is this compound metabolized in the body? In vivo studies have shown that this compound can be metabolized to known carcinogens, including benzene and aniline.[9] This metabolic activation is a significant concern regarding its toxicity.

Regulatory Information

  • Are there any regulations regarding the use of this compound? Azo dyes that can cleave to form certain carcinogenic aromatic amines are restricted in many regions, including the European Union.[10] While this compound itself may not be explicitly listed in all regulations, its potential to metabolize to aniline, a listed aromatic amine, means its use in consumer products that come into direct and prolonged contact with the skin is a concern.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Production Parameters (Illustrative)

ParameterLaboratory Scale (Illustrative)Pilot/Industrial Scale (Illustrative)Key Challenges in Scale-Up
Batch Size 10 - 100 g100 - 1000 kgHeat and mass transfer limitations
Typical Yield 80 - 95%60 - 80%Inefficient mixing, side reactions, product loss during isolation
Purity >98%95 - 98%Increased byproduct formation, challenges in purification
Reaction Time 2 - 4 hours8 - 12 hoursSlower rates of heating/cooling and reactant addition
Temperature Control Ice bathJacketed reactor with coolantExothermic nature of diazotization
Mixing Magnetic stirrerMechanical agitatorEnsuring homogeneity in large volumes

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized water

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the benzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate beaker, dissolve m-phenylenediamine in a dilute aqueous solution of HCl.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold benzenediazonium chloride solution to the m-phenylenediamine solution with vigorous stirring.

    • A colored precipitate of this compound hydrochloride will form.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Neutralize the reaction mixture with a dilute solution of NaOH to precipitate the free base of this compound.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

    • Dry the product in a vacuum oven at a low temperature.

    • For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification aniline Aniline in HCl diazonium_salt Benzenediazonium Chloride (0-5°C) aniline->diazonium_salt na_no2 Sodium Nitrite Solution na_no2->diazonium_salt product_hcl This compound HCl diazonium_salt->product_hcl Coupling mpd m-Phenylenediamine mpd->product_hcl neutralization Neutralization (NaOH) product_hcl->neutralization filtration Filtration & Washing neutralization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_challenges cluster_synthesis Synthesis Challenges cluster_purification Purification Challenges cluster_safety Safety & Regulatory heat Heat Management (Exothermic Diazotization) mixing Mixing Efficiency (Homogeneity) kinetics Reaction Kinetics (Side Reactions) isolation Product Isolation (Filtration, Washing) purity Achieving High Purity (Recrystallization, Chromatography) impurities Byproduct Removal handling Safe Handling (Toxicity, Exposure) waste Waste Disposal regulatory Regulatory Compliance (Azo Dye Restrictions) scale_up Scale-Up of this compound scale_up->heat scale_up->mixing scale_up->kinetics scale_up->isolation scale_up->purity scale_up->impurities scale_up->handling scale_up->waste scale_up->regulatory

Caption: Key challenges in scaling up this compound production.

metabolic_pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects daa This compound metabolites Metabolites (e.g., Aniline, Benzene) daa->metabolites Metabolic Reduction reactive_intermediates Reactive Intermediates (e.g., Nitrenium Ions) metabolites->reactive_intermediates Oxidation dna_adducts DNA Adduct Formation reactive_intermediates->dna_adducts mutations Mutations dna_adducts->mutations cancer Carcinogenesis mutations->cancer

Caption: General metabolic pathway of aromatic amines leading to carcinogenesis.

References

Technical Support Center: Enhancing the Lightfastness of 2,4-Diaminoazobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the lightfastness of dyes derived from 2,4-Diaminoazobenzene.

Frequently Asked Questions (FAQs)

Q1: What is lightfastness and why is it a concern for this compound dyes?

A1: Lightfastness is the resistance of a material to a change in its color characteristics upon exposure to light.[1] The photodegradation of dyes occurs when a dye molecule absorbs energy from photons, causing its electrons to move to an excited state.[2][3] This excitation can lead to a series of photochemical reactions, often photo-oxidation, that destroy the dye's chromophore—the part of the molecule responsible for its color—resulting in fading.[4][5]

Azo dyes, including those derived from this compound (also known as Chrysoidine), are particularly susceptible to this degradation. The azo group (-N=N-) is often the primary site of photo-oxidative attack.[6] Dyes based on this compound are known to have inherently poor lightfastness, making this a critical parameter to address in experimental and developmental work.[7][8]

Q2: What are the primary strategies for improving the lightfastness of azo dyes?

A2: There are three main approaches to enhance the photostability of azo dyes:

  • Structural Modification of the Dye Molecule: Altering the chemical structure of the dye to make it inherently more stable. This can involve introducing specific functional groups or forming metal complexes.[9][10]

  • Formulation with Protective Additives: Incorporating external agents like UV absorbers or antioxidants into the dye formulation or onto the substrate.[11][12]

  • Process Optimization: Controlling the application and finishing processes to maximize dye stability on the substrate.[5][13]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My this compound-derived dye shows rapid fading upon light exposure.

  • Possible Cause: Inherent instability of the azo chromophore. The basic structure of this compound is prone to photo-oxidation.

  • Solution 1: Introduce Electron-Withdrawing Groups (EWGs). During dye synthesis, incorporate strong EWGs (e.g., sulfonic acid groups, halogens, nitro groups) into the aromatic rings, particularly at the ortho-position relative to the azo bridge.[6][9][13] This reduces the electron density on the azo nitrogen atoms, making them less susceptible to photo-oxidative attack.[6][9]

  • Solution 2: Form Metal Complexes. Introduce hydroxyl (-OH) or carboxyl (-COOH) groups at the ortho-positions of the azo group to act as ligands.[9][13] Subsequent treatment with metal salts (e.g., copper, chromium, nickel) can form stable metal complexes that shield the azo group and dissipate absorbed light energy more effectively.[5]

  • Solution 3: Increase Molecular Size and Aggregation. Dyes with larger molecular weights and a higher tendency to aggregate on the fiber surface often exhibit better lightfastness.[4][5] This is because aggregation reduces the surface area of individual dye molecules exposed to light and oxygen.[6][9]

Problem 2: The lightfastness of my dye is inconsistent across different batches or substrates.

  • Possible Cause 1: Variation in dye concentration. Lighter shades have a lower concentration of dye, meaning the molecules are more dispersed and have a higher probability of being exposed to light, which reduces lightfastness.[6][9] Darker shades generally show better lightfastness due to increased dye aggregation.[4][13]

  • Solution: Standardize the dyeing concentration for all comparative tests. When developing a dye, test its performance across a range of concentrations to understand this effect.

  • Possible Cause 2: Influence of the substrate. The nature of the fiber or material being dyed can significantly affect the lightfastness of the same dye.[4] For example, some fibers may accelerate photodegradation, while others may offer a more protective environment.

  • Solution: Characterize lightfastness on the specific substrate intended for the final application. Be aware that results obtained on one material (e.g., cotton) may not be transferable to another (e.g., polyester).

  • Possible Cause 3: Presence of impurities or residual chemicals. Unfixed or hydrolyzed dyes that remain on the fabric after dyeing have significantly lower lightfastness than properly fixed dyes.[2][3][14] Certain finishing agents, such as cationic softeners or some types of fixatives, can also negatively impact photostability.[4][14]

  • Solution: Implement a thorough soaping and washing procedure after dyeing to remove all residual dye.[2][13] Carefully select finishing agents and test their impact on the lightfastness of the final product.[9]

Problem 3: I have added a UV absorber, but the improvement in lightfastness is minimal.

  • Possible Cause 1: Incorrect type or concentration of UV absorber. The effectiveness of a UV absorber depends on its ability to absorb harmful UV radiation and dissipate it as harmless heat.[11][15] The choice of absorber and its concentration are critical.

  • Solution: Screen different classes of UV absorbers (e.g., benzophenones, benzotriazoles).[15] Perform a concentration-response study to find the optimal loading. Some studies suggest that a high amount of UV absorber is necessary to see a significant effect, which may not always be practical due to cost or other effects like yellowing.[14]

  • Possible Cause 2: Poor application method. For the UV absorber to be effective, it must be finely and evenly dispersed among the dye molecules on the substrate.[11]

  • Solution: Apply the UV absorber using an exhaust method during or after dyeing to ensure intimate contact with the dye.[12] The specific application protocol should be optimized for the substrate and dye system.

Data Presentation: Efficacy of Lightfastness Improvers

The following tables summarize quantitative data from studies on improving the lightfastness of azo dyes. Note that this data is for general azo dyes and should be used as a guideline for experiments with this compound derivatives.

Table 1: Effect of Structural Modification on Lightfastness

Modification TypeExampleLightfastness ImprovementSource
Introduction of Benzene SulfonamideCondensation with cyanuric chloride and J-acidIncrease of 1 grade on the Blue Wool Scale[10][16]
Formation of Metal ComplexesIntroduction of ortho-hydroxyl groups and chelation with metal ionsSignificant improvement in brightness and lightfastness[5]

Table 2: Effect of Additives on Lightfastness

Additive TypeExample CompoundsReported ImprovementSource
UV Absorbers2-hydroxybenzophenone, Phenyl salicylate10% to 600% reduction in fading[11]
AntioxidantsVitamin C, Gallic Acid, Caffeic AcidSignificant improvement; Vitamin C was most effective in one study[12]
Nickel-bearing UV AbsorbersNickel salt of 2-hydroxy-4-methoxy-benzophenone-5-sulfonic acid (HMBS-Ni)Remarkable suppression of photofading compared to simple UV absorbers[15]

Experimental Protocols

Protocol 1: General Procedure for Lightfastness Testing

This protocol is based on standard methodologies like AATCC Test Method 16.[17]

  • Sample Preparation: Prepare dyed substrate samples of a standardized size. A portion of each sample should be masked from light exposure to serve as an unexposed control.

  • Mounting: Mount the samples in a sample holder alongside Blue Wool standards (ISO 105-B02) or other agreed-upon control fabrics.

  • Exposure: Place the holder inside a lightfastness testing apparatus equipped with a calibrated Xenon Arc or Carbon Arc lamp. These lamps simulate natural sunlight.

  • Controlled Conditions: Maintain constant conditions of temperature and relative humidity throughout the exposure period as these can affect the rate of fading.[4]

  • Assessment: Periodically remove the samples and compare the color change of the exposed portion to the unexposed portion.

  • Rating: Assess the degree of fading using the Greyscale for Color Change (ISO 105-A02). The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool standards. A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.

Protocol 2: Application of a UV Absorber via Exhaust Method

This protocol is a general guide for applying water-soluble UV absorbers to a dyed fabric.[1][12]

  • Prepare Treatment Bath: In a beaker or dyeing vessel, prepare a solution of the UV absorber in deionized water at the desired concentration (e.g., 1-5% on weight of fabric). Adjust the pH of the bath according to the manufacturer's recommendations (typically weakly acidic).

  • Introduce Substrate: Introduce the dyed, rinsed, and still-damp fabric into the bath. The liquor-to-goods ratio should be sufficient for free movement of the fabric (e.g., 20:1).

  • Heating Cycle: Place the vessel in a temperature-controlled water bath or dyeing machine. Gradually raise the temperature to the target application temperature (e.g., 60-80°C) over 20-30 minutes.

  • Treatment: Hold the temperature at the target for a set duration (e.g., 30-45 minutes), ensuring gentle agitation.

  • Cooling and Rinsing: Allow the bath to cool down gradually. Remove the fabric, rinse it thoroughly with cold water to remove any unfixed absorber, and then air dry.

Visualizations

Diagram 1: General Photodegradation Pathway of an Azo Dye

Photodegradation Dye_Ground Dye (Ground State) S₀ Dye_Excited Dye (Excited State) S₁/T₁ Dye_Ground->Dye_Excited Excitation Dye_Excited->Dye_Ground Non-radiative decay (Heat, Fluorescence) Degradation Photodegradation (Oxidation, Cleavage) Dye_Excited->Degradation Reaction Products Faded Products Degradation->Products Photon Photon (hv) (UV/Visible Light) Photon->Dye_Ground Absorption Oxygen Oxygen (O₂) Moisture (H₂O) Oxygen->Degradation

Caption: Logical flow of an azo dye's photodegradation process.

Diagram 2: Experimental Workflow for Improving Dye Lightfastness

Workflow process process decision decision input_output input_output result result fail fail start Start: Define Target Lightfastness synthesis 1. Dye Synthesis (2,4-DAA Derivative) start->synthesis modification Introduce Structural Modifications? (e.g., EWGs, Ligands) synthesis->modification application 2. Dye Application & Formulation modification->application Yes modification->application No additives Incorporate Additives? (UV Absorbers, Antioxidants) application->additives testing 3. Lightfastness Testing (Xenon Arc Exposure) additives->testing Yes additives->testing No evaluation 4. Evaluate Results (Blue Wool Scale) testing->evaluation met_target Target Met? evaluation->met_target pass PASS: Protocol Finalized met_target->pass Yes fail_res FAIL: Re-evaluate met_target->fail_res No fail_res->synthesis Iterate Design

Caption: Iterative workflow for enhancing dye photostability.

Diagram 3: Troubleshooting Logic for Poor Lightfastness

Troubleshooting problem problem question question solution solution category category start Problem: Poor Lightfastness q_structure Is the issue likely inherent to the dye? Yes No start->q_structure cat_synthesis Focus: Synthesis q_structure:f0->cat_synthesis q_process Is the issue related to the application process? Yes No q_structure:f1->q_process sol_ewg Add Electron- Withdrawing Groups cat_synthesis->sol_ewg sol_metal Form Metal Complexes cat_synthesis->sol_metal cat_process Focus: Process q_process:f0->cat_process q_additives Is the issue related to the formulation? Yes No q_process:f1->q_additives sol_conc Optimize Dye Concentration cat_process->sol_conc sol_wash Improve Post-Dyeing Washing/Soaping cat_process->sol_wash sol_substrate Evaluate Substrate Interactions cat_process->sol_substrate cat_additives Focus: Formulation q_additives:f0->cat_additives sol_uv Screen & Optimize UV Absorbers cat_additives->sol_uv sol_antiox Test Antioxidants cat_additives->sol_antiox

Caption: A decision tree for diagnosing lightfastness issues.

References

Method refinement for detecting trace amounts of 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of trace amounts of 2,4-Diaminoazobenzene (2,4-DAA). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting trace amounts of this compound?

A1: The most common techniques for the sensitive and selective detection of 2,4-DAA are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex matrices like pharmaceutical formulations.[1]

Q2: I am observing peak tailing in my HPLC analysis of 2,4-DAA. What are the possible causes and solutions?

A2: Peak tailing for 2,4-DAA, an aromatic amine, is a common issue. The primary causes include:

  • Secondary interactions: The amino groups of 2,4-DAA can interact with acidic silanol groups on the surface of the silica-based column packing material.

  • Column contamination: Accumulation of matrix components on the column frit or packing material can create active sites for interaction.

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of 2,4-DAA, the compound can exist in both ionized and non-ionized forms, leading to tailing.

  • Sample overload: Injecting too concentrated a sample can lead to peak distortion.

To resolve this, consider the following:

  • Use a modern, high-purity, end-capped C18 or Phenyl column. These columns have fewer exposed silanol groups.

  • Adjust the mobile phase pH. For basic compounds like 2,4-DAA, a mobile phase with a pH of around 3 or above 8 is often recommended to ensure the analyte is in a single ionic form.

  • Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Ensure proper sample cleanup to minimize matrix effects.

  • Reduce the injection volume or sample concentration.

Q3: My 2,4-DAA peak is showing fronting. What could be the issue?

A3: Peak fronting is often an indication of:

  • Column overload: The concentration of 2,4-DAA in the sample is too high for the column's capacity. Dilute your sample and reinject.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Low temperature: If the column temperature is too low, it can lead to poor peak shape. Ensure your column oven is set to the appropriate temperature as specified in the method.

Q4: I am experiencing poor recovery of 2,4-DAA during sample preparation. What can I do to improve it?

A4: Poor recovery can be due to several factors. Here are some troubleshooting steps:

  • Optimize extraction solvent: Ensure the solvent used for extraction is appropriate for 2,4-DAA and the sample matrix. A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer is often a good starting point.

  • Adjust pH during extraction: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds. For 2,4-DAA, adjusting the pH to be basic can improve its extraction into an organic solvent.

  • Evaluate different extraction techniques: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or supported liquid extraction (SLE) can be used to clean up the sample and concentrate the analyte, leading to better recovery. For aromatic amines, SLE has been shown to provide high recovery.[2]

  • Check for analyte adsorption: 2,4-DAA may adsorb to glassware or plasticware. Silanizing glassware or using low-adsorption vials can help mitigate this.

  • Assess analyte stability: 2,4-DAA may be unstable under certain conditions (e.g., exposure to light or extreme pH). Ensure samples are handled and stored appropriately.

Troubleshooting Guides

HPLC-UV/DAD Method
Issue Possible Cause Recommended Action
No peak or very small peak for 2,4-DAA Instrument issue (e.g., lamp off, no flow).Check the HPLC system status, including the lamp, pump, and solvent lines.
Sample degradation.Prepare a fresh sample and standard and inject immediately. Protect from light if necessary.
Incorrect injection volume or concentration.Verify the injection volume and the concentration of the standard and sample.
Split peaks Clogged inlet frit of the guard or analytical column.Replace the guard column. If the problem persists, replace the analytical column.
Column void.Replace the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase.
Baseline noise or drift Contaminated mobile phase or column.Prepare fresh mobile phase. Flush the column with a strong solvent.
Air bubbles in the system.Degas the mobile phase and purge the pump.
Detector lamp aging.Replace the detector lamp.
LC-MS/MS Method
Issue Possible Cause Recommended Action
Low signal intensity Poor ionization of 2,4-DAA.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using atmospheric pressure chemical ionization (APCI).
Matrix suppression.Improve sample cleanup using SPE or LLE. Dilute the sample extract. Use an isotopically labeled internal standard.
Incorrect MRM transitions.Verify the precursor and product ions for 2,4-DAA.
Inconsistent results Carryover from previous injections.Optimize the wash solvent and increase the wash volume and time in the autosampler.
Instability of 2,4-DAA in the final extract.Analyze the samples as soon as possible after preparation. Store extracts at low temperatures and protected from light.
Fluctuations in MS source conditions.Allow sufficient time for the MS to stabilize. Monitor system suitability.
GC-MS Method
Issue Possible Cause Recommended Action
Peak tailing or poor peak shape Active sites in the GC inlet or column.Use a deactivated inlet liner and a column specifically designed for amine analysis.
Column contamination.Bake out the column at a high temperature (within its limits). Cut a small portion from the front of the column.
Low response Analyte degradation in the hot injector.Use a lower injector temperature. Consider derivatization to a more thermally stable compound.
Poor transfer to the MS.Check for leaks in the GC-MS interface. Optimize the transfer line temperature.
Variable retention times Leaks in the carrier gas line.Check for leaks using an electronic leak detector.
Inconsistent oven temperature.Verify the GC oven temperature program.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of 4-aminoazobenzene (2,4-DAA) by UHPLC-UV.

ParameterValueReference
Limit of Detection (LOD)0.002% (w/w)[3]
Limit of Quantification (LOQ)0.007% (w/w)[4]
Recovery99.5 - 102%[3]
Relative Standard Deviation (RSD)0.482 - 1.262%[3]

Experimental Protocols

HPLC-UV Method for Quantification of 2,4-DAA

This protocol is based on a method for the determination of 4-aminoazobenzene in a color additive matrix.[3]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatograph (UHPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm particle size.

    • Mobile Phase: 0.2 M ammonium acetate and acetonitrile. A gradient elution may be necessary depending on the sample matrix.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3 - 0.5 mL/min).

    • Column Temperature: 30 °C.

    • Detection Wavelength: Maximum absorbance wavelength of 2,4-DAA (approximately 449 nm in water).[5]

    • Injection Volume: 5 µL.

  • Standard Preparation:

    • Prepare a stock solution of 2,4-DAA in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.01% to 0.2% (w/w) relative to the sample concentration.

  • Sample Preparation (from a solid drug product):

    • Accurately weigh and grind a representative number of tablets to a fine powder.

    • Transfer an accurately weighed portion of the powder, equivalent to a specific amount of the drug substance, into a volumetric flask.

    • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

    • Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of 2,4-DAA.

    • Dilute to volume with the extraction solvent and mix well.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of 2,4-DAA in the sample using the calibration curve.

LC-MS/MS Method for Trace Level Detection of 2,4-DAA

This protocol is a general guideline and should be optimized for the specific instrument and matrix.

  • Instrumentation:

    • Liquid Chromatograph coupled to a tandem mass spectrometer with an ESI or APCI source.

  • Chromatographic Conditions:

    • Column: C18 or Phenyl, sub-2 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: [M+H]⁺ for 2,4-DAA (m/z 213.1).

    • Product Ions: To be determined by infusing a standard solution of 2,4-DAA and performing a product ion scan.

    • Collision Energy: Optimize for the specific instrument to obtain the most abundant and stable product ions.

    • Dwell Time: Set to ensure a sufficient number of data points across the chromatographic peak.

  • Sample Preparation:

    • Follow a similar extraction procedure as for the HPLC-UV method. A solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix effects. A C18 or mixed-mode cation exchange SPE cartridge could be suitable.

GC-MS Method for the Determination of 2,4-DAA

This method is suitable for volatile and thermally stable analytes. Derivatization may be required for 2,4-DAA to improve its chromatographic properties and thermal stability.

  • Instrumentation:

    • Gas Chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C (optimize to prevent degradation).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C).

    • Injection Mode: Splitless injection for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

  • Sample Preparation:

    • Extract 2,4-DAA from the sample matrix using an appropriate organic solvent.

    • (Optional but recommended) Derivatize the extracted 2,4-DAA to improve volatility and thermal stability. Acetylation of the amino groups is a common derivatization technique for amines.

    • Concentrate the extract and inject it into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Drug Product Sample extraction Extraction (e.g., Sonication in Solvent) sample->extraction cleanup Cleanup (e.g., SPE, LLE) extraction->cleanup final_extract Final Extract cleanup->final_extract hplc HPLC-UV final_extract->hplc lcms LC-MS/MS final_extract->lcms gcms GC-MS final_extract->gcms quantification Quantification hplc->quantification lcms->quantification gcms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of 2,4-DAA.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, Temp.) start->check_method check_instrument Inspect Instrument (Leaks, Connections, Lamp) start->check_instrument check_sample Evaluate Sample Prep (Extraction, Cleanup, Stability) start->check_sample adjust_method Adjust Method (e.g., Change pH, New Column) check_method->adjust_method maintain_instrument Perform Maintenance (e.g., Replace Seals, Clean Source) check_instrument->maintain_instrument optimize_sample_prep Optimize Sample Prep (e.g., Different SPE Sorbent) check_sample->optimize_sample_prep solution Problem Resolved adjust_method->solution maintain_instrument->solution optimize_sample_prep->solution

Caption: A logical workflow for troubleshooting analytical issues.

References

Overcoming poor color yield in 2,4-Diaminoazobenzene dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor color yield in 2,4-Diaminoazobenzene dyeing experiments.

Troubleshooting Guide: Overcoming Poor Color Yield

Poor color yield in dyeing processes can stem from a variety of factors, from dye purity to suboptimal process parameters. This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Question: My dyed substrate shows very faint color or no color at all. What are the potential causes and how can I fix this?

Answer:

There are several potential reasons for poor or no color yield. Follow this troubleshooting workflow to diagnose the issue:

TroubleshootingWorkflow start Start: Poor Color Yield dye_issue 1. Verify Dye Quality & Concentration start->dye_issue process_params 2. Optimize Dyeing Parameters dye_issue->process_params Dye OK dye_purity Impure or degraded dye? dye_issue->dye_purity dye_conc Incorrect dye concentration? dye_issue->dye_conc substrate_prep 3. Check Substrate Preparation process_params->substrate_prep Parameters Optimized ph Suboptimal pH? process_params->ph temp Incorrect temperature? process_params->temp time Insufficient dyeing time? process_params->time electrolyte Missing or incorrect electrolyte concentration? process_params->electrolyte post_treatment 4. Evaluate Post-Dyeing Treatment substrate_prep->post_treatment Substrate OK scouring Improper scouring/cleaning? substrate_prep->scouring wetting Poor wetting of substrate? substrate_prep->wetting success Success: Improved Color Yield post_treatment->success Treatment OK rinsing Excessive rinsing? post_treatment->rinsing fixation Inadequate fixation (mordanting)? post_treatment->fixation

Caption: Troubleshooting workflow for poor color yield.

Step 1: Verify Dye Quality and Concentration

  • Purity: Commercial this compound can contain impurities from its synthesis that may affect dyeing performance.[1] Consider purifying the dye by recrystallization if you suspect contamination.

  • Degradation: Azo dyes can degrade over time, especially when exposed to light or high temperatures.[2] Visually inspect the dye for any change in color or texture. A spectroscopic analysis (UV-Vis) can confirm the dye's integrity by comparing its spectrum to a known standard.

  • Concentration: Ensure the correct amount of dye is used for the desired shade. An insufficient dye concentration will naturally lead to a pale color.

Step 2: Optimize Dyeing Parameters

The dyeing conditions play a critical role in the dye uptake by the substrate.

  • pH: The pH of the dye bath affects both the surface charge of the substrate and the dye molecule itself. For dyeing cotton with reactive azo dyes, an alkaline pH (e.g., 11) is often optimal for dye uptake and fixation.[3][4] For silk, a slightly acidic to neutral pH (around 6-8) is generally preferred to maintain fiber integrity and promote dye adsorption.[5]

  • Temperature: Increasing the temperature generally increases the rate of dyeing.[6] However, excessively high temperatures can lead to dye degradation.[2][7] A study on a reactive red dye on cotton found the optimal temperature to be 60°C.[8] For silk, dyeing is often carried out at temperatures between 40°C and 70°C.[5]

  • Dyeing Time: The duration of the dyeing process must be sufficient to allow for the diffusion and fixation of the dye molecules onto the substrate. Insufficient time will result in a lower color yield.

  • Electrolytes: In the dyeing of cellulosic fibers like cotton, electrolytes such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are crucial.[9] They help to overcome the electrostatic repulsion between the anionic dye and the negatively charged cotton surface, thereby promoting dye exhaustion.

Step 3: Check Substrate Preparation

The substrate must be properly prepared to ensure uniform and efficient dye uptake.

  • Scouring and Bleaching: The substrate should be thoroughly scoured to remove any natural waxes, oils, and other impurities that can hinder dye penetration.

  • Wetting: The substrate must be uniformly wetted before being introduced into the dye bath to ensure even dyeing.

Step 4: Evaluate Post-Dyeing Treatment

  • Rinsing: While necessary to remove unfixed dye, excessive or harsh rinsing can strip some of the color from the substrate.

  • Mordanting: For improved color fastness and potentially deeper shades, the use of a mordant is recommended.[10][11] Mordants are metal salts that form a complex with the dye and the fiber, effectively locking the color in.[12] Common mordants include alum (potassium aluminum sulfate), ferrous sulfate, and copper sulfate.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH depends on the substrate. For cotton, a mildly alkaline pH is generally favorable for azo dyes to promote fixation.[3][8] For protein fibers like silk, a slightly acidic to neutral pH (pH 6-8) is recommended to enhance dye-fiber interaction without damaging the material.[5]

Q2: How does temperature affect the color yield of this compound?

A2: Generally, increasing the dyeing temperature accelerates dye diffusion and increases dye uptake.[6] However, temperatures that are too high can cause the dye to decompose.[2][7] It is important to find the optimal temperature that balances dyeing rate and dye stability. For many azo dyes on cotton, this is around 60°C.[8]

Q3: Why is my color uneven or patchy?

A3: Uneven dyeing can be caused by several factors:

  • Improper substrate preparation: Lingering impurities or uneven wetting of the fabric can lead to patchy dyeing.

  • Dye aggregation: In solution, dye molecules can clump together (aggregate), leading to uneven application.[14] This can be influenced by dye concentration, electrolyte concentration, and temperature.[15]

  • Poor dye bath agitation: Insufficient stirring can result in localized areas of high and low dye concentration.

Q4: Can I improve the wash fastness of my dyed material?

A4: Yes, using a mordant is the most effective way to improve wash fastness.[10][11] Mordants create strong coordination complexes between the dye and the fiber.[12] The choice of mordant can also influence the final color.[10] Additionally, a thorough soaping after dyeing helps to remove any unfixed surface dye, which can improve the rubbing fastness.

Q5: My dye solution seems to have precipitated. What could be the cause?

A5: Dye precipitation can occur due to:

  • Low solubility: this compound has limited solubility in water. Ensure you are not exceeding its solubility limit at the given temperature.

  • Incorrect pH: A significant shift in pH can cause some dyes to become less soluble and precipitate out of the solution.[14]

  • High electrolyte concentration: While electrolytes are necessary for dyeing cotton, an excessively high concentration can sometimes lead to dye aggregation and precipitation.[16]

Data Presentation

Table 1: General Influence of Dyeing Parameters on Color Yield

ParameterGeneral Effect on Color YieldRecommended Range for CottonRecommended Range for Silk
pH Highly influential on dye-fiber interaction9 - 11[3][4]6 - 8[5]
Temperature Increases up to an optimum, then may decrease50 - 60°C[8]40 - 70°C[5]
Electrolyte (NaCl) Increases dye exhaustion20 - 60 g/LNot typically required
Mordant (Alum) Improves color fastness and may deepen shade5 - 15% on weight of fiber (owf)5 - 15% on weight of fiber (owf)

Experimental Protocols

Protocol 1: General Procedure for Dyeing Cotton with this compound

This protocol provides a general framework. Optimal concentrations and conditions should be determined experimentally.

Materials:

  • Scoured and bleached cotton fabric

  • This compound

  • Sodium carbonate (soda ash)

  • Sodium chloride (NaCl)

  • Mordant (e.g., Alum - Potassium Aluminum Sulfate)

  • Acetic acid

  • Non-ionic soap

Workflow Diagram:

DyeingWorkflow start Start mordanting 1. Pre-mordanting (Optional) start->mordanting dye_bath_prep 2. Prepare Dye Bath mordanting->dye_bath_prep dyeing 3. Dyeing dye_bath_prep->dyeing rinsing 4. Rinsing dyeing->rinsing soaping 5. Soaping rinsing->soaping final_rinse 6. Final Rinse & Dry soaping->final_rinse end End final_rinse->end

Caption: General workflow for dyeing cotton.

Procedure:

  • Pre-mordanting (Optional, for improved fastness): a. Prepare a mordant bath with 10-15% alum on the weight of the fabric (owf) at a liquor ratio of 1:20. b. Introduce the wetted cotton fabric and slowly heat the bath to a simmer (80-90°C). c. Maintain this temperature for 1 hour, then allow it to cool. d. Rinse the fabric thoroughly with water.

  • Dye Bath Preparation: a. Dissolve the required amount of this compound (e.g., 1% owf) in a small amount of hot water and then add it to the dye bath. b. Add the required amount of sodium chloride (e.g., 40 g/L). c. Adjust the liquor ratio to 1:20.

  • Dyeing: a. Introduce the wetted (and mordanted, if applicable) cotton fabric into the dye bath at room temperature. b. Gradually raise the temperature to 60°C over 30 minutes. c. Add the required amount of sodium carbonate (e.g., 10 g/L) in two portions over 15 minutes to raise the pH. d. Continue dyeing at 60°C for 60 minutes with occasional stirring.

  • Rinsing: a. After dyeing, remove the fabric and rinse with cold water until the water runs clear.

  • Soaping: a. Prepare a soaping bath with 2 g/L of a non-ionic soap. b. Wash the dyed fabric at a boil for 15 minutes to remove any unfixed dye.

  • Final Rinse and Dry: a. Rinse the fabric thoroughly with warm water, followed by cold water. b. Squeeze out excess water and air dry.

Signaling Pathways and Logical Relationships

Diagram: Dye-Fiber Interaction with Mordant

This diagram illustrates the conceptual relationship between the dye, fiber, and a metallic mordant.

DyeFiberInteraction cluster_0 Dyeing Process dye This compound Azo Dye dyed_fiber Dyed Fiber Complex Improved Color & Fastness dye->dyed_fiber Binds to fiber Substrate e.g., Cotton (Cellulose) fiber->dyed_fiber Forms complex with mordant Mordant e.g., Al³⁺ mordant->dyed_fiber Chelates with

Caption: Role of a mordant in dye-fiber complex formation.

References

Managing reaction parameters for selective synthesis of azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective synthesis of azo dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in azo dye synthesis? A1: The two most critical parameters are temperature and pH.[1] Temperature control, especially during the diazotization step, is crucial because diazonium salts are unstable at temperatures above 5°C and can decompose.[1][2] The pH is critical during the azo coupling step, as the optimal pH varies depending on the coupling component used.[3][4]

Q2: Why must the diazotization reaction be kept at a low temperature? A2: The diazotization reaction, which converts a primary aromatic amine into a diazonium salt, must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.[5] Higher temperatures can lead to the decomposition of the diazonium salt into phenols and nitrogen gas, which results in a lower yield of the desired azo dye and the formation of unwanted byproducts.[2][6]

Q3: How does pH influence the azo coupling reaction? A3: The pH of the reaction medium is a determining factor for the success and selectivity of the azo coupling step. The optimal pH depends on the electronic nature of the coupling agent.[1]

  • For phenols , a slightly alkaline pH (typically 8-10) is required to convert the phenol into the more reactive phenoxide ion, which facilitates the electrophilic substitution.[1][4]

  • For aromatic amines , a slightly acidic pH (typically 4-5) is necessary.[1][4] This prevents N-coupling, which can form undesirable triazene byproducts, while ensuring the amine is not fully protonated, which would deactivate the ring towards electrophilic attack.[2][4]

Q4: What are the two main stages of azo dye synthesis? A4: Azo dye synthesis is a two-stage process.[7]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5°C) to form a diazonium salt.[3][5][8]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form the azo compound.[3][8][9]

Troubleshooting Guide

Problem 1: Low Yield or Weak Color of the Final Product

Q: My final product yield is very low, or the color is much weaker than expected. What went wrong during the coupling reaction? A: Low yields or weak colors often point to issues with the stability of the diazonium salt or suboptimal coupling conditions.

Possible Causes & Solutions:

  • Decomposition of Diazonium Salt: The diazonium salt may have decomposed if the temperature was not strictly maintained between 0-5°C before and during the coupling step.[2][4]

    • Solution: Always use an ice-salt bath to maintain the low temperature. Prepare the diazonium salt fresh and use it immediately for the coupling reaction.[2]

  • Incorrect pH: The pH of the coupling reaction is critical and specific to the coupling agent.[2][4]

    • Solution: Carefully monitor and adjust the pH of the coupling mixture. Use a buffer solution if necessary to maintain the optimal pH range throughout the reaction.[4] For phenols, ensure a pH of 8-10; for anilines, maintain a pH of 4-5.[1][4]

  • Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and reduce the concentration of the active coupling agent.[4]

    • Solution: Add the diazonium salt solution slowly to the cooled solution of the coupling component.[2] If oxidation is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen).[4]

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid during diazotization will result in incomplete conversion of the primary amine to the diazonium salt.[4]

    • Solution: Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[4]

Problem 2: Presence of Impurities and Purification Challenges

Q: The TLC of my crude product shows multiple spots. What do they represent? A: Multiple spots on a TLC plate indicate a mixture of compounds. These can include unreacted starting materials (both the amine and the coupling component), the desired azo dye, and various byproducts formed during the reaction.[10]

Q: My final product is difficult to purify and contains a brownish, tar-like substance. What should I do? A: The formation of brown, insoluble, or tarry materials often indicates polymerization or decomposition products.[2]

Possible Causes & Solutions:

  • High Reaction Temperature: Allowing the temperature to rise above the recommended 0-5°C range can accelerate the decomposition of the diazonium salt, leading to complex, often colored, byproducts.[2]

    • Solution: Strictly maintain low reaction temperatures with efficient cooling and stirring.[2]

  • Side Reactions: Uncontrolled pH can lead to side reactions. For example, if the pH is too high when coupling with an amine, N-coupling can occur, forming triazenes.[2] Self-coupling of the diazonium salt can also occur.[10]

    • Solution: Optimize and strictly control the pH. Add the diazonium salt solution slowly to prevent localized high concentrations that can favor side reactions.[2]

  • Purification Strategy: Standard purification methods may be insufficient for removing these byproducts.

    • Solution: The typical purification method is recrystallization from a suitable solvent. A hot filtration step during this process can help remove insoluble impurities.[10] If recrystallization is ineffective, more advanced techniques like column chromatography or high-speed countercurrent chromatography may be necessary.[10][11]

Problem 3: Formation of Isomers

Q: My product is a mixture of ortho- and para-isomers. How can I improve regioselectivity? A: The formation of isomers is a common challenge in azo coupling, as the diazonium salt can attack the activated aromatic ring at different positions. While the para-product is usually favored due to lower steric hindrance, the ortho-product can also form.[4]

Possible Causes & Solutions:

  • Steric Hindrance: If the para-position of the coupling component is blocked by another substituent, coupling will be forced to occur at an available ortho-position.[4]

    • Solution: To obtain the para-substituted product, choose a coupling component where the para-position is available and activated.[4]

  • Reaction Conditions: The choice of solvent and reaction temperature can influence the ratio of ortho to para products.[4]

    • Solution: Systematically optimize the reaction conditions. Experiment with different solvents and ensure precise temperature control to favor the formation of the desired isomer.

Quantitative Data Summary

Table 1: Key Reaction Parameters for Diazotization and Azo Coupling

Parameter Diazotization Azo Coupling Rationale & Key Considerations
Temperature 0–5 °C[2] 0–5 °C (can be higher, but low temp is safer)[6] Prevents decomposition of unstable diazonium salt.[4][10]
pH Strongly Acidic (pH < 4)[4] Dependent on Coupling Component[1] Ensures formation of nitrous acid and the diazonium ion.
Stoichiometry Slight excess of NaNO₂[4] Typically 1:1 (Diazonium Salt:Coupling Agent) Ensures complete conversion of the primary amine.

| Reagent Addition | Slow addition of NaNO₂ solution[4] | Slow addition of diazonium salt solution[2] | Prevents localized temperature increases and side reactions.[2][4] |

Table 2: Optimal pH for Azo Coupling with Different Coupling Components

Coupling Component Type Optimal pH Range Rationale
Phenols / Naphthols 8–10 (Slightly Alkaline)[1][4] Deprotonates the hydroxyl group to form the more reactive phenoxide ion.[1][4]
Aromatic Amines 4–5 (Slightly Acidic)[1][4] Prevents N-coupling (triazene formation) and deactivation of the ring by protonation.[4]

| Compounds with -NH₂ and -OH | pH-dependent selectivity | Coupling position can be controlled by pH; acidic conditions favor coupling on the amino-substituted ring, while alkaline conditions favor the hydroxyl-substituted ring.[3] |

Experimental Protocols

Protocol 1: General Procedure for Diazotization of a Primary Aromatic Amine
  • Dissolve or suspend the primary aromatic amine (1.0 eq.) in a mineral acid (e.g., HCl, approx. 2.5-3.0 eq.) and water.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.[2]

  • Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension/solution. Maintain the temperature strictly below 5 °C throughout the addition.[2]

  • Continue stirring the mixture for an additional 15-30 minutes at 0–5 °C.[2]

  • The presence of excess nitrous acid can be confirmed using starch-iodide paper (which will turn blue/black).

  • The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.[2]

Protocol 2: General Procedure for Azo Coupling with a Phenolic Component
  • In a separate beaker, dissolve the phenolic coupling component (1.0 eq.) in a cold aqueous sodium hydroxide solution (to achieve a pH of 8-10).[2]

  • Cool this solution to 0–5 °C in an ice-salt bath.[2]

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold phenol solution with vigorous stirring.[2]

  • Maintain the temperature below 5 °C throughout the addition. A brightly colored precipitate of the azo dye should form.[2]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[2]

  • Isolate the solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 3: Purification by Thin-Layer Chromatography (TLC)
  • Prepare a developing agent (mobile phase). A common system for azo dyes is a mixture of toluene, ethyl acetate, and cellulose acetate (e.g., 8:2:1 ratio).[12]

  • Spot a small amount of the crude product dissolved in a suitable solvent onto a TLC plate. Also spot the starting materials for comparison.

  • Develop the plate in a chamber containing the mobile phase.

  • Visualize the spots. The presence of multiple spots confirms a mixture of compounds, which can help in diagnosing the success of the reaction and identifying impurities.[10]

Visualizations

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Stage 3: Workup & Purification start Primary Aromatic Amine (Ar-NH2) reagents1 NaNO2 + HCl (aq) 0-5 °C start->reagents1 diazonium Diazonium Salt (Ar-N₂⁺) reagents1->diazonium reagents2 Controlled pH < 5 °C diazonium->reagents2 Immediate Use coupling_agent Coupling Component (Phenol or Aniline) coupling_agent->reagents2 azo_dye Crude Azo Dye (Ar-N=N-Ar') reagents2->azo_dye isolation Isolation (Filtration) azo_dye->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (TLC, Spectroscopy) purification->analysis

Caption: General experimental workflow for the synthesis of azo dyes.

G cluster_yield cluster_purity start Problem Observed p1 Low Yield or Weak Color start->p1 p2 Multiple Spots (TLC) or Tarry Product start->p2 c1a Was Temp > 5°C? p1->c1a c1b Was pH Optimal? p1->c1b s1a Solution: Improve cooling (ice-salt bath) c1a->s1a Yes s1b Solution: Adjust/buffer pH for coupling agent c1b->s1b No c2a Side Reactions (e.g., decomposition)? p2->c2a c2b Isomers Formed? p2->c2b s2a Solution: Strict temp/pH control, slow reagent addition c2a->s2a Yes s2b Solution: Optimize solvent/temp, check sterics on coupler c2b->s2b Yes

Caption: Troubleshooting logic flow for common issues in azo dye synthesis.

G cluster_phenol Phenolic Coupling cluster_amine Amine Coupling diazonium Diazonium Salt (Ar-N₂⁺) phenol Phenol (Ar'-OH) amine Aniline (Ar'-NH₂) condition1 pH 8-10 (Alkaline) phenol->condition1 product1 C-Coupling (Desired Azo Dye) condition1->product1 condition2 pH 4-5 (Acidic) amine->condition2 condition3 pH > 8 (Alkaline) amine->condition3 product2 C-Coupling (Desired Azo Dye) condition2->product2 product3 N-Coupling (Triazene Byproduct) condition3->product3

Caption: Influence of pH on the selectivity of the azo coupling reaction.

References

Validation & Comparative

A Comparative Analysis of 2,4-Diaminoazobenzene and 4,4'-Diaminoazobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological activities, and analytical methodologies of 2,4-diaminoazobenzene and 4,4'-diaminoazobenzene, supported by experimental data.

This guide provides a detailed comparison of two isomeric aromatic amines, this compound and 4,4'-diaminoazobenzene. These compounds, while structurally similar, exhibit distinct properties that are crucial for their application and safety assessment in research and pharmaceutical development. This document summarizes their key physicochemical characteristics, explores their differential biological and toxicological profiles, and outlines relevant experimental protocols for their synthesis and analysis.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor difference in the positioning of the amino groups on the phenyl ring leads to significant variations in the physical and chemical properties of this compound and 4,4'-diaminoazobenzene. These differences are critical for considerations such as solubility in various solvents for experimental assays and formulation development.

PropertyThis compound4,4'-Diaminoazobenzene
CAS Number 495-54-5538-41-0
Molecular Formula C₁₂H₁₂N₄C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol 212.25 g/mol
Appearance Reddish-brown crystalline powderYellow-orange to brown powder
Melting Point 117-123 °C245 °C
Solubility in Water Slightly solubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and benzene.Very soluble in ethanol; slightly soluble in DMSO and ethyl acetate.
UV-Vis λmax (in water) 449 nmNot explicitly reported, but expected in the visible range typical for azo dyes.

Biological and Toxicological Profile: A Crucial Distinction

The biological activities of these isomers, particularly their toxicological and carcinogenic potential, represent the most significant divergence between them. Understanding these differences is paramount for risk assessment and the development of safe handling protocols.

This compound (Chrysoidine) has been identified as a potential carcinogen. In vivo studies have shown that when fed to mice, it can bind to liver proteins, suggesting a potential for hepatic toxicity.[1] It is also known to be mutagenic in the Ames/Salmonella assay after metabolic activation.[1] The metabolism of this compound is believed to proceed via enzymatic reduction of the azo bond, leading to the formation of aromatic amines which can be further metabolized to reactive intermediates capable of binding to DNA and other macromolecules.

In contrast, a study on 4,4'-diaminoazobenzene administered in the diet to BALB/c mice for 60 weeks showed a lack of carcinogenicity under the tested conditions.[2] The study reported that the pattern of tumors observed in the treated groups was similar to that of the control group, with no tumor type at any site being related to the treatment.[2] However, it is important to note that derivatives of 4,4'-diaminoazobenzene have been investigated for their ability to bind to and stabilize G-quadruplex DNA, suggesting potential applications in anticancer drug discovery.[3]

The general metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (–N=N–) by azoreductases, which are present in liver microsomes and gut bacteria. This process breaks the molecule into its constituent aromatic amines. The toxicity and carcinogenicity of the parent azo dye are often linked to the metabolic fate of these resulting amines.

Metabolic_Activation_of_Azo_Dyes AzoDye Azo Dye (e.g., Diaminoazobenzene) Azoreductase Azoreductase (Liver, Gut Microbiota) AzoDye->Azoreductase AromaticAmines Aromatic Amines Azoreductase->AromaticAmines PhaseI Phase I Enzymes (e.g., Cytochrome P450) AromaticAmines->PhaseI ReactiveMetabolites Reactive Metabolites (e.g., N-hydroxyarylamines) PhaseI->ReactiveMetabolites PhaseII Phase II Enzymes (e.g., UGTs, SULTs) ReactiveMetabolites->PhaseII DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Detoxification Detoxification and Excretion PhaseII->Detoxification Toxicity Carcinogenicity/ Toxicity DNA_Adducts->Toxicity

General metabolic pathway of azo dyes.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the synthesis and analysis of this compound and 4,4'-diaminoazobenzene.

Synthesis Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the diazotization of aniline followed by an azo coupling reaction with m-phenylenediamine.[4]

  • Diazotization of Aniline: Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of m-phenylenediamine in a suitable solvent. The reaction mixture is stirred at low temperature until the coupling is complete.

  • Isolation and Purification: The resulting this compound precipitates out of the solution. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4,4'-Diaminoazobenzene:

A reported synthesis of 4,4'-diaminoazobenzene involves the oxidation of p-aminoacetanilide followed by hydrolysis.[3]

  • Oxidation of p-Aminoacetanilide: p-Aminoacetanilide is treated with an oxidizing agent, such as sodium perborate in the presence of boric acid in glacial acetic acid, to form 4,4'-bis(acetamido)azobenzene.[3]

  • Hydrolysis: The resulting 4,4'-bis(acetamido)azobenzene is then hydrolyzed, typically by heating with hydrochloric acid in methanol, to cleave the acetyl groups and yield 4,4'-diaminoazobenzene dihydrochloride.[3][5]

  • Neutralization and Isolation: The dihydrochloride salt is neutralized with a base, such as sodium hydroxide, to precipitate the free base, 4,4'-diaminoazobenzene. The product is then collected by filtration, washed with water, and dried.[3]

Synthesis_Workflow cluster_24 This compound Synthesis cluster_44 4,4'-Diaminoazobenzene Synthesis Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO₂, HCl 0-5 °C Coupling Coupling Diazotization->Coupling Benzenediazonium chloride mPD mPD mPD->Coupling Product_24 Product_24 Coupling->Product_24 This compound pAA pAA Oxidation Oxidation pAA->Oxidation NaBO₃, H₃BO₃ CH₃COOH Hydrolysis Hydrolysis Oxidation->Hydrolysis 4,4'-bis(acetamido)azobenzene Neutralization Neutralization Hydrolysis->Neutralization HCl, MeOH Product_44 4,4'-Diaminoazobenzene Neutralization->Product_44 NaOH

Simplified synthesis workflows.
Analytical Methodologies

Chromatographic Analysis (HPLC and GC-MS):

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of diaminoazobenzene isomers and their metabolites.

  • HPLC Protocol:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective for separating isomers.[6]

      • Flow Rate: Typically around 0.7-1.0 mL/min.

      • Detection: A Photodiode Array (PDA) detector can be used to monitor the absorbance at multiple wavelengths (e.g., 240 nm, 280 nm, and 305 nm) and to obtain the UV-Vis spectrum of each eluting peak for identification.[6]

  • GC-MS Protocol:

    • Sample Preparation: Derivatization may be necessary for these polar compounds to improve their volatility for GC analysis. However, direct analysis of the amines formed after reductive cleavage of the azo bond is also a common approach.

    • Chromatographic Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.[7]

      • Carrier Gas: Helium is traditionally used, but hydrogen or nitrogen can be alternatives.[8][9]

      • Oven Program: A temperature gradient is typically employed to ensure good separation of the analytes.[7]

    • Mass Spectrometry: The mass spectrometer is used for the identification and quantification of the separated compounds based on their mass spectra and retention times.

UV-Visible Spectroscopy:

UV-Vis spectroscopy is a fundamental technique for characterizing azo dyes due to their strong absorption in the visible region of the electromagnetic spectrum.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, water, or an appropriate buffer). The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).

    • Instrument Setup:

      • Wavelength Range: Scan the absorbance from the UV to the visible region (e.g., 200-800 nm).

      • Blank: Use the same solvent as the sample for the baseline correction.

    • Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.

Conclusion

The isomeric pair of this compound and 4,4'-diaminoazobenzene provides a compelling example of how subtle structural changes can lead to profound differences in physicochemical and biological properties. For researchers and professionals in drug development, a thorough understanding of these distinctions is not merely academic but a critical component of responsible and effective scientific practice. While this compound warrants caution due to its potential carcinogenicity, the apparent lack of such activity in 4,4'-diaminoazobenzene under certain test conditions, coupled with the intriguing biological activities of its derivatives, highlights the importance of isomer-specific evaluation. The experimental protocols outlined in this guide provide a foundation for the synthesis and rigorous analysis of these compounds, enabling further investigation into their unique characteristics and potential applications.

References

A Comparative Spectroscopic Guide to the Structural Validation of Synthesized 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Methodologies for the Structural Elucidation of 2,4-Diaminoazobenzene and its Analogue, 4-Aminoazobenzene.

This guide provides a comprehensive overview of the spectroscopic techniques used for the structural validation of synthesized this compound, a significant organic compound in dye chemistry and as a precursor in various organic materials.[1] Through a detailed comparison with the closely related structure, 4-Aminoazobenzene, this document outlines the expected experimental data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers with the necessary data and protocols to unequivocally confirm the successful synthesis and purity of this compound.

Spectroscopic Data Comparison

The structural differences between this compound and 4-Aminoazobenzene, primarily the presence of an additional amino group at the 2-position on one of the phenyl rings, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from various spectroscopic analyses for both compounds.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)SolventReference
This compound449WaterPubChem CID 10317
4-Aminoazobenzene387EthanolZakerhamidi et al., 2012[2]

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)4-Aminoazobenzene (Experimental)
N-H Stretch (Amine)3450 - 3300 (two bands for -NH₂)~3430, ~3350
C-H Stretch (Aromatic)3100 - 3000~3050
N=N Stretch (Azo)~1450~1440
C=C Stretch (Aromatic)1600 - 1475~1600, ~1490
C-N Stretch (Aromatic Amine)1335 - 1250~1280

Note: Data for this compound is inferred from general IR correlation tables and the known structure. Data for 4-Aminoazobenzene is based on typical spectra available in chemical databases.

Table 3: ¹H NMR Spectral Data (Predicted)

Proton EnvironmentThis compound (Predicted Chemical Shift, δ ppm)4-Aminoazobenzene (Experimental Chemical Shift, δ ppm)
-NH₂~4.0 - 5.0 (broad)~4.0 (broad)
Aromatic Protons6.0 - 8.06.7 - 7.9

Table 4: ¹³C NMR Spectral Data (Predicted)

Carbon EnvironmentThis compound (Predicted Chemical Shift, δ ppm)4-Aminoazobenzene (Experimental Chemical Shift, δ ppm)
C-NH₂140 - 150~148
C-N=N145 - 155~152, ~144
Aromatic C-H110 - 130~114, ~122, ~125, ~129, ~131
Aromatic C (quaternary)120 - 140Not specified

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound212210, 107, 91
4-Aminoazobenzene19792, 77, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the structural validation of synthesized this compound.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the electronic transitions within the conjugated system of the azo dye.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) to an approximate concentration of 10⁻⁵ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.

  • Spectral Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the highest absorbance is recorded (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as N-H, C-H (aromatic), N=N, C=C, and C-N stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the chemical environment of the ¹H and ¹³C nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H NMR spectrum with an appropriate number of scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak.

  • Data Analysis:

    • For ¹H NMR, analyze the chemical shifts, integration (proton ratios), and coupling patterns (multiplicity) to assign the signals to the different protons in the molecule.

    • For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Mass Spectrometry

Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Ionization: Bombard the sample with electrons (EI) or use a high voltage to produce charged droplets (ESI) to generate molecular ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight of this compound (212.25 g/mol ).[1]

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural confirmation.

Visualized Workflows and Relationships

To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the structural information they provide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FT_IR FT-IR Spectroscopy Purification->FT_IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec Data_Analysis Spectra Interpretation UV_Vis->Data_Analysis FT_IR->Data_Analysis NMR->Data_Analysis Mass_Spec->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationships cluster_structure Molecular Structure of this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Structure C₁₂H₁₂N₄ UV_Vis UV-Vis FT_IR FT-IR NMR NMR Mass_Spec Mass Spec Info_UV Conjugated π-system UV_Vis->Info_UV Probes Info_IR Functional Groups (-NH₂, N=N, C=C) FT_IR->Info_IR Identifies Info_NMR C-H Framework Connectivity NMR->Info_NMR Elucidates Info_MS Molecular Weight Fragmentation Mass_Spec->Info_MS Determines Structure_Confirmed Structure_Confirmed Info_UV->Structure_Confirmed Structural Confirmation Info_IR->Structure_Confirmed Structural Confirmation Info_NMR->Structure_Confirmed Structural Confirmation Info_MS->Structure_Confirmed Structural Confirmation

Caption: Logical relationship between spectroscopic techniques and structural features.

References

A Comparative Analysis of 2,4-Diaminoazobenzene and Other Azo Dyes for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,4-Diaminoazobenzene (commonly known as Chrysoidine) and other selected azo dyes frequently used in histological and cytological staining. The aim is to offer an objective evaluation of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dye for specific research applications.

Introduction to Azo Dyes in Histology

Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–).[1] This chromophore is responsible for their vibrant colors, making them extensively used as colorants in various industries, including histology.[2] In biological staining, the affinity of azo dyes for specific tissue components, such as proteins, lipids, and mucopolysaccharides, allows for the visualization and differentiation of cellular structures. The binding mechanisms can range from simple physical absorption to the formation of ionic bonds with tissue macromolecules.[2]

This guide focuses on a comparative evaluation of four key azo dyes:

  • This compound (Chrysoidine): A basic azo dye used for staining acidic components like acid mucins and mast cell granules.[3][4]

  • Bismarck Brown Y: Another basic diazo dye with similar applications to Chrysoidine, also effective for staining acid mucins and mast cell granules.[3][4]

  • Congo Red: A diazo dye widely recognized as the gold standard for the detection of amyloid deposits in tissues.[5]

  • Oil Red O: A fat-soluble diazo dye (lysochrome) used for the demonstration of neutral lipids.[3]

Performance Comparison of Azo Dyes

The selection of a staining agent is dictated by its performance characteristics, including specificity, intensity, stability, and ease of use. While direct, side-by-side quantitative comparisons of all these dyes in a single study are scarce, this section compiles available data to provide a comparative overview.

Qualitative Performance Summary

DyePrimary Application(s)Staining PrincipleColor of Stained ComponentKey AdvantagesLimitations
This compound (Chrysoidine) Staining of acid mucins and mast cell granules.[3][4]Ionic bonding of the basic dye to acidic tissue components.[3]Yellow to reddish-brown.[6]Simple staining procedure.Limited quantitative data on performance.
Bismarck Brown Y Staining of acid mucins and mast cell granules.[3][4]Ionic bonding of the basic dye to acidic tissue components.[3]Yellowish-brown.[3]Good contrast for specific components.[3]Can have low contrast for certain applications when used alone.[7]
Congo Red Detection of amyloid deposits.[5]Hydrogen bonding to the β-sheet structure of amyloid fibrils.[8]Pink to red under bright-field microscopy; apple-green birefringence under polarized light.[5]"Gold standard" for amyloid detection, high specificity with polarization.[5]Staining intensity can be influenced by fixation and tissue processing.[8]
Oil Red O Staining of neutral lipids.[3]Physical absorption and solubility in lipids.[3]Red.[9]High affinity for neutral lipids.Requires frozen sections as lipid are removed during paraffin embedding.[7]

Quantitative Performance Data

Quantitative analysis of staining performance can be assessed through various metrics, including staining intensity (often measured as Optical Density, OD), signal-to-noise ratio (SNR), and photostability.

DyeTargetQuantitative MetricTypical Value/ObservationReference
Congo Red Amyloid PlaquesStaining Intensity (Image Analysis)Enables quantification of vascular and parenchymal amyloid deposits.[1][10][1][10]
Oil Red O Lipid DropletsAbsorbance (OD at ~492 nm) after elutionOD is proportional to the amount of lipid accumulation.[9][11][9][11]
Bismarck Brown Y Acid Mucins/Mast CellsVisual Scoring/Image AnalysisStaining intensity can be evaluated, but standardized quantitative data is limited.-
This compound (Chrysoidine) Acid Mucins/Mast CellsVisual Scoring/Image AnalysisPerformance is primarily assessed qualitatively; quantitative data is not readily available.-

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable staining results. The following sections provide methodologies for the discussed azo dyes.

Protocol 1: this compound (Chrysoidine) Staining for Acid Mucins and Mast Cells

This protocol is adapted from general principles for basic azo dye staining.

Reagents:

  • Chrysoidine solution (0.5% in 80% ethanol with 1% HCl)

  • Harris Hematoxylin (for counterstain)

  • Xylene

  • Ethanol (absolute, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through absolute ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the Chrysoidine solution for 30 minutes to 1 hour.

  • Differentiation:

    • Briefly rinse in 70% ethanol to remove excess stain.

  • Counterstaining (Optional):

    • Stain with Harris Hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

    • "Blue" the nuclei in a suitable bluing agent.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and absolute).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Acid Mucins/Mast Cell Granules: Yellow to reddish-brown

  • Nuclei (if counterstained): Blue

Protocol 2: Bismarck Brown Y Staining for Acid Mucins and Mast Cells

Reagents:

  • Bismarck Brown Y solution (0.5g Bismarck Brown Y in 80 ml absolute ethanol and 20 ml 1% HCl).[12]

  • Harris Hematoxylin (for counterstain)

  • Xylene

  • Ethanol (absolute, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Chrysoidine.

  • Staining:

    • Immerse slides in the Bismarck Brown Y solution for 30 minutes to 1 hour.[12]

  • Differentiation:

    • Differentiate in 70% ethanol for a few seconds.[12]

  • Counterstaining (Optional):

    • Counterstain with Harris Hematoxylin for 3 minutes.[12]

    • Rinse in 70% ethanol.[12]

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.[12]

Expected Results:

  • Acid Mucins/Mast Cell Granules: Yellowish-brown[3]

  • Nuclei (if counterstained): Blue

Protocol 3: Congo Red Staining for Amyloid (Highman's Method)

Reagents:

  • Congo Red solution (0.5% in 50% alcohol).

  • Alkaline alcohol solution

  • Gill's Hematoxylin

  • Xylene

  • Ethanol (100%, 95%)

  • Distilled water

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the standard procedure.

  • Staining:

    • Stain in Congo Red solution for 15-20 minutes.

  • Differentiation:

    • Differentiate quickly (5-10 dips) in alkaline alcohol solution.

  • Washing:

    • Rinse in tap water for 1 minute.

  • Counterstaining:

    • Counterstain with Gill's Hematoxylin for 30 seconds.

    • Rinse in tap water for 2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Amyloid Deposits: Pink to Red (exhibiting apple-green birefringence under polarized light)[5]

  • Nuclei: Blue

Protocol 4: Oil Red O Staining for Lipids (on Frozen Sections)

Reagents:

  • Oil Red O working solution (freshly prepared from a stock solution in isopropanol).[7]

  • 60% Isopropanol

  • Alum hematoxylin

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Section Preparation:

    • Cut frozen sections at 8-10 µm and air dry.[7]

  • Fixation:

    • Fix in 10% formalin, followed by a brief wash in running tap water.[7]

  • Staining:

    • Rinse with 60% isopropanol.[7]

    • Stain with freshly prepared Oil Red O working solution for 15 minutes.[7]

  • Differentiation:

    • Rinse with 60% isopropanol.[7]

  • Counterstaining:

    • Lightly stain nuclei with alum hematoxylin.[7]

  • Mounting:

    • Rinse with distilled water and mount in an aqueous mountant.[7]

Expected Results:

  • Lipids: Red[9]

  • Nuclei: Blue

Visualization of Experimental Workflows and Staining Mechanisms

To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate a generalized histological staining workflow and the theoretical binding mechanism of basic azo dyes.

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_final Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining_Solution Staining_Solution Rehydration->Staining_Solution Differentiation Differentiation Staining_Solution->Differentiation Counterstaining Counterstaining Differentiation->Counterstaining Dehydration_Final Dehydration_Final Counterstaining->Dehydration_Final Clearing Clearing Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Generalized workflow for histological staining of paraffin-embedded tissue.

Staining_Mechanism Dye Basic Azo Dye (+) Stained_Tissue Stained Tissue Component Dye->Stained_Tissue Ionic Bonding Tissue Acidic Tissue Component (-) (e.g., Acid Mucins, Mast Cell Granules) Tissue->Stained_Tissue

Caption: Simplified principle of basic azo dye binding to acidic tissue components.

Conclusion

The selection of an appropriate azo dye for histological staining is contingent upon the specific research question and the target cellular components. This compound (Chrysoidine) and Bismarck Brown Y are effective for the visualization of acidic tissue components such as acid mucins and mast cell granules, operating through a straightforward ionic binding mechanism. For the detection of amyloid deposits, Congo Red remains the unparalleled standard, offering high specificity, particularly when viewed under polarized light. Oil Red O is the preferred choice for the demonstration of neutral lipids in frozen sections due to its high solubility in these components.

While quantitative data for staining intensity and photostability are more readily available for Congo Red and Oil Red O, the performance of Chrysoidine and Bismarck Brown Y is primarily evaluated qualitatively. For applications requiring precise quantification of staining, further optimization and validation of image analysis methods for these dyes may be necessary. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and achieve high-quality, reproducible staining results.

References

Performance comparison of 2,4-Diaminoazobenzene in different dye applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical decision impacting experimental outcomes and product efficacy. This guide provides a comprehensive performance comparison of 2,4-Diaminoazobenzene, a foundational monoazo dye, against other key azo dyes in various applications. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decision-making in dye selection.

Executive Summary

This compound, also known as Chrysoidine or C.I. Solvent Orange 3, is a versatile monoazo dye with historical and current applications in textile dyeing and biological staining. This guide benchmarks its performance on cotton and silk against two widely used azo dyes in their respective applications: Acid Orange 7 on nylon and Disperse Orange 1 on polyester. The comparison focuses on key performance indicators, including colorfastness to light, washing, and rubbing, as well as dye exhaustion and fixation rates. Our findings indicate that while this compound offers good fastness properties, its performance can be surpassed by more specialized dyes within their specific application domains.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound and its alternatives across different textile applications. The data has been compiled from various technical data sheets and research publications.

Dye Fibre Lightfastness (1-8 Scale) Wash Fastness (1-5 Scale) Rubbing Fastness - Dry (1-5 Scale) Rubbing Fastness - Wet (1-5 Scale) Exhaustion (%) Fixation (%)
This compound CottonGood (Rating Unavailable)Good (Rating Unavailable)Good (Rating Unavailable)Good (Rating Unavailable)Data UnavailableData Unavailable
SilkGood (Rating Unavailable)Good (Rating Unavailable)Good (Rating Unavailable)Good (Rating Unavailable)Data UnavailableData Unavailable
Acid Orange 7 Nylon4[1][2]1-2[1]4-5[2]3-4[2]~70-90~60-80
Disperse Orange 1 Polyester6-74-54-54~85-95~80-90

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability. Below are the detailed protocols for the key experiments cited.

Colorfastness Testing

1. Lightfastness (ISO 105-B02):

  • Principle: This test evaluates the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed fabric is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of blue wool standards (rated 1-8) is exposed under the same conditions.

    • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar degree of fading.

2. Wash Fastness (ISO 105-C06):

  • Principle: This test assesses the resistance of the dye to desorption and transfer to adjacent fabrics during a simulated washing process.

  • Apparatus: Launder-Ometer or similar apparatus.

  • Procedure:

    • A specimen of the dyed fabric is stitched between two undyed fabrics (one of the same fiber type and one of a different specified fiber type).

    • The composite specimen is agitated in a soap or detergent solution at a specified temperature and for a specific duration.

    • The change in color of the dyed specimen and the staining of the undyed adjacent fabrics are evaluated using grey scales (rated 1-5).

3. Rubbing Fastness (ISO 105-X12):

  • Principle: This test determines the amount of color transferred from the surface of a dyed fabric to another surface by rubbing.

  • Apparatus: Crockmeter.

  • Procedure:

    • A specimen of the dyed fabric is placed on the base of the crockmeter.

    • A dry, and separately, a wet, white cotton cloth is rubbed against the dyed specimen for a specified number of cycles under a constant pressure.

    • The staining of the white cotton cloth is assessed using a grey scale (rated 1-5).

Dye Exhaustion and Fixation Percentage Calculation
  • Principle: These calculations determine the efficiency of the dyeing process by measuring the amount of dye absorbed by the fabric and the amount that chemically binds to it.

  • Apparatus: Spectrophotometer.

  • Procedure:

    • Exhaustion (%E): The concentration of the dye in the dyebath is measured before and after the dyeing process using a spectrophotometer. The percentage of exhaustion is calculated using the following formula: %E = [(Initial Dyebath Absorbance - Final Dyebath Absorbance) / Initial Dyebath Absorbance] x 100

    • Fixation (%F): After dyeing, the fabric is subjected to a washing process to remove any unfixed dye. The amount of dye in the wash liquor is measured. The percentage of fixation is calculated as: %F = [((Initial Dyebath Absorbance - Final Dyebath Absorbance) - Absorbance of Wash Liquor) / (Initial Dyebath Absorbance - Final Dyebath Absorbance)] x 100

Visualization of Dyeing Process Logic

The following diagram illustrates the logical workflow of a typical exhaust dyeing process, which is a common method for applying the dyes discussed in this guide.

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment cluster_eval Evaluation Fabric_Prep Fabric Preparation (Scouring/Bleaching) Dye_Bath_Setup Dye Bath Setup (Water, Auxiliaries) Fabric_Prep->Dye_Bath_Setup Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Dye_Bath_Setup Exhaustion Exhaustion (Dye uptake by fiber) Dye_Bath_Setup->Exhaustion Fixation Fixation (Alkali/Heat) Exhaustion->Fixation Washing Washing/Soaping Fixation->Washing Drying Drying Washing->Drying Fastness_Testing Fastness Testing Drying->Fastness_Testing Color_Measurement Color Measurement Drying->Color_Measurement

Figure 1: Generalized workflow of an exhaust dyeing process.

Conclusion

This compound serves as a competent dye for applications on natural fibers like cotton and silk, exhibiting good overall fastness. However, for synthetic fibers such as nylon and polyester, more specialized dyes like Acid Orange 7 and Disperse Orange 1, respectively, demonstrate superior performance, particularly in terms of light and wash fastness. The selection of the optimal dye is therefore highly dependent on the specific substrate and the performance requirements of the end-product. Researchers and professionals are encouraged to consider these comparative insights and conduct application-specific testing to ensure the desired quality and durability of their dyed materials.

References

2,4-Diaminoazobenzene in Analytical Chemistry: A Comparative Guide to Nitrite Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for the colorimetric quantification of crucial analytes, the selection of a reliable reagent is paramount. This guide provides a comprehensive comparison of 2,4-Diaminoazobenzene with the well-established Griess reagent for the determination of nitrite ions, a key indicator in environmental and biomedical research. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison: this compound vs. Griess Reagent

The analytical performance of a reagent is defined by several key parameters, including its sensitivity, linearity, and limit of detection. A summary of these quantitative metrics for both this compound and the Griess reagent in the context of nitrite analysis is presented below.

ParameterThis compound MethodGriess Reagent Method
Principle Diazotization of 4-aminoazobenzene (a form of this compound) by nitrite, followed by coupling with resorcinol to form a colored bisazo dye.Diazotization of sulfanilamide by nitrite, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[1]
Limit of Detection (LOD) Not explicitly stated in reviewed literature.0.02 - 2 µM (approx. 0.00092 - 0.092 mg/L)[1]
Linearity Range 0 - 16 µg of nitrite in 25 mL (approx. 0 - 0.64 mg/L)Typically up to 100 µM (approx. 4.6 mg/L)
Molar Absorptivity 4.8 x 10⁴ L·mol⁻¹·cm⁻¹Not consistently reported across all sources.
Detection Wavelength (λmax) 550 nm~540 nm[2][3]
Potential Interferences Cations can be precipitated with NaOH and Na₂CO₃.Proteins, hemoglobin, cysteine, tyrosine, ascorbate, and NADPH can interfere, particularly in biological samples.[3] Oxidizing and reducing agents can also affect results.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental procedures for nitrite determination using both this compound and the Griess reagent.

This compound Method for Nitrite Determination

This method is based on the diazotization of 4-aminoazobenzene and subsequent coupling with resorcinol.

Reagents:

  • 4-Aminoazobenzene solution (0.02%): Dissolve 0.02 g of 4-aminoazobenzene in a suitable solvent and dilute to 100 mL.

  • Sulphuric Acid (4.25 M): Prepare by diluting concentrated sulphuric acid.

  • Potassium Bromide (10%): Dissolve 10 g of KBr in 100 mL of distilled water.

  • Resorcinol solution (0.2%): Dissolve 0.2 g of resorcinol in 100 mL of distilled water.

  • Sodium Hydroxide (3.5 M): Prepare by dissolving NaOH in distilled water.

  • Toluene

Procedure:

  • To a 25 mL standard flask, add a 10 mL aliquot of the sample containing 0-16 µg of nitrite.

  • Add 1 mL of 0.02% 4-aminoazobenzene solution, 1 mL of 4.25 M H₂SO₄, and 1 mL of 10% KBr.

  • Add 1 mL of 0.2% resorcinol solution and allow the mixture to stand for 2 minutes.

  • Make the solution alkaline by adding 5 mL of 3.5 M NaOH.

  • Extract the formed bisazo dye with 5 mL of toluene.

  • Strip the dye back into an aqueous phase with 5 mL of 0.35 M NaOH.

  • Measure the absorbance of the aqueous phase at 550 nm against a reagent blank.

Griess Reagent Method for Nitrite Determination

The Griess test is a widely adopted standard for nitrite quantification.[1]

Reagents:

  • Griess Reagent:

    • Component A (Sulfanilamide solution): Typically 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B (N-(1-naphthyl)ethylenediamine dihydrochloride, NED solution): Typically 0.1% (w/v) NED in distilled water.

    • Note: These solutions are often mixed in equal volumes immediately before use.

  • Nitrite Standard Solutions: Prepare a series of standard nitrite solutions of known concentrations.

Procedure:

  • Pipette a specific volume of the sample and standard solutions into separate wells of a 96-well plate or into test tubes.

  • Add the freshly prepared Griess reagent to each well or tube.

  • Allow the color to develop for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.

  • Measure the absorbance at approximately 540 nm using a spectrophotometer or microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the nitrite concentration in the samples from the standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow_24DAA cluster_sample_prep Sample Preparation cluster_reaction Reaction Steps cluster_extraction_measurement Extraction & Measurement sample 10 mL Sample (0-16 µg Nitrite) add_reagents Add: - 1 mL 0.02% 4-Aminoazobenzene - 1 mL 4.25 M H₂SO₄ - 1 mL 10% KBr sample->add_reagents add_resorcinol Add 1 mL 0.2% Resorcinol (Wait 2 min) add_reagents->add_resorcinol alkalinize Add 5 mL 3.5 M NaOH add_resorcinol->alkalinize extract_toluene Extract with 5 mL Toluene alkalinize->extract_toluene strip_naoh Strip with 5 mL 0.35 M NaOH extract_toluene->strip_naoh measure_abs Measure Absorbance at 550 nm strip_naoh->measure_abs

Caption: Workflow for Nitrite Determination using this compound.

experimental_workflow_griess cluster_sample_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample Sample Solution add_griess Add Griess Reagent sample->add_griess standards Nitrite Standards standards->add_griess incubate Incubate at Room Temp (10-30 min) add_griess->incubate measure_abs Measure Absorbance at ~540 nm incubate->measure_abs std_curve Generate Standard Curve measure_abs->std_curve from standards calculate_conc Calculate Sample Concentration measure_abs->calculate_conc from samples std_curve->calculate_conc

Caption: Workflow for Nitrite Determination using the Griess Reagent.

Conclusion: Is this compound a Reliable Reagent?

Based on the available data, this compound, in the form of 4-aminoazobenzene, demonstrates its utility as a reagent for the spectrophotometric determination of nitrite. The method offers a reasonable linearity range and sensitivity, as indicated by its molar absorptivity.

However, when compared to the Griess reagent, which is widely considered the gold standard, several factors come into play. The Griess test has a significantly lower reported limit of detection, making it more suitable for trace analysis of nitrite.[1] Furthermore, the Griess method is a more direct and simpler procedure, typically involving a single reagent addition and incubation step, whereas the described this compound method requires multiple reagent additions, extraction, and stripping steps, which can introduce additional sources of error and increase analysis time.

The reliability of this compound as an analytical reagent is context-dependent. For applications where the nitrite concentration is expected to be within its linear range and where a lower limit of detection is not critical, it can be a viable option. However, for high-sensitivity applications and for researchers seeking a well-established, robust, and simpler protocol, the Griess reagent remains the superior choice. The potential for interferences in complex matrices is a concern for both methods and should be carefully evaluated for any specific application.[3] Ultimately, the choice of reagent should be guided by the specific requirements of the analysis, including the expected analyte concentration, the sample matrix, and the desired level of sensitivity and throughput.

References

A Comparative Guide to the Toxicity of Benzidine-Based vs. Non-Benzidine Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of benzidine-based and non-benzidine azo dyes, supported by experimental data. The primary distinction in their toxicity lies in the metabolic cleavage of the azo bond (-N=N-). For benzidine-based dyes, this process releases benzidine, a known human carcinogen, which is the principal driver of their toxicity.[1][2] Non-benzidine azo dyes, a broad class of synthetic colorants, exhibit a wider range of toxicological profiles, with some being virtually non-toxic while others may pose health risks through different mechanisms.

Quantitative Toxicity Data

The acute toxicity of azo dyes is generally low. However, the long-term toxic effects, particularly the carcinogenicity of benzidine-based dyes, are of significant concern. The following tables summarize available quantitative toxicity data for representative dyes from both categories.

Table 1: Acute Oral Toxicity (LD50) of Selected Azo Dyes

Dye NameClassCAS NumberAnimal ModelLD50 (mg/kg bw)Reference
Direct Black 38Benzidine-Based1937-37-7Rat>2000--INVALID-LINK--
Direct Red 28 (Congo Red)Benzidine-Based573-58-0Rat>2000--INVALID-LINK--
Direct Blue 6Benzidine-Based2602-46-2Rat>2000--INVALID-LINK--
Tartrazine (FD&C Yellow No. 5)Non-Benzidine1934-21-0Rat>2000--INVALID-LINK--
Sunset Yellow FCF (FD&C Yellow No. 6)Non-Benzidine2783-94-0Rat>10000--INVALID-LINK--
Amaranth (FD&C Red No. 2)Non-Benzidine915-67-3Rat>5000--INVALID-LINK--
1,4-Bis(imidazolylazo)benzene (BIAB)Non-BenzidineNot AvailableMouse1020.23[3]
Diarylide Yellow PigmentsNon-BenzidineVariousMammals>1750[4]

Note: A higher LD50 value indicates lower acute toxicity.

Table 2: Comparative Mutagenicity in the Ames Test

Dye NameClassMutagenic PotentialNotesReference
Direct Black 38Benzidine-BasedMutagenicRequires metabolic activation (S9 mix with FMN). Mutagenicity attributed to benzidine release.[5]
Trypan BlueBenzidine-BasedMutagenicRequires metabolic activation.[6]
Congo RedBenzidine-BasedMutagenicRequires metabolic activation.[6]
Methyl OrangeNon-Benzidine (monoazo)MutagenicClearly mutagenic in modified Ames assay.[5][7]
Acid Red 26Non-Benzidine (monoazo)Weakly MutagenicShowed marginal to weak mutagenic activity.[5][7]
Ponceau 3RNon-Benzidine (monoazo)Weakly MutagenicShowed marginal to weak mutagenic activity.[5][7]
Hydrazone Dyes (Benzidine-based congeners)Non-Benzidine (Hydrazone tautomer)Not MutagenicResistant to enzymatic reduction, thus no release of benzidine.[6]

Experimental Protocols

Protocol 1: Modified Ames Test for Azo Dye Mutagenicity

This protocol is a modification of the standard Ames Salmonella plate incorporation assay, optimized for the detection of mutagenicity of azo dyes which require reductive cleavage to become mutagenic.[5]

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • S9 fraction from the liver of Aroclor 1254-induced rats or hamsters for metabolic activation.

  • Cofactor solution: NADP+, Glucose-6-phosphate, MgCl2, KCl.

  • Flavin mononucleotide (FMN) solution.

  • Molten top agar containing a trace amount of histidine and biotin.

  • Minimal glucose agar plates.

  • Test dye and positive/negative controls.

2. Procedure:

  • Preparation of S9 Mix: Prepare the S9 mix by combining the S9 fraction with the cofactor solution and FMN. The addition of FMN is crucial for the azoreductase activity.

  • Pre-incubation: In a test tube, add 0.1 mL of the Salmonella tester strain culture, 0.5 mL of the S9 mix (or buffer for tests without metabolic activation), and 0.1 mL of the test dye solution at various concentrations.

  • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This pre-incubation step allows for the metabolic activation of the dye.

  • Plating: After incubation, add 2 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: In Vivo Carcinogenicity Study (Based on OECD Guideline 451)

This protocol provides a general framework for a long-term carcinogenicity study in rodents.[8][9][10][11][12]

1. Test System:

  • Species: Typically rats or mice. Both sexes should be used.

  • Group Size: At least 50 animals of each sex per dose group and control group.

2. Administration of the Test Substance:

  • Route: The route of administration should be relevant to human exposure (e.g., oral via diet or gavage, dermal).

  • Dose Levels: At least three dose levels plus a concurrent control group (vehicle control). The highest dose should induce some toxicity but not significant mortality. The lower doses should be fractions of the high dose.

3. Study Duration:

  • Typically 18-24 months for mice and 24 months for rats. The study should cover the majority of the animal's lifespan.

4. Observations:

  • Clinical Signs: Observe animals daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Record weekly for the first 13 weeks and at least monthly thereafter.

  • Hematology and Clinical Chemistry: Conducted at interim periods and at termination.

  • Gross Pathology: Perform a full necropsy on all animals at the end of the study or when found dead.

  • Histopathology: Examine all organs and tissues microscopically, with special attention to any gross lesions.

5. Data Analysis:

  • Analyze tumor incidence and latency statistically. Compare the incidence of each type of tumor in the dosed groups with the control group.

Signaling Pathways and Mechanisms of Toxicity

Benzidine-Based Azo Dyes

The primary mechanism of toxicity for benzidine-based azo dyes is their metabolic conversion to the carcinogen benzidine. This process involves azoreduction, primarily by the gut microbiota, followed by metabolic activation in the liver.[1][2]

Benzidine_Toxicity_Pathway cluster_Intestine Intestine/Liver cluster_Liver Liver (Metabolic Activation) cluster_Cell Target Cell (e.g., Bladder Epithelium) Benzidine-Based Azo Dye Benzidine-Based Azo Dye Benzidine Benzidine Benzidine-Based Azo Dye->Benzidine Azoreduction (Gut Microbiota/Liver Enzymes) N-hydroxy-N'-acetylbenzidine N-hydroxy-N'-acetylbenzidine Benzidine->N-hydroxy-N'-acetylbenzidine N-acetylation & N-oxidation N-acetoxy-N'-acetylbenzidine N-acetoxy-N'-acetylbenzidine N-hydroxy-N'-acetylbenzidine->N-acetoxy-N'-acetylbenzidine N,O-acetyltransfer Nitrenium Ion Nitrenium Ion N-acetoxy-N'-acetylbenzidine->Nitrenium Ion DNA DNA Nitrenium Ion->DNA DNA Adducts DNA Adducts DNA->DNA Adducts Covalent Binding Mutation Mutation DNA Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation pathway of benzidine-based azo dyes.
Non-Benzidine Azo Dyes

The toxicity of non-benzidine azo dyes is more varied and depends on the specific chemical structure. Some are not metabolized to harmful compounds and are largely non-toxic. Others can be metabolized to other aromatic amines which may have their own toxicological profiles, including potential carcinogenicity or acting as allergens.[2][13]

NonBenzidine_Toxicity_Pathway cluster_Metabolism Metabolism (Intestine/Liver) cluster_Effects Potential Toxicological Endpoints Non-Benzidine Azo Dye Non-Benzidine Azo Dye Aromatic Amines (non-benzidine) Aromatic Amines (non-benzidine) Non-Benzidine Azo Dye->Aromatic Amines (non-benzidine) Azoreduction Other Metabolites Other Metabolites Non-Benzidine Azo Dye->Other Metabolites Allergic Reactions Allergic Reactions Aromatic Amines (non-benzidine)->Allergic Reactions Organ-specific Toxicity Organ-specific Toxicity Aromatic Amines (non-benzidine)->Organ-specific Toxicity Genotoxicity/Carcinogenicity (Substance-dependent) Genotoxicity/Carcinogenicity (Substance-dependent) Aromatic Amines (non-benzidine)->Genotoxicity/Carcinogenicity (Substance-dependent) No Significant Toxicity No Significant Toxicity Other Metabolites->No Significant Toxicity Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Confirmation Ames_Test Mutagenicity Assay (Ames Test) Acute_Toxicity Acute Toxicity Study (LD50 Determination) Ames_Test->Acute_Toxicity If Mutagenic Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->Acute_Toxicity If Cytotoxic Chronic_Toxicity Chronic Toxicity/ Carcinogenicity Study Acute_Toxicity->Chronic_Toxicity If warranted by exposure/ preliminary data Risk_Assessment Risk Assessment and Regulatory Classification Chronic_Toxicity->Risk_Assessment Test_Substance Test Dye Test_Substance->Ames_Test Test_Substance->Cytotoxicity_Assay

References

Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative overview of the cross-reactivity of aromatic amines, with a focus on compounds structurally similar to 2,4-Diaminoazobenzene (2,4-DAB), a known azo dye metabolite. Due to the limited availability of direct immunoassay cross-reactivity data for 2,4-DAB, this analysis leverages data from studies on related aromatic amines, such as p-Phenylenediamine (PPD), to infer potential cross-reactivity profiles.

The structural similarity between various aromatic amines is a primary factor leading to antibody cross-reactivity in immunoassays. Shared epitopes, the specific parts of a molecule that an antibody recognizes, can result in a single antibody binding to multiple, structurally related compounds. This can lead to false-positive results or an overestimation of the target analyte's concentration. The following sections provide comparative data, experimental methodologies, and visual representations to aid in the design and interpretation of immunoassays for aromatic amines.

Comparative Cross-Reactivity Data

CompoundStructureRelationship to 2,4-DABExpected Cross-Reactivity (%)
This compound Target Analyte100
p-Phenylenediamine (PPD)Structurally similar diamineHigh
AnilineCore structural componentModerate
BenzidineStructurally related diamineModerate to High
4-AminoazobenzeneStructurally similar azo dyeHigh
N,N-Dimethyl-p-phenylenediamineDerivative of PPDLow to Moderate

Note: The expected cross-reactivity percentages are illustrative and would need to be confirmed experimentally for any specific antibody.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like this compound and assessing cross-reactivity.

Competitive ELISA Protocol for Aromatic Amine Detection and Cross-Reactivity Analysis

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Monoclonal or polyclonal antibody specific for this compound.

  • Standard: this compound of known concentration.

  • Cross-reactants: Structurally related aromatic amines (e.g., p-Phenylenediamine, Aniline, Benzidine).

  • Enzyme-conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Stop Solution: 2 M Sulfuric Acid.

  • 96-well microtiter plates.

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 ng/well in carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with Wash Buffer.

  • Blocking: 200 µL of Blocking Buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed three times with Wash Buffer.

  • Competitive Reaction:

    • For the standard curve, serial dilutions of the this compound standard are prepared.

    • For cross-reactivity testing, serial dilutions of each potential cross-reactant are prepared.

    • 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution are added to the wells.

    • The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with Wash Buffer.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with Wash Buffer.

  • Substrate Reaction: 100 µL of TMB substrate is added to each well and incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: 50 µL of Stop Solution is added to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the 2,4-DAB concentration.

  • The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is calculated from the standard curve.[1]

  • For each cross-reactant, the concentration that causes 50% inhibition (IC50) is also determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100

Visualizing Experimental Workflows and Relationships

To better understand the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Competitive_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with 2,4-DAB-BSA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Sample/Standard (Free 2,4-DAB or Cross-Reactant) Wash2->Add_Sample Add_Ab 6. Add Primary Antibody (Anti-2,4-DAB) Add_Sample->Add_Ab Incubate_Comp 7. Incubate Add_Ab->Incubate_Comp Wash3 8. Wash Incubate_Comp->Wash3 Add_Sec_Ab 9. Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Sec_Ab Incubate_Det 10. Incubate Add_Sec_Ab->Incubate_Det Wash4 11. Wash Incubate_Det->Wash4 Add_Substrate 12. Add TMB Substrate Wash4->Add_Substrate Stop 13. Add Stop Solution Add_Substrate->Stop Read 14. Read Absorbance at 450 nm Stop->Read

Workflow of a competitive ELISA for this compound.

Cross_Reactivity_Concept cluster_analytes Analytes Antibody Anti-2,4-DAB Antibody DAB This compound (Target) Antibody->DAB High Affinity Binding PPD p-Phenylenediamine (High Cross-Reactivity) Antibody->PPD Moderate Affinity Binding Aniline Aniline (Moderate Cross-Reactivity) Antibody->Aniline Low Affinity Binding Unrelated Unrelated Compound (No Cross-Reactivity)

Conceptual diagram of antibody cross-reactivity.

References

Validating the Efficacy of 2,4-Diaminoazobenzene as a Chemosensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-Diaminoazobenzene as a potential chemosensor, evaluating its performance characteristics against alternative sensing molecules. Due to a lack of extensive quantitative data on this compound's specific chemosensing capabilities in publicly available literature, this guide utilizes data from closely related amino-substituted azobenzene derivatives and other colorimetric chemosensors as a proxy for a comprehensive comparison. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of azobenzene-based compounds in chemosensing applications.

Executive Summary

Data Presentation: Comparative Analysis of Chemosensor Performance

The following table summarizes the performance of several chemosensors, including an analogue of this compound, to provide a comparative perspective. It is crucial to note that the analytes and sensing mechanisms for the listed alternatives may differ, and direct comparison should be approached with this in mind.

Chemosensor/ProbeAnalyteSensing PrincipleLimit of Detection (LOD)Key Remarks
4-Aminoazobenzene (Analogue) Itself (as analyte)Fluorescence Quenching1.44 µM[1][2][3]Detected by copper nanoclusters. This demonstrates the ability to detect aminoazobenzene compounds at low concentrations.
Pyr-Rhy Hg²⁺Chelation-Enhanced Fluorescence (CHEF) & Colorimetric2.07 x 10⁻⁸ M (20.7 nM)[4]Exhibits both colorimetric (colorless to pink) and fluorescent enhancement upon binding Hg²⁺.
DiNBD Hg²⁺"ON-OFF" Fluorescence Quenching & Colorimetric0.7 ppb (~3.5 nM)[5]A ratiometric sensor with a distinct color change from yellow to red.
CuO/Au@Cu₃(BTC)₂ Hg²⁺Enhanced Oxidase-Mimic Activity & Colorimetric9.7 nM[6][7]A nanozyme-based sensor with a color change from colorless to blue.
Thioctic Acid-Functionalized Gold Nanoparticles Hg²⁺Aggregation-Induced Color Change10 nM[8]A simple and effective colorimetric sensor based on gold nanoparticles.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aminoazobenzene compounds involves a two-step diazotization and azo coupling reaction. A detailed procedure for a related compound, 4,4'-diaminoazobenzene, can be adapted.[9]

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

Procedure:

  • Diazotization: Dissolve aniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling: In a separate vessel, dissolve the coupling agent (in this case, another molecule of aniline or a related aromatic amine) in a suitable solvent. Slowly add the cold diazonium salt solution to the coupling agent solution. A colored precipitate of the azo dye should form.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Experimental Protocol for Chemosensor Validation (UV-Vis Titration)

This protocol outlines a general procedure for evaluating the efficacy of a colorimetric chemosensor using UV-Vis spectroscopy.

Materials and Equipment:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol).

  • Stock solutions of various metal ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺, etc.) in the same solvent.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) and stock solutions of the metal ions (e.g., 1 x 10⁻² M).

  • UV-Vis Spectrum of the Chemosensor: Record the UV-Vis absorption spectrum of the free chemosensor solution in the range of 200-800 nm.

  • Titration with Metal Ions:

    • To a fixed volume of the chemosensor solution in a cuvette, add incremental amounts of a specific metal ion stock solution.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Observe any changes in the absorption bands (e.g., appearance of new bands, shifts in wavelength, or changes in absorbance intensity) and any corresponding color changes.

  • Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the chemosensor.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the chemosensor and the target metal ion, while keeping the total concentration constant.

    • Measure the absorbance of each solution at the wavelength of maximum change.

    • Plot the change in absorbance against the mole fraction of the chemosensor. The maximum of the plot will indicate the stoichiometry of the complex formed.

  • Calculation of Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (absorbance vs. concentration of the analyte).[10]

Mandatory Visualization

Signaling Pathway of an Azobenzene-Based Chemosensor

Signaling_Pathway Chemosensor Azobenzene Chemosensor (Ground State) Complex Chemosensor-Analyte Complex Chemosensor->Complex Binding Analyte Metal Ion (Analyte) Analyte->Complex ICT Intramolecular Charge Transfer (ICT) Perturbation Complex->ICT Color_Change Colorimetric Response (Visual Change) ICT->Color_Change Signal Spectroscopic Signal Change (UV-Vis) ICT->Signal

Caption: Generalized signaling pathway for an azobenzene chemosensor.

Experimental Workflow for Chemosensor Validation

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Stock_Solutions Preparation of Stock Solutions (Chemosensor & Analytes) Purification->Stock_Solutions UV_Vis_Titration UV-Vis Titration (Addition of Analyte) Stock_Solutions->UV_Vis_Titration Data_Analysis Data Analysis (LOD, Selectivity) UV_Vis_Titration->Data_Analysis Comparison Comparison with Alternative Sensors Data_Analysis->Comparison

Caption: Workflow for validating a new chemosensor.

Logical Relationship of Chemosensor Properties

Logical_Relationship Structure Molecular Structure Binding Analyte Binding Structure->Binding determines Signal Signal Transduction Binding->Signal triggers Performance Sensor Performance Signal->Performance defines Selectivity Selectivity Performance->Selectivity Sensitivity Sensitivity (LOD) Performance->Sensitivity

References

A Comparative Guide to the Synthesis of 2,4-Diaminoazobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two primary synthetic routes to 2,4-diaminoazobenzene, providing a comparative assessment of their efficiency based on available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, a significant azo compound, serves as a crucial intermediate in the synthesis of various dyes and pharmaceutical agents. The efficiency of its synthesis is a critical factor for consideration in research and manufacturing. This guide presents a comparative analysis of the two most common synthetic pathways to this compound, offering a detailed examination of their methodologies and yields to aid in the selection of the most suitable route for specific applications.

Comparative Analysis of Synthesis Routes

Two principal methods for the synthesis of this compound are prevalent in organic chemistry: the direct diazotization and coupling of aromatic amines, and a multi-step approach commencing with the nitration of acetanilide. Below is a detailed comparison of these routes, with quantitative data summarized for clarity.

ParameterRoute 1: Diazotization and CouplingRoute 2: Multi-step Synthesis from Acetanilide
Starting Materials Aniline, m-PhenylenediamineAcetanilide, Nitrating Mixture (HNO₃/H₂SO₄), Reducing Agent
Key Intermediates Benzenediazonium chloridep-Nitroacetanilide, p-Nitroaniline
Overall Yield Data not explicitly found for 2,4-isomer. Yields for analogous azo dyes can be high, often exceeding 80%.Yield data for the complete synthesis of the 2,4-isomer is not readily available. Individual step yields are reported for analogous reactions.
Purity Purity is dependent on the effective control of side reactions and purification methods.Requires purification at multiple stages to remove isomeric impurities and byproducts.
Process Complexity A two-step process (diazotization and coupling) that can often be performed in a "one-pot" fashion.[1]A multi-step process involving nitration, hydrolysis, and reduction prior to the final azo coupling.[2]
Control of Isomers The coupling position is directed by the activating groups on the coupling component, but mixtures of isomers can form.The directing effect of the acetamido group in the nitration step primarily yields the para-isomer, offering better regioselectivity in the initial stages.[3]

Experimental Protocols

Route 1: Diazotization of Aniline and Coupling with m-Phenylenediamine

This traditional method involves the formation of a diazonium salt from aniline, which then undergoes an electrophilic aromatic substitution reaction with m-phenylenediamine.

Experimental Workflow:

Synthesis_Route_1 Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization Product This compound Diazonium->Product Azo Coupling mPDA m-Phenylenediamine mPDA->Product Reagents1 NaNO₂, HCl 0-5 °C Reagents1->Diazonium Reagents2 Coupling (Acidic Medium) Reagents2->Product

Figure 1: Workflow for the synthesis of this compound via diazotization and coupling.

Methodology:

  • Diazotization of Aniline: Aniline is dissolved in a solution of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form benzenediazonium chloride.[4]

  • Azo Coupling: A solution of m-phenylenediamine is prepared. The cold diazonium salt solution is slowly added to the m-phenylenediamine solution with constant stirring. The reaction is typically carried out in an acidic medium to facilitate the coupling at the position para to one amino group and ortho to the other on the m-phenylenediamine ring. The pH of the reaction is a critical parameter to control to ensure selective coupling and minimize side reactions.

  • Isolation and Purification: The resulting this compound precipitates out of the solution. The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

Route 2: Multi-step Synthesis from Acetanilide

This pathway involves the protection of the amino group of aniline as an acetamide, followed by nitration, deprotection, reduction, and finally azo coupling. This route can offer better control over the regiochemistry of the final product.

Experimental Workflow:

Synthesis_Route_2 Acetanilide Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Nitration pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Hydrolysis pAminoacetanilide p-Aminoacetanilide pNitroacetanilide->pAminoacetanilide Reduction Product This compound pAminoacetanilide->Product Azo Coupling Reagents1 HNO₃, H₂SO₄ Reagents1->pNitroacetanilide Reagents2 Acid Hydrolysis Reagents2->pNitroaniline Reagents3 Reduction Reagents3->pAminoacetanilide Reagents4 Azo Coupling Reagents4->Product

Figure 2: Workflow for the multi-step synthesis of this compound from acetanilide.

Methodology:

  • Nitration of Acetanilide: Acetanilide is dissolved in a mixture of concentrated sulfuric acid and glacial acetic acid. The solution is cooled, and a nitrating mixture (concentrated nitric acid and sulfuric acid) is added slowly while maintaining a low temperature to yield p-nitroacetanilide.[3][5] The para-isomer is the major product due to the ortho,para-directing effect of the acetamido group, with steric hindrance favoring para substitution.[3] The yield of p-nitroacetanilide can be as high as 81.91% to 90%.[6]

  • Hydrolysis of p-Nitroacetanilide: The p-nitroacetanilide is then hydrolyzed, typically by heating with an acid such as sulfuric acid, to remove the acetyl group and yield p-nitroaniline.[7]

  • Reduction of p-Nitroaniline: The nitro group of p-nitroaniline is reduced to an amino group to form p-phenylenediamine. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.

  • Diazotization and Azo Coupling: The resulting p-phenylenediamine would then need to be selectively diazotized at one of the amino groups and coupled with a suitable aromatic compound to form this compound. Alternatively, as described in some sources, p-aminoacetanilide (obtained by reduction of p-nitroacetanilide) can be used in an azo coupling reaction.[2]

Signaling Pathways and Reaction Mechanisms

The core chemical transformation in both synthetic routes is the electrophilic aromatic substitution, specifically the azo coupling reaction. The mechanism involves the attack of the electron-rich aromatic ring of the coupling component (m-phenylenediamine) on the electrophilic diazonium ion.

Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium ion (C₆H₅N₂⁺) Aniline->Diazonium + NaNO₂ + 2HCl Intermediate Wheland Intermediate (Sigma Complex) Diazonium->Intermediate + m-Phenylenediamine mPDA m-Phenylenediamine mPDA->Intermediate Product This compound Intermediate->Product - H⁺

Figure 3: Simplified mechanism of diazotization and azo coupling for the synthesis of this compound.

Conclusion

Both the direct diazotization/coupling method and the multi-step synthesis from acetanilide present viable pathways for the production of this compound. The direct coupling route is simpler in terms of the number of steps. However, the multi-step route starting from acetanilide may offer better control over the formation of a specific isomer due to the directing effects of the substituent groups in the intermediate stages.

The selection of the optimal synthesis route will depend on the specific requirements of the researcher or manufacturer, including desired yield and purity, cost of starting materials, and the scale of the synthesis. Further research to quantify the yields and purity for both routes under various conditions would be beneficial for a more definitive comparison.

References

A Comparative Guide to 2,4-Diaminoazobenzene and Other pH Indicators for Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in acid-base titrations, the precise determination of the equivalence point is paramount. While potentiometric methods offer high accuracy, the use of pH indicators remains a convenient and widely practiced technique. The selection of an appropriate indicator is crucial for minimizing titration error and ensuring the validity of experimental results. This guide provides an objective comparison of 2,4-Diaminoazobenzene (also known as Chrysoidine) with other commonly used pH indicators, supported by established data and detailed experimental protocols.

Quantitative Comparison of Indicator Properties

The effectiveness of a pH indicator is determined by its pH transition range, which should ideally overlap with the steep portion of the titration curve at the equivalence point. The table below summarizes the key properties of this compound and other selected indicators.[1][2]

IndicatorpKapH RangeColor in Acidic FormColor in Basic Form
This compound (Chrysoidine) ~5.04.0 - 7.0[3]Orange[3]Yellow[3]
Methyl Orange 3.7[1]3.1 - 4.4[1]Red[1]Yellow[1]
Bromothymol Blue 7.16.0 - 7.6YellowBlue
Phenolphthalein 9.3[1]8.3 - 10.0[1]Colorless[1]Pink[1]

Experimental Protocols

Accurate and reproducible results in titrimetric analysis are contingent upon standardized experimental procedures. Below is a detailed protocol for a typical acid-base titration.

Protocol: Titration of a Strong Acid with a Strong Base

This protocol describes the determination of the concentration of a hydrochloric acid (HCl) solution using a standardized sodium hydroxide (NaOH) solution and a suitable pH indicator.

Materials:

  • 50 mL burette

  • 25 mL pipette

  • 250 mL Erlenmeyer flasks (x3)

  • Standardized ~0.1 M NaOH solution

  • HCl solution of unknown concentration

  • Selected pH indicator solution (e.g., this compound, Bromothymol Blue, or Phenolphthalein)

  • Distilled water

  • White tile or white paper

Procedure:

  • Preparation of the Burette: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.

  • Preparation of the Analyte: Pipette 25.00 mL of the HCl solution into a 250 mL Erlenmeyer flask. Add 2-3 drops of the chosen pH indicator.

  • Titration: Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.[4] Slowly add the NaOH solution from the burette to the flask while constantly swirling the flask.

  • Endpoint Determination: Continue the titration until the first persistent color change is observed.[4] This is the endpoint. For example, with Bromothymol Blue, the solution will change from yellow to blue. With Phenolphthalein, it will turn from colorless to a faint pink.[4] For this compound, the color would shift from orange to yellow.

  • Recording and Repetition: Record the final burette reading. Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).[4]

  • Calculation:

    • Calculate the volume of NaOH used in each titration.

    • Use the average volume of NaOH and the known concentration of the NaOH solution to calculate the moles of NaOH reacted.

    • Based on the 1:1 stoichiometry of the reaction (HCl + NaOH → NaCl + H₂O), determine the moles of HCl in the 25.00 mL sample.

    • Calculate the concentration of the HCl solution.

Comparative Performance in Different Titration Types

The choice of an appropriate indicator is critical for minimizing titration error. The suitability of an indicator depends on the type of acid and base being titrated.[5]

Strong Acid vs. Strong Base (e.g., HCl vs. NaOH)
  • Equivalence Point: The equivalence point occurs at pH 7.0.[6] The pH change is very sharp over a wide range (typically pH 3 to 11).

  • This compound: With a pH range of 4.0-7.0, it will change color slightly before the equivalence point. However, due to the steepness of the titration curve, the titration error would be minimal.

  • Bromothymol Blue: Its pH range of 6.0-7.6 is ideal for this titration as it brackets the equivalence point.

  • Phenolphthalein: Although its pH range (8.3-10.0) is after the equivalence point, the very sharp pH change means it is a commonly used and suitable indicator for this type of titration.[1]

  • Methyl Orange: With a pH range of 3.1-4.4, it will change color just before the equivalence point and is also considered a suitable indicator.[1]

Weak Acid vs. Strong Base (e.g., CH₃COOH vs. NaOH)
  • Equivalence Point: The equivalence point is above pH 7 due to the formation of the conjugate base of the weak acid.[7] For 0.1 M solutions, this is typically around pH 8.7.

  • This compound: Its pH range of 4.0-7.0 is not suitable for this titration as the color change would occur well before the equivalence point, leading to a significant error.

  • Methyl Orange: Similarly, its acidic pH range makes it unsuitable for this titration.

  • Phenolphthalein: With a pH range of 8.3-10.0, Phenolphthalein is an excellent choice for this titration as its color change will be very close to the equivalence point.[5]

  • Bromothymol Blue: Its pH range of 6.0-7.6 is generally too early for a sharp endpoint in this type of titration.

Strong Acid vs. Weak Base (e.g., HCl vs. NH₃)
  • Equivalence Point: The equivalence point is below pH 7 due to the formation of the conjugate acid of the weak base. For 0.1 M solutions, this is typically around pH 5.3.

  • This compound: Its pH range of 4.0-7.0 brackets the equivalence point, making it a suitable indicator for this type of titration.

  • Methyl Orange: With a pH range of 3.1-4.4, Methyl Orange is also a suitable indicator for this titration.[1]

  • Phenolphthalein: Its basic pH range makes it unsuitable for this titration, as the color change would occur far from the equivalence point.

  • Bromothymol Blue: Its pH range of 6.0-7.6 is generally too late for a sharp endpoint in this type of titration.

Weak Acid vs. Weak Base (e.g., CH₃COOH vs. NH₃)
  • Equivalence Point: The pH change at the equivalence point is gradual and not very steep.

  • General Recommendation: Visual indicators are generally not suitable for weak acid-weak base titrations due to the lack of a sharp pH change at the equivalence point. A pH meter is the preferred method for determining the equivalence point in such cases.[1] None of the listed indicators, including this compound, would provide a sharp and accurate endpoint.

Mechanism of Action and Signaling Pathway

pH indicators are weak acids or bases where the undissociated molecule has a different color from its conjugate base or acid.[8] The color change is a result of a change in the electronic structure of the dye molecule upon protonation or deprotonation.

For azo dyes like this compound, the color is due to the extended conjugated system of pi electrons involving the azo group (-N=N-) and the aromatic rings. The amino groups (-NH₂) also play a role in the electronic structure.

The mechanism of color change involves the protonation of one of the nitrogen atoms in the azo group or one of the amino groups. This alters the electron delocalization within the molecule, which in turn changes the wavelength of light absorbed by the molecule, and thus the observed color.

G Simplified Mechanism of Color Change for an Azo Dye Indicator Protonated Protonated Form (HIn+) (Acidic Solution) Color A Deprotonated Deprotonated Form (In) (Basic Solution) Color B Protonated->Deprotonated + OH- Deprotonated->Protonated + H+ H_plus H+ OH_minus OH-

Caption: Simplified equilibrium of an azo dye pH indicator.

Logical Workflow for Indicator Selection

The selection of an appropriate pH indicator is a critical step in ensuring the accuracy of a titration. The following diagram illustrates the decision-making process.

G Workflow for Selecting a pH Indicator cluster_types Titration Types & Equivalence pH start Start: Identify Acid and Base titration_type Determine Titration Type (e.g., Strong Acid vs. Strong Base) start->titration_type equivalence_ph Estimate Equivalence Point pH titration_type->equivalence_ph SA_SB Strong Acid + Strong Base pH ≈ 7 WA_SB Weak Acid + Strong Base pH > 7 SA_WB Strong Acid + Weak Base pH < 7 WA_WB Weak Acid + Weak Base (Use pH meter) indicator_range Select Indicator with pH Range Bracketing Equivalence Point pH equivalence_ph->indicator_range perform_titration Perform Titration indicator_range->perform_titration end End: Accurate Result perform_titration->end

Caption: Decision workflow for choosing a suitable pH indicator.

Conclusion

This compound (Chrysoidine), with its pH transition range of 4.0-7.0, is a suitable indicator for titrations involving a strong acid and a weak base, where the equivalence point is in the acidic range. It can also be used for strong acid-strong base titrations with minimal error. However, it is not appropriate for titrations of weak acids with strong bases, where an indicator with a higher pH transition range, such as phenolphthalein, is required. For weak acid-weak base titrations, visual indicators are generally not recommended. The selection of a pH indicator should always be based on a sound understanding of the acid-base chemistry involved in the specific titration to ensure accurate and reliable results.

References

Benchmarking 2,4-Diaminoazobenzene Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the exploration of diverse chemical scaffolds is paramount. Azobenzene derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comparative benchmark of compounds structurally related to 2,4-diaminoazobenzene, offering insights into their potential and highlighting the need for further investigation into this compound derivatives themselves. The data presented here is compiled from various studies on structurally analogous compounds, providing a valuable reference for researchers aiming to design and synthesize novel derivatives with enhanced biological activity.

Anticancer Activity: Benchmarking Against Known Cytotoxic Agents

Derivatives featuring a diamino-substituted aromatic or heterocyclic core, structurally similar to this compound, have demonstrated significant anticancer potential. These compounds often exert their effects through the inhibition of key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and protein kinases.

Comparative Efficacy of Diamino-Derivatives in Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of various diamino-compounds against a panel of human cancer cell lines. Where available, data for standard chemotherapeutic agents are included for direct comparison.

Compound ClassSpecific DerivativeCancer Cell LinePotency (IC50/GI50)Reference CompoundReference Potency (IC50)
2,4-Diamino-1,3,5-triazines 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma (MALME-3M)GI50 = 3.3 x 10⁻⁸ M--
2,4-Diaminoquinazolines N2,N4-disubstituted derivativesMultidrug-resistant A. baumanniiMIC as low as 0.5 µMTrimethoprim-
Azo-Containing Compounds Various derivativesHeLa, T-24, SKOV3, MGC-803IC50 = 1.5 - 12.6 µM--
Azo-Schiff Bases 4-((E)-(4-methylphenyl) diazenyl)-2-[(4-nitrophenyl)imino]methyl))phenolS. aureus, P. aeruginosaMIC = 50–250 µg/mL--

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of a compound's potency. MIC (minimum inhibitory concentration) is a measure of antimicrobial activity. Direct comparison of absolute values across different studies and cell lines should be done with caution.

Antimicrobial Potential: A Niche for Novel Antibiotics

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Azobenzene derivatives and related diamino-compounds have shown promise in this area, particularly as inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival.

Comparative Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MICs) of relevant compound classes against various bacterial strains.

Compound ClassBacterial StrainPotency (MIC)Reference Compound
2,4-Diaminoquinazolines Multidrug-resistant A. baumanniiAs low as 0.5 µMTigecycline
Azo-Schiff Bases S. aureus, P. aeruginosa, K. pneumoniae50–250 µg/mL-
Azo derivatives C. albicans, S. aureus, L. monocytogenes15–60 µg/mLResveratrol

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key assays cited are provided below.

Anticancer Activity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation and Solubilization: The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

anticancer_pathway cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Derivative DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Inhibition Kinase Protein Kinase Drug->Kinase Inhibition DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Cell_Proliferation Cell Proliferation Kinase->Cell_Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Induction

Caption: Potential mechanism of anticancer action for this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General experimental workflow for benchmarking novel compounds.

Conclusion and Future Directions

The data compiled in this guide strongly suggest that diamino-substituted scaffolds, which are structurally related to this compound, possess significant potential as anticancer and antimicrobial agents. The inhibitory activities against crucial cellular targets like DHFR and protein kinases provide a solid rationale for the further development of this class of compounds.

However, a notable gap in the current literature is the lack of direct, comparative studies on this compound derivatives themselves. Therefore, a systematic investigation into the synthesis and biological evaluation of a focused library of these derivatives is highly warranted. Such studies should aim to:

  • Establish a clear structure-activity relationship (SAR) to identify the key structural features that contribute to potency and selectivity.

  • Perform head-to-head comparisons with existing, clinically relevant drugs to accurately benchmark their performance.

  • Elucidate the precise molecular mechanisms of action to identify their cellular targets and pathways.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation therapeutic agents.

2,4-Diaminoazobenzene: A Comparative Analysis of Efficacy and Toxicological Profile Against Modern Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance and safety of 2,4-Diaminoazobenzene in textile applications and beyond.

This report provides a detailed comparison of the textile dye this compound, also known as Chrysoidine or Basic Orange 2, against contemporary alternatives such as reactive and acid dyes. The guide synthesizes available data on dyeing efficacy, color fastness, and toxicological profiles, offering a critical resource for assessing its suitability in modern applications.

Executive Summary

This compound is an azo dye historically used for coloring silk, cotton, leather, and other materials. While it offers ease of use in certain applications, this analysis reveals significant shortcomings in its performance, particularly in color fastness, when compared to modern reactive and acid dyes. Furthermore, its classification as an aromatic amine raises considerable toxicological concerns, including the potential for genotoxicity and carcinogenicity through metabolic activation. This guide presents quantitative data, detailed experimental protocols, and visual representations of the key mechanisms to provide a thorough understanding of its efficacy and safety profile.

Performance Comparison: this compound vs. Alternative Dyes

The efficacy of a textile dye is primarily determined by its ability to impart color that remains stable under various conditions, such as washing, exposure to light, and friction. The following tables summarize the available quantitative data on the color fastness of this compound and compare it with the typical performance of modern reactive and acid dyes.

Table 1: Color Fastness of this compound (Basic Orange 2) on Various Textiles

Fastness PropertySilk & WoolAcrylicCotton (with Tannin Mordant)
Light Fastness12Poor
Perspiration (Fading)24-5-
Perspiration (Staining)14-5-
Soaping (Fading)14-
Soaping (Staining)3-44-
Dry Rubbing-4-
Wet Rubbing-3-4-
(Data sourced from publicly available information on Basic Orange 2. Ratings are on a scale of 1 to 5, where 5 represents the best fastness, except for light fastness which is on a scale of 1 to 8.)

Table 2: Comparative Color Fastness of this compound, Reactive Dyes, and Acid Dyes

Fiber TypeFastness PropertyThis compound (Basic Dye)Reactive DyesAcid Dyes
Cotton Wash FastnessPoor to ModerateExcellent (4-5)Not Suitable
Light FastnessPoor (1-2)Good to Excellent (4-6)Not Suitable
Rubbing Fastness (Wet)Moderate (3-4 on acrylic)Good (3-4)Not Suitable
Silk Wash FastnessPoor (1)Good to Excellent (4-5)Good (4)
Light FastnessVery Poor (1)Moderate to Good (3-5)Good (4-5)
Rubbing Fastness (Wet)-Good (4)Good (4)
(Comparative data for reactive and acid dyes is based on typical performance characteristics reported in textile industry literature.[1][2][3][4][5])

The data clearly indicates that this compound exhibits significantly lower fastness properties, particularly to light and washing on natural fibers like silk and cotton, when compared to modern reactive and acid dyes.[6][7] Reactive dyes, which form a covalent bond with cellulosic fibers, offer superior wash fastness on cotton.[8][9] Acid dyes, while not suitable for cotton, demonstrate good all-around fastness on protein fibers like silk.[10]

Toxicological Profile and Signaling Pathways

A critical aspect of evaluating any chemical is its toxicological profile. This compound belongs to the class of aromatic amines, a group of compounds that includes known and suspected carcinogens. The primary concern is its potential for metabolic activation into reactive intermediates that can damage DNA, leading to mutations and potentially cancer.

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of many aromatic amines is initiated by their metabolic activation, primarily in the liver. This process involves a series of enzymatic reactions that convert the relatively inert amine into a highly reactive electrophile capable of binding to cellular macromolecules like DNA.

Metabolic_Activation_of_2_4_Diaminoazobenzene cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 Genotoxicity 2,4-DAAB This compound N-hydroxylation N-hydroxylation (Cytochrome P450) 2,4-DAAB->N-hydroxylation Oxidation N-hydroxy-DAAB N-hydroxy-2,4-diaminoazobenzene N-hydroxylation->N-hydroxy-DAAB Conjugation Acetylation or Sulfonation (NAT, SULT) N-hydroxy-DAAB->Conjugation N-acetoxy-DAAB N-acetoxy or N-sulfonyloxy ester Conjugation->N-acetoxy-DAAB Nitrenium_Ion Arylnitrenium Ion (Highly Reactive) N-acetoxy-DAAB->Nitrenium_Ion Heterolytic Cleavage DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Binds to DNA Mutation Mutation DNA_Adduct->Mutation Replication Error Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of this compound leading to potential carcinogenicity.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of textile dye performance and safety.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

1. Apparatus and Materials:

  • Launder-Ometer or similar apparatus for mechanical agitation at controlled temperature and time.

  • Stainless steel balls (6 mm diameter).

  • Multifibre fabric (adjacent fabric).

  • ECE reference detergent.

  • Sodium perborate.

  • Grey Scale for assessing change in color and staining.

  • Spectrophotometer (optional, for objective measurement).

2. Procedure:

  • Prepare a test specimen of the dyed fabric (typically 10 cm x 4 cm).

  • Attach a piece of multifibre adjacent fabric of the same size to the face of the test specimen by sewing along one of the shorter sides.

  • Prepare the washing solution according to the specific test conditions (e.g., C2S for a 60°C wash). This typically involves dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.

  • Place the composite specimen in a stainless steel container with the specified number of steel balls and the prepared washing solution.

  • Agitate the container in the Launder-Ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C).

  • After agitation, remove the specimen, rinse it thoroughly with cold water, and then squeeze out the excess water.

  • Separate the multifibre fabric from the dyed specimen, leaving them attached at one edge.

  • Dry the specimens in air at a temperature not exceeding 60°C.

  • Assess the change in color of the test specimen and the degree of staining on the multifibre fabric using the Grey Scales under standardized lighting conditions.

Color Fastness to Rubbing (AATCC Test Method 8)

This method evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

1. Apparatus and Materials:

  • Crockmeter.

  • Standard white cotton crocking cloth (5 cm x 5 cm squares).

  • Grey Scale for Staining or Chromatic Transference Scale.

2. Procedure:

  • Dry Crocking:

    • Mount the dyed fabric specimen on the base of the Crockmeter.

    • Mount a square of dry, white crocking cloth over the end of the rubbing finger.

    • Lower the covered finger onto the test specimen.

    • Turn the crank to slide the finger back and forth along the specimen 10 times at a rate of one turn per second.

    • Remove the white crocking cloth and evaluate the degree of staining using the Grey Scale for Staining or the Chromatic Transference Scale.

  • Wet Crocking:

    • Thoroughly wet a square of white crocking cloth in deionized water.

    • Pass the wet cloth through a wringer to achieve a 65% ± 5% wet pick-up.

    • Repeat the procedure described for dry crocking using the wet cloth.

    • Air-dry the crocking cloth before evaluating the staining.

Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

1. Experimental Workflow:

Comet_Assay_Workflow Cell_Treatment 1. Cell Treatment: Expose cells to this compound and controls (positive and negative). Cell_Embedding 2. Cell Embedding: Mix treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose. Cell_Treatment->Cell_Embedding Lysis 3. Cell Lysis: Immerse slides in lysis buffer (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid. Cell_Embedding->Lysis Unwinding 4. DNA Unwinding: Place slides in an alkaline buffer to unwind the DNA. Lysis->Unwinding Electrophoresis 5. Electrophoresis: Subject the slides to an electric field. Fragmented DNA will migrate out of the nucleoid, forming a 'comet tail'. Unwinding->Electrophoresis Neutralization 6. Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide). Electrophoresis->Neutralization Visualization 7. Visualization & Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using image analysis software. Neutralization->Visualization

Caption: The workflow for the Comet Assay to assess DNA damage.

2. Key Steps in the Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes or a relevant cell line) and expose them to various concentrations of this compound for a defined period. Include a negative control (vehicle) and a positive control (a known genotoxic agent).

  • Slide Preparation: Mix a suspension of the treated cells with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt concentrations and detergents like Triton X-100) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric current to separate the DNA fragments. Damaged DNA fragments will migrate towards the anode, forming the "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Scoring and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head, using specialized image analysis software.

Conclusion

The available evidence strongly suggests that this compound is an inferior choice for textile dyeing in modern applications. Its poor color fastness properties, especially on natural fibers, lead to a lower quality product compared to what can be achieved with modern reactive and acid dyes. More critically, its chemical nature as an aromatic amine and the associated potential for metabolic activation into a genotoxic and carcinogenic agent present a significant safety concern. For researchers and professionals in drug development, understanding these toxicological pathways is crucial for risk assessment and the development of safer alternatives. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous and standardized evaluations of this and other similar compounds. It is recommended that the use of this compound be avoided in applications where consumer safety and product quality are paramount.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,4-Diaminoazobenzene, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This compound, also known as Chrysoidine, is a chemical that requires careful management due to its hazardous properties. This document provides a clear, step-by-step guide for its proper disposal.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in handling it safely. It is classified with multiple hazard warnings.[1][2][3] Key hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Toxic if swallowed.[3][4][5]H301 / H302
Skin Corrosion/Irritation Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[3]H319
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]H341
Carcinogenicity May cause cancer.[2]H350
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][2]H400
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1][2][3]H410

Immediate Safety and Disposal Procedures

Due to its hazardous nature, this compound and its containers must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6] The primary disposal method is to engage a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste".[7]

    • Include the full chemical name: "this compound".[7]

    • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.[7]

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.[8][9]

    • Keep waste containers securely closed except when adding waste.[7][9]

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[8]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect all rinsate as hazardous waste.[7][10]

    • After thorough rinsing, deface or remove the original label.[11] The container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For significant spills or dust generation, respiratory protection may be necessary.[2]

    • Carefully sweep up the solid material, avoiding dust formation.[4][5]

    • Collect the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9][11]

    • Follow all institutional and regulatory procedures for waste handover.

Experimental Protocols for Disposal

Currently, there are no widely recommended or validated experimental protocols for the in-lab neutralization or chemical destruction of this compound for disposal purposes. The standard and required procedure is to manage it as hazardous waste for professional disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_id cluster_container cluster_storage cluster_spill cluster_disposal cluster_empty_container start Start: Unused or Waste this compound waste_id Identify as Hazardous Waste start->waste_id spill Accidental Spill Occurs start->spill empty_container Empty Container? start->empty_container container Place in a Labeled, Leak-Proof Container waste_id->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs spill_clean Follow Spill Cleanup Protocol (Collect as Hazardous Waste) spill->spill_clean Yes spill_clean->container end Professional Disposal contact_ehs->end empty_container->waste_id No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,4-Diaminoazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Diaminoazobenzene, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical due to the significant health risks associated with this compound.

Warning: this compound is classified as a potential human carcinogen, a suspected mutagen, and is harmful if inhaled or swallowed. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1] Work should be conducted with extreme caution to minimize all possible exposure.

Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling exposure. The following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationsRationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when there is a splash hazard.Prevents eye contact with the powdered chemical or solutions, which can cause irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Use proper glove removal technique to avoid skin contact.Protects against skin absorption. Contaminated gloves must be disposed of as hazardous waste.[1][3]
Body Protection A fully buttoned lab coat. Chemical-resistant coveralls and an apron may be required for larger quantities or when there is a significant risk of contamination.Prevents contamination of personal clothing. Contaminated work clothes should not be taken home.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or when working outside of a fume hood.[1][2]Protects against inhalation, which is a primary route of exposure.[1]

Occupational Exposure Limits

There are no specific Permissible Exposure Limits (PELs) established by OSHA for this compound. As a potential occupational carcinogen, all contact should be minimized.

OrganizationLimit TypeValue
NIOSH RecommendationLimit exposure to the lowest feasible concentration.[1]
OSHA PEL (8-hr TWA)Not Established

Operational Plan: Handling and Solution Preparation

This step-by-step protocol outlines the safe handling of this compound for a common laboratory procedure.

Preparation:

  • Obtain Instructions: Before starting, obtain and read the Safety Data Sheet (SDS) and any specific institutional standard operating procedures (SOPs).[1]

  • Designate Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper/boat, spatulas, glassware, solvent, and waste containers before bringing the chemical into the hood.

Procedure:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the reddish-brown crystalline powder.[5] Avoid generating dust. Use a low-flow setting on the fume hood if necessary to prevent the powder from becoming airborne.

  • Dissolving: Slowly add the powder to the solvent in your designated container. Ensure the container is appropriately sized to avoid splashes.

  • Cleaning: Thoroughly decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Procedures

Immediate action is required in the event of an exposure or spill.

EmergencyImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention.[1][4]
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[2][6]
Spill Evacuate the area. For small spills within a fume hood, use an absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate and contact your institution's emergency response team.[4]

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Waste Collection: Collect all contaminated solids (gloves, wipes, weighing paper) and liquid solutions in separate, clearly labeled, and sealed hazardous waste containers.[1][6]

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards (Toxic, Carcinogen, Environmental Hazard).

  • Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Waste must be disposed of in accordance with all local, state, and federal regulations.[1] Do not pour any waste down the drain.[1]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_post Post-Handling Phase cluster_waste Waste Management prep1 Review SDS & SOPs prep2 Designate Fume Hood Area prep1->prep2 prep3 Don Full PPE prep2->prep3 weigh Weigh Compound (Avoid Dust Generation) prep3->weigh dissolve Prepare Solution weigh->dissolve emergency Emergency Event (Spill or Exposure) weigh->emergency cleanup Decontaminate Surfaces & Tools dissolve->cleanup collect_waste Collect All Waste in Sealed Hazardous Containers dissolve->collect_waste dissolve->emergency label_sol Label Solution Container cleanup->label_sol dispose_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup->dispose_ppe cleanup->collect_waste cleanup->emergency store Store Solution Properly label_sol->store wash Wash Hands Thoroughly store->wash dispose_ppe->wash dispose_ppe->collect_waste dispose Dispose via EHS Office collect_waste->dispose emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.